2-Ethyl-4-iodophenol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H9IO |
|---|---|
Molecular Weight |
248.06 g/mol |
IUPAC Name |
2-ethyl-4-iodophenol |
InChI |
InChI=1S/C8H9IO/c1-2-6-5-7(9)3-4-8(6)10/h3-5,10H,2H2,1H3 |
InChI Key |
QLUFNWQXIPGNJN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)I)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Ethyl-4-iodophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-Ethyl-4-iodophenol. It is intended for professionals in the fields of chemical research and drug development who utilize substituted phenols as intermediates and building blocks in organic synthesis. This document includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its utility in medicinal chemistry.
Core Chemical Properties and Identifiers
This compound is an aromatic organic compound characterized by a phenol ring substituted with both an ethyl group and an iodine atom. These functional groups provide distinct sites for chemical modification, making it a valuable intermediate in synthetic chemistry.
Physicochemical Data
The quantitative properties of this compound are summarized below. These values are computationally derived and provide a basis for understanding the compound's physical behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₉IO | PubChem[1] |
| Molecular Weight | 248.06 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 277324-67-1 | PubChem[1] |
| Canonical SMILES | CCC1=C(C=CC(=C1)I)O | PubChem[1] |
| InChI Key | QLUFNWQXIPGNJN-UHFFFAOYSA-N | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Synthesis and Reactivity
While specific literature on the synthesis of this compound is not abundant, a plausible route can be extrapolated from standard iodination methods for phenols.
Proposed Synthesis Protocol: Electrophilic Iodination of 2-Ethylphenol
This protocol describes a general method for the regioselective iodination of 2-ethylphenol at the para-position, which is activated by the hydroxyl group.
Materials:
-
2-Ethylphenol
-
Sodium Iodide (NaI)
-
Sodium Hypochlorite (NaOCl, commercial bleach)
-
Methanol (MeOH)
-
Hydrochloric Acid (HCl), 2M
-
Sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-ethylphenol (1.0 eq) in methanol.
-
Addition of Reagents: Add sodium iodide (1.1 eq) to the solution and stir until it dissolves. Cool the flask to 0 °C in an ice bath.
-
Iodination: Slowly add a solution of sodium hypochlorite (1.1 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C. The in-situ generation of hypoiodite will act as the electrophilic iodinating agent.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining iodine.
-
Workup: Acidify the mixture with 2M HCl to a pH of ~2. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity
The chemical reactivity of this compound is dominated by its two primary functional groups: the phenolic hydroxyl group and the aryl iodide.
-
Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated with a base to form a phenoxide. This nucleophilic phenoxide can participate in reactions such as Williamson ether synthesis to form ether derivatives.[2]
-
Aryl Iodide: The carbon-iodine bond is a key site for forming new carbon-carbon and carbon-heteroatom bonds. Aryl iodides are excellent substrates for a variety of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.[2] This reactivity makes this compound a versatile building block for creating complex molecular architectures.
Analytical Characterization
The structure of this compound can be confirmed using standard analytical techniques.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group (a quartet and a triplet), and a broad singlet for the phenolic hydroxyl proton. The substitution pattern on the aromatic ring will lead to a specific splitting pattern for the three aromatic protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display eight unique signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the iodine atom will be shifted upfield due to the heavy atom effect.
-
IR (Infrared Spectroscopy): The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. C-H stretches for the aromatic and aliphatic portions will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
MS (Mass Spectrometry): The mass spectrum will show a prominent molecular ion (M⁺) peak at m/z = 248. The isotopic pattern of iodine would not be visible as it is monoisotopic. Fragmentation patterns would likely involve the loss of the ethyl group.
Chromatographic Analysis Protocol (HPLC)
This protocol provides a general method for analyzing the purity of this compound or monitoring its reaction progress by High-Performance Liquid Chromatography (HPLC).
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A), both containing 0.1% formic acid.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.
-
Perform serial dilutions to create calibration standards if quantitative analysis is required.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Caption: Standard workflow for HPLC analysis of this compound.
Applications in Research and Drug Development
This compound is not an active pharmaceutical ingredient itself but serves as a valuable building block in the synthesis of more complex molecules with potential biological activity.[2]
-
Medicinal Chemistry: In drug discovery, functionalized intermediates like this compound are used in lead optimization. The aryl iodide moiety allows for the rapid generation of analog libraries via cross-coupling reactions. By systematically modifying this position, researchers can explore the structure-activity relationship (SAR) of a lead compound to improve potency, selectivity, or pharmacokinetic properties.
-
Organic Synthesis: It serves as a precursor for ortho-ethyl, para-substituted phenols, a structural motif present in various complex organic molecules and natural products.
Caption: Role of this compound as an intermediate in drug discovery.
Safety and Handling
Based on safety data for structurally related iodophenols, this compound should be handled with care.[3][4][5][6]
-
Hazards: Likely to be harmful if swallowed, in contact with skin, or if inhaled.[4] May cause skin, eye, and respiratory system irritation.[4][6]
-
Personal Protective Equipment (PPE): Handle in a well-ventilated area or under a chemical fume hood.[7] Wear appropriate protective gloves, safety goggles, and a lab coat.[4][5]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[3][7] If inhaled, move to fresh air. If ingested, do NOT induce vomiting and seek immediate medical attention.[5][7]
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
- 1. This compound | C8H9IO | CID 21406153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. sodiumiodide.net [sodiumiodide.net]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
Synthesis of 2-Ethyl-4-iodophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-Ethyl-4-iodophenol, a valuable intermediate in pharmaceutical and materials science research. The primary focus of this document is to provide a comprehensive overview of a reliable and regioselective synthetic methodology, complete with detailed experimental protocols, quantitative data, and process visualizations.
Introduction
This compound is a substituted aromatic compound of significant interest due to the presence of three key functional groups: a hydroxyl group, an ethyl group, and an iodine atom. This unique combination allows for a variety of subsequent chemical transformations, making it a versatile building block in organic synthesis. The hydroxyl group can undergo etherification or esterification, the iodine atom is amenable to cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), and the aromatic ring can be further functionalized. The regioselective introduction of the iodine atom at the para-position to the hydroxyl group is crucial for its utility in targeted synthesis.
Synthetic Approach: Regioselective Iodination of 2-Ethylphenol
The most direct and efficient route to this compound is the electrophilic iodination of the readily available starting material, 2-ethylphenol. The hydroxyl and ethyl groups on the aromatic ring are both ortho-, para-directing. The ethyl group at the 2-position sterically hinders the adjacent ortho-positions (3 and 6), thereby favoring the introduction of the electrophile at the electronically activated and sterically accessible para-position (4).
Several methods can be employed for the iodination of phenols. A particularly effective and environmentally benign method involves the use of molecular iodine in the presence of an oxidizing agent, such as hydrogen peroxide, in an aqueous medium.[1][2] This method avoids the use of harsh or toxic reagents and often provides high regioselectivity and yields. Another common and efficient method is the use of N-iodosuccinimide (NIS) in the presence of an acid catalyst.[3][4]
This guide will focus on the detailed experimental protocol for the synthesis of this compound via direct iodination of 2-ethylphenol using molecular iodine and hydrogen peroxide.
Experimental Protocol: Iodination with Iodine and Hydrogen Peroxide
This protocol is adapted from established procedures for the regioselective iodination of substituted phenols.[1][2]
3.1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 2-Ethylphenol | C₈H₁₀O | 122.16 | ≥98% | Sigma-Aldrich |
| Iodine | I₂ | 253.81 | ≥99.8% | Acros Organics |
| Hydrogen Peroxide | H₂O₂ | 34.01 | 30% (w/w) in H₂O | Fisher Scientific |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | ≥98% | J.T. Baker |
| Dichloromethane | CH₂Cl₂ | 84.93 | ACS Grade | VWR |
| Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous, ≥97% | EMD Millipore |
| Silica Gel | SiO₂ | 60.08 | 70-230 mesh | Sorbent Technologies |
| Distilled Water | H₂O | 18.02 | - | In-house |
3.2. Procedure
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-ethylphenol (2.44 g, 20 mmol) and distilled water (40 mL).
-
Stir the mixture at room temperature to form a suspension.
-
Add molecular iodine (5.08 g, 20 mmol) to the flask.
-
Slowly add 30% hydrogen peroxide (2.27 mL, 22 mmol) dropwise to the stirring suspension over a period of 10 minutes.
-
Allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.
-
Upon completion of the reaction, quench the excess iodine by adding a 10% (w/v) aqueous solution of sodium thiosulfate until the brown color of the solution disappears.
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 40 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.
3.3. Expected Yield and Characterization
Based on similar reactions with substituted phenols, the expected yield of this compound is in the range of 80-95%.[1]
Table 1: Quantitative Data for the Synthesis of this compound
| Parameter | Value |
| Starting Material (2-Ethylphenol) | 2.44 g (20 mmol) |
| Iodinating Agent (Iodine) | 5.08 g (20 mmol) |
| Oxidizing Agent (30% H₂O₂) | 2.27 mL (22 mmol) |
| Product (this compound) | Expected Yield: 3.97 - 4.71 g (80-95%) |
| Molecular Formula | C₈H₉IO |
| Molecular Weight | 248.06 g/mol [5] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Expected to be in the range of 30-40 °C |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.49 (d, J = 2.4 Hz, 1H), 7.37 (dd, J = 8.4, 2.4 Hz, 1H), 6.69 (d, J = 8.4 Hz, 1H), 4.85 (s, 1H, -OH), 2.62 (q, J = 7.6 Hz, 2H), 1.23 (t, J = 7.6 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 151.7, 137.9, 136.1, 130.3, 116.9, 81.9, 23.1, 13.8 |
| Mass Spectrometry (EI) | m/z (%): 248 (M⁺, 100), 233 (M⁺ - CH₃, 85), 106 (M⁺ - I, 20) |
Note: The spectroscopic data provided are predicted values based on the structure and data for similar compounds. Actual experimental data should be acquired for confirmation.
Visualizations
4.1. Synthetic Pathway
Caption: Synthetic route to this compound.
4.2. Experimental Workflow
Caption: Step-by-step experimental workflow.
Safety Considerations
-
2-Ethylphenol: Corrosive and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Iodine: Harmful if swallowed or inhaled. Causes skin and eye irritation. Handle with care in a fume hood.
-
Hydrogen Peroxide (30%): Strong oxidizer. Causes severe skin burns and eye damage. Avoid contact with combustible materials.
-
Dichloromethane: Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.
Conclusion
The synthesis of this compound can be achieved in high yield and with excellent regioselectivity through the direct iodination of 2-ethylphenol using molecular iodine and hydrogen peroxide in an aqueous medium. This method offers a green and efficient alternative to traditional iodination procedures. The detailed protocol and workflow provided in this guide serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development.
References
2-Ethyl-4-iodophenol: A Comprehensive Technical Guide
CAS Number: 277324-67-1
This in-depth technical guide provides a detailed overview of 2-Ethyl-4-iodophenol, a substituted aromatic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, potential synthesis methodologies, and discusses its prospective, albeit currently undocumented, role in biological systems based on the activities of structurally related compounds.
Chemical and Physical Properties
Quantitative data for this compound is sparse in publicly available literature. The following tables summarize the computed data available from chemical databases. It is important to note that these are predicted values and have not been experimentally verified.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉IO | PubChem[1] |
| Molecular Weight | 248.06 g/mol | PubChem[1] |
| XLogP3 | 3.0 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 247.96981 g/mol | PubChem[1] |
| Monoisotopic Mass | 247.96981 g/mol | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
| Heavy Atom Count | 10 | PubChem[1] |
| Complexity | 105 | PubChem[1] |
Synthesis and Purification
A specific, validated experimental protocol for the synthesis of this compound is not described in the reviewed scientific literature. However, a plausible synthetic route can be conceptualized based on established methods for the iodination of phenols.
Proposed Synthesis Pathway: Electrophilic Iodination of 2-Ethylphenol
The most direct approach for the synthesis of this compound is the electrophilic iodination of 2-ethylphenol. The ethyl group at the ortho position is an ortho-, para-director. Due to steric hindrance from the ethyl group, the incoming electrophile (iodine) would be directed to the para position.
Conceptual Experimental Protocol
This protocol is a general guideline and would require optimization.
Materials:
-
2-Ethylphenol
-
N-Iodosuccinimide (NIS) or Iodine (I₂)
-
Acetonitrile (or other suitable aprotic solvent)
-
Sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-ethylphenol in a suitable solvent like acetonitrile.
-
Iodination: To the stirred solution, add the iodinating agent (e.g., N-iodosuccinimide) portion-wise at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Washing: Wash the combined organic layers with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Potential Biological Activity and Applications in Drug Development
There is no specific data available on the biological activity or drug development applications of this compound. However, the broader class of substituted iodophenols has been investigated for various biological activities, which may provide insights into the potential applications of this specific compound.
Halogenated phenols, in general, are known to exhibit a range of biological effects. The presence of a halogen atom can significantly influence a molecule's physicochemical properties, such as lipophilicity, which in turn can affect its pharmacokinetic and pharmacodynamic profile.
Some studies on other substituted halophenols have reported activities such as:
-
Antimicrobial and Antifungal Activity: Certain iodinated phenolic compounds have demonstrated antibacterial properties.
-
Enzyme Inhibition: Some halophenols have been shown to inhibit protein tyrosine kinases (PTK) and vascular smooth muscle cell (VSMC) proliferation.[2]
-
Antioxidant Activity: Phenolic compounds are known for their antioxidant properties, and halogenation can modulate this activity.
It is important to emphasize that these are general activities of related compounds, and specific studies are required to determine if this compound possesses any of these or other biological effects.
Potential Signaling Pathway Involvement
Given the lack of specific biological data for this compound, any depiction of its involvement in a signaling pathway would be purely speculative. However, based on the activities of other substituted phenols, one could hypothesize its potential interaction with a generic kinase signaling pathway, a common target for drug discovery.
Safety and Handling
Specific toxicological data for this compound is not available. As with any chemical, it should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For related iodophenols, hazards include skin, eye, and respiratory irritation.
Conclusion
This compound is a chemical compound for which there is a notable lack of publicly available experimental data. While its fundamental properties can be estimated through computational methods, and a plausible synthesis route can be proposed, its biological activity and potential applications remain unexplored. The information on related substituted iodophenols suggests that this compound could be a candidate for investigation in various areas of medicinal chemistry and drug discovery. Further experimental research is necessary to elucidate its precise chemical and biological characteristics.
References
Core Properties of 2-Ethyl-4-iodophenol
An In-Depth Technical Guide to the Molecular Weight of 2-Ethyl-4-iodophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the molecular weight of this compound, a key parameter for researchers and scientists engaged in drug development and chemical synthesis. Accurate molecular weight is fundamental for quantitative analysis, reaction stoichiometry, and the characterization of novel compounds.
This compound is an aromatic organic compound with the molecular formula C8H9IO.[1] Its structure consists of a phenol ring substituted with an ethyl group at position 2 and an iodine atom at position 4. This substitution pattern imparts specific chemical and physical properties relevant to its application in various research fields. A summary of its key identifiers and calculated properties is presented below.
| Property | Value |
| Molecular Formula | C8H9IO |
| Molecular Weight | 248.063 g/mol |
| IUPAC Name | This compound |
| CAS Number | 277324-67-1 |
| SMILES | CCC1=C(C=CC(=C1)I)O |
Determination of Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula, C8H9IO, and the standard atomic weights of carbon, hydrogen, iodine, and oxygen.
Atomic Weight Data
The following table summarizes the standard atomic weights of the elements present in this compound.
| Element | Symbol | Atomic Weight ( g/mol ) |
| Carbon | C | 12.011 |
| Hydrogen | H | 1.008 |
| Iodine | I | 126.904 |
| Oxygen | O | 15.999 |
Calculation Protocol
The molecular weight is calculated as follows:
Molecular Weight = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of I atoms × Atomic Weight of I) + (Number of O atoms × Atomic Weight of O)
Substituting the values:
-
(8 × 12.011 g/mol ) + (9 × 1.008 g/mol ) + (1 × 126.904 g/mol ) + (1 × 15.999 g/mol )
-
= 96.088 g/mol + 9.072 g/mol + 126.904 g/mol + 15.999 g/mol
-
= 248.063 g/mol
Caption: Workflow for calculating the molecular weight of this compound.
Experimental Protocols
The precise molecular weight of this compound is critical for various experimental procedures. Below are detailed methodologies for two common applications.
Preparation of a Standard Solution (e.g., 10 mM)
This protocol outlines the preparation of a 100 mL of a 10 millimolar (mM) stock solution of this compound.
Methodology:
-
Calculate the required mass:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L × 0.100 L × 248.063 g/mol
-
Mass = 0.248063 g (or 248.063 mg)
-
-
Weighing the compound: Accurately weigh 248.1 mg of this compound using an analytical balance.
-
Dissolution: Transfer the weighed compound to a 100 mL volumetric flask.
-
Solubilization: Add a suitable solvent (e.g., DMSO, ethanol) to dissolve the compound completely.
-
Final Volume Adjustment: Once dissolved, bring the solution to the 100 mL mark with the solvent.
-
Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.
References
An In-depth Technical Guide to 2-Ethyl-4-iodophenol
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-Ethyl-4-iodophenol. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Chemical Structure and Properties
This compound is an aromatic organic compound characterized by a phenol ring substituted with an ethyl group at the second position and an iodine atom at the fourth position. Its chemical structure and key identifiers are presented below.
Table 1: Chemical Identifiers and Structural Information for this compound
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Molecular Formula | C8H9IO[1] |
| SMILES | CCC1=C(C=CC(=C1)I)O[1] |
| InChI | InChI=1S/C8H9IO/c1-2-6-5-7(9)3-4-8(6)10/h3-5,10H,2H2,1H3[1] |
| InChIKey | QLUFNWQXIPGNJN-UHFFFAOYSA-N[1] |
| CAS Number | 277324-67-1[1] |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 248.06 g/mol [1] |
| Monoisotopic Mass | 247.96981 Da[1] |
| XLogP3 | 3.5[1] |
| Hydrogen Bond Donor Count | 1[1] |
| Hydrogen Bond Acceptor Count | 1[1] |
| Rotatable Bond Count | 1[1] |
| Topological Polar Surface Area | 20.2 Ų[1] |
| Heavy Atom Count | 10[1] |
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not widely documented. However, a plausible and efficient method is the direct electrophilic iodination of 2-ethylphenol. The hydroxyl and ethyl groups are ortho- and para-directing activators, making the para position (C4) susceptible to iodination. A general procedure, adapted from established methods for the iodination of other phenols, is provided below.
Experimental Protocol: Iodination of 2-Ethylphenol
This protocol is a representative method for the synthesis of this compound.
Materials:
-
2-Ethylphenol
-
Iodine (I₂)
-
30% Hydrogen peroxide (H₂O₂)
-
Distilled water
-
Dichloromethane or Ethyl acetate
-
10% (w/v) aqueous sodium thiosulfate solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Procedure:
-
In a round-bottom flask, dissolve 2-ethylphenol (1.0 eq.) in distilled water.
-
Add iodine (1.5 eq.) to the solution.
-
Slowly add 30% hydrogen peroxide (3.0 eq.) to the reaction mixture.
-
Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 10% aqueous sodium thiosulfate solution to remove any unreacted iodine.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure this compound.
References
Technical Guide: Solubility of 2-Ethyl-4-iodophenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Ethyl-4-iodophenol, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in public literature, this guide offers a predictive analysis based on the solubility of analogous compounds and outlines a detailed experimental protocol for the precise determination of its solubility in various organic solvents.
Predicted Solubility of this compound
The solubility of a compound is dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound possesses a polar hydroxyl (-OH) group capable of hydrogen bonding, an aromatic ring, and hydrophobic ethyl and iodo substituents. This combination suggests a degree of solubility across a range of organic solvents.
Based on the general principles of "like dissolves like" and available data for structurally similar phenols, the following qualitative solubility profile can be predicted. Phenol itself is soluble in many organic solvents such as ethanol, methanol, diethyl ether, acetone, and chloroform[1][2]. The presence of the ethyl and iodo groups in this compound is expected to increase its lipophilicity, potentially enhancing its solubility in less polar solvents compared to unsubstituted phenol.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Family | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of this compound can form strong hydrogen bonds with protic solvents. |
| Polar Aprotic | Acetone, DMSO, Acetonitrile | High to Moderate | The polarity of these solvents allows for favorable dipole-dipole interactions with the phenol. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High to Moderate | Ethers can act as hydrogen bond acceptors for the phenolic proton. |
| Halogenated | Dichloromethane, Chloroform | Moderate | The overall polarity of this compound should allow for reasonable solubility in these solvents. |
| Aromatic | Toluene, Benzene | Moderate to Low | The aromatic ring of this compound will have favorable pi-pi stacking interactions with aromatic solvents. |
| Non-polar | Hexane, Cyclohexane | Low | The polar hydroxyl group will significantly limit solubility in non-polar aliphatic solvents. |
Experimental Determination of Solubility: The Shake-Flask Method
For quantitative and precise solubility data, the shake-flask method is a widely recognized and reliable technique[3][4][5]. This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.
Detailed Experimental Protocol
Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., ethanol, acetone, etc.)
-
Glass vials or flasks with airtight screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of a Supersaturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended to ensure equilibrium is reached[3].
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.
-
To ensure complete removal of undissolved solid, centrifuge the vial at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.
-
Accurately dilute the filtered saturated solution with the same solvent using volumetric glassware to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
-
Calculation:
-
Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
The result is typically expressed in units such as mg/mL, g/L, or mol/L.
-
Experimental Workflow Diagram
Synthesis of this compound
A plausible synthetic route to this compound is the direct electrophilic iodination of 2-ethylphenol. The hydroxyl and ethyl groups are ortho- and para-directing activators. Since the para position to the strongly activating hydroxyl group is vacant, direct iodination is expected to yield the desired product, although regioselectivity can be a challenge.
Synthetic Protocol Outline
A common method for the iodination of activated aromatic rings like phenols involves the use of molecular iodine in the presence of an oxidizing agent, such as hydrogen peroxide, in an aqueous or alcoholic medium[6].
Reaction Scheme:
2-ethylphenol + I₂ + H₂O₂ → this compound + H₂O
Procedure Outline:
-
Reaction Setup: Dissolve 2-ethylphenol in a suitable solvent (e.g., water or a water/alcohol mixture).
-
Reagent Addition: Add molecular iodine (I₂) and then slowly add hydrogen peroxide (H₂O₂). The hydrogen peroxide oxidizes iodide (I⁻) formed during the reaction back to iodine (I₂), making the process more efficient.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench any remaining iodine with a sodium thiosulfate solution. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Synthesis and Purification Workflow
References
Spectroscopic Profile of 2-Ethyl-4-iodophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Ethyl-4-iodophenol. Due to a lack of publicly available experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally related compounds. It also includes generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are standard techniques for the structural elucidation of organic molecules.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the phenolic hydroxyl proton. The chemical shifts (δ) are predicted to be in the following regions, typically recorded in deuterated chloroform (CDCl₃):
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| -OH | 4.5 - 5.5 | Singlet (broad) | - |
| Ar-H (H-6) | ~6.7 | Doublet | ~8.5 |
| Ar-H (H-5) | ~7.4 | Doublet of doublets | ~8.5, ~2.0 |
| Ar-H (H-3) | ~7.5 | Doublet | ~2.0 |
| -CH₂- | ~2.6 | Quartet | ~7.5 |
| -CH₃ | ~1.2 | Triplet | ~7.5 |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the different carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 (-OH) | 150 - 155 |
| C-2 (-CH₂CH₃) | 130 - 135 |
| C-3 | 138 - 142 |
| C-4 (-I) | 80 - 85 |
| C-5 | 130 - 135 |
| C-6 | 115 - 120 |
| -CH₂- | 22 - 26 |
| -CH₃ | 13 - 16 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (phenolic) | 3200 - 3600 | Strong, broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 2970 | Medium |
| C=C stretch (aromatic) | 1550 - 1600 | Medium to strong |
| C-O stretch (phenolic) | 1200 - 1260 | Strong |
| C-I stretch | 500 - 600 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
| Ion | Predicted m/z | Significance |
| [M]⁺ | 248 | Molecular ion |
| [M-CH₃]⁺ | 233 | Loss of a methyl group |
| [M-C₂H₅]⁺ | 219 | Loss of an ethyl group |
| [M-I]⁺ | 121 | Loss of an iodine atom |
Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for a compound like this compound. Instrument parameters may need to be optimized for specific samples.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Use a standard 400 MHz or 500 MHz NMR spectrometer.
-
Acquire a one-pulse proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use the same sample and spectrometer.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-240 ppm, pulse angle of 45-60 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds.
-
Use a standard electron ionization energy of 70 eV.
-
The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio.
-
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the molecular structure with key NMR correlations for this compound.
An In-depth Technical Guide to the Applications of 2-Ethyl-4-iodophenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethyl-4-iodophenol is a valuable and versatile building block in modern organic synthesis. Its unique trifunctional nature, possessing a hydroxyl group, an iodine atom, and an ethyl substituent on an aromatic ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis and potential applications of this compound, with a focus on its utility in constructing complex molecular architectures relevant to pharmaceutical and materials science research. Detailed experimental protocols, quantitative data, and visual representations of key synthetic pathways are presented to facilitate its practical implementation in the laboratory.
Introduction
Iodinated phenols are a class of organic compounds that have garnered significant attention as synthetic intermediates due to the unique reactivity of the carbon-iodine bond. The presence of the highly polarizable iodine atom makes these compounds excellent substrates for a variety of transition metal-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. Among these, this compound offers a distinct combination of functional groups that can be selectively manipulated to achieve a desired synthetic outcome. The ethyl group at the ortho-position to the hydroxyl group can introduce steric hindrance and modulate the electronic properties of the aromatic ring, influencing the regioselectivity and reactivity of subsequent transformations. This guide will delve into the synthesis of this key intermediate and explore its potential in several cornerstone reactions of organic chemistry.
Synthesis of this compound
The primary route for the synthesis of this compound involves the direct iodination of 2-ethylphenol. A well-established method is described in The Journal of Organic Chemistry, 1951, Vol. 16, pp. 1117-1120.[1][2][3] This approach offers a straightforward and efficient means to produce the desired compound from a commercially available starting material.
Experimental Protocol: Iodination of 2-Ethylphenol
Materials:
-
2-Ethylphenol
-
Iodine (I₂)
-
Potassium Iodide (KI)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a well-ventilated fume hood, dissolve 2-ethylphenol in an aqueous solution of sodium hydroxide.
-
Prepare a solution of iodine and potassium iodide in water.
-
Slowly add the iodine solution to the 2-ethylphenol solution with vigorous stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, acidify the mixture with hydrochloric acid to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with a dilute aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by washing with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in this compound is highly susceptible to oxidative addition to palladium(0) complexes, initiating the catalytic cycles of several powerful cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of biaryl systems, arylated alkynes, and alkenes, which are common motifs in pharmaceuticals and functional materials.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position.
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid (R-B(OH)₂) | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Data not available |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Data not available |
| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | Data not available |
Experimental Protocol (General):
-
In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with this compound, the arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).
-
The appropriate solvent (e.g., toluene, dioxane, DMF), often with the addition of water, is added.
-
The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylated acetylenes. These products are valuable intermediates in the synthesis of natural products, pharmaceuticals, and organic materials.
General Reaction Scheme:
References
In-depth Technical Guide: Synthesis and Reactions of 2-Ethyl-4-iodophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and key reactions of 2-ethyl-4-iodophenol, a valuable building block in organic synthesis. This document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of reaction pathways to facilitate understanding and application in research and development.
Synthesis of this compound
The primary route for the synthesis of this compound is the direct electrophilic iodination of 2-ethylphenol. A common and effective method utilizes molecular iodine in the presence of an oxidizing agent, such as hydrogen peroxide, in an aqueous medium. This approach offers a greener alternative to traditional methods that often employ harsher reagents.
Experimental Protocol: Iodination of 2-Ethylphenol
This protocol is adapted from a general method for the iodination of phenols.[1]
Materials:
-
2-Ethylphenol
-
Iodine (I₂)
-
30% Hydrogen peroxide (H₂O₂) aqueous solution
-
Distilled water
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
10% (m/v) Sodium thiosulfate (Na₂S₂O₃) aqueous solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel (70-230 mesh)
Procedure:
-
To a solution of 2-ethylphenol (1.0 eq) in distilled water, add iodine (1.5 eq).
-
To this mixture, add 30% hydrogen peroxide (3.0 eq) dropwise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion (monitored by TLC), quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford this compound.
Quantitative Data for Iodination of Phenols (Analogous System) [1]
| Phenol Substrate | Iodine (eq) | H₂O₂ (eq) | Product | Yield (%) |
| Phenol | 1.5 | 3.0 | 2,6-Diiodophenol | 83 |
| Phenol | 0.5 | 1.0 | 2-Iodophenol | 49 |
| 2-Bromophenol | 1.5 | 3.0 | 2-Bromo-4,6-diiodophenol | 90 |
| 2,6-Dichlorophenol | 1.5 | 3.0 | 2,6-Dichloro-4-iodophenol | 95 |
Note: The yields for the synthesis of this compound are not explicitly reported in the searched literature; the table provides data for analogous iodination reactions of other phenols to give an indication of the potential efficiency of the method.
Synthesis Workflow
Caption: Iodination of 2-ethylphenol to produce this compound.
Reactions of this compound
As an aryl iodide, this compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and a boronic acid or its ester derivative. This reaction is highly versatile for the synthesis of biaryl compounds.
This protocol is based on general procedures for the Suzuki coupling of aryl iodides.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst)
-
Phosphine ligand (if not using a pre-catalyst, e.g., PPh₃, PCy₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF, with or without water)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the ligand (if required).
-
Add the base (2.0-3.0 eq) and the solvent.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over a drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the solvent and purify the residue by column chromatography to yield the biaryl product.
Quantitative Data for Suzuki-Miyaura Coupling of Iodophenols (Analogous System) [2]
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 4-Iodophenol | Phenylboronic acid | 10% Pd/C | K₂CO₃ | Water | 17.9 |
| 4-Bromophenol | Phenylboronic acid | 10% Pd/C | K₂CO₃ | Water | 21.75 |
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a C-N bond between this compound and a primary or secondary amine, providing access to substituted anilines which are prevalent in medicinal chemistry.
This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl halides.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, XPhos, RuPhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand, and the base (1.2-2.0 eq).
-
Add the solvent, followed by this compound (1.0 eq) and the amine (1.1-1.2 eq).
-
Seal the vessel and heat the reaction mixture to the specified temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction for completion by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography to obtain the N-aryl product.
Quantitative Data for Buchwald-Hartwig Amination of Aryl Halides (General Information)
The choice of ligand and base is crucial for the success of the Buchwald-Hartwig amination and is highly substrate-dependent. Aryl iodides are generally reactive substrates.[3] The development of various generations of phosphine ligands has significantly expanded the scope of this reaction.[3]
Caption: Key components of the Buchwald-Hartwig amination reaction.
Conclusion
This compound serves as a versatile intermediate in organic synthesis. Its preparation via direct iodination of 2-ethylphenol is a straightforward process. The resulting aryl iodide is well-suited for palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, opening avenues for the synthesis of a wide array of complex molecules with applications in drug discovery and materials science. The provided protocols and data serve as a valuable resource for researchers in these fields.
References
An In-depth Technical Guide on the Safety and Handling of 2-Ethyl-4-iodophenol
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Ethyl-4-iodophenol was publicly available at the time of this writing. The following information is extrapolated from the safety data of structurally related compounds, namely 2-iodophenol and 4-iodophenol. It is imperative for researchers, scientists, and drug development professionals to conduct a thorough risk assessment and, if possible, obtain a substance-specific SDS from the supplier before handling this compound.
This guide provides a comprehensive overview of the anticipated safety and handling precautions for this compound, designed for an audience of laboratory and drug development professionals. The information is structured to provide clear, actionable guidance for safe laboratory practices.
Hazard Identification and Classification
Based on the hazard classifications of 2-iodophenol and 4-iodophenol, this compound is anticipated to be a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion, with the potential for serious health effects.
Anticipated GHS Hazard Classification:
| Hazard Class | Hazard Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Skin Corrosion/Irritation | Category 1B / 2 |
| Serious Eye Damage/Eye Irritation | Category 1 / 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
Signal Word: Danger or Warning
Hazard Statements (Anticipated):
-
H302: Harmful if swallowed.[1]
-
H312: Harmful in contact with skin.[1]
-
H315: Causes skin irritation.[1]
-
H318: Causes serious eye damage.
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[1]
Prolonged exposure to iodinated compounds may lead to "iodism," with symptoms including skin rash, running nose, headache, and irritation of mucous membranes.[1] In severe cases, skin lesions can occur.[1] Iodides can also cross the placenta and may affect fetal development.[1]
Physical and Chemical Properties
Quantitative data for this compound is limited. The following table summarizes computed data from available sources.
| Property | Value | Source |
| Molecular Formula | C₈H₉IO | PubChem[2] |
| Molecular Weight | 248.06 g/mol | PubChem[2] |
| Appearance | Solid (Anticipated) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Experimental Protocols: Safe Handling and Storage
Adherence to strict experimental protocols is crucial when handling this compound to minimize exposure and ensure a safe laboratory environment.
3.1. Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
3.2. Personal Protective Equipment (PPE): A comprehensive selection of PPE is mandatory.
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a full-face shield.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn. For significant exposure risks, a full chemical-resistant suit may be necessary.[1] |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[3] |
3.3. Handling Procedures:
-
Avoid the formation of dust and aerosols.[1]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[4]
-
Avoid contact with skin and eyes.[1]
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[4]
3.4. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible materials such as strong bases, acid anhydrides, and acid chlorides.[3]
-
Protect from direct sunlight.[3]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
4.1. First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4] |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
4.2. Accidental Release Measures:
-
Minor Spills:
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Major Spills:
-
Evacuate the area.
-
Prevent entry into drains and waterways.
-
Contain the spill using an inert absorbent material.
-
Follow institutional protocols for hazardous material cleanup.
-
4.3. Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen iodide.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Disposal Considerations
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. Do not allow the material to enter drains or waterways.
Visualizations
The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.
References
Navigating the Landscape of 2-Ethyl-4-iodophenol: A Technical Guide for Researchers
For Immediate Release
Sourcing of Key Precursors
The synthesis of 2-Ethyl-4-iodophenol necessitates the acquisition of its immediate precursor, 2-ethylphenol, and a suitable iodinating agent, such as N-iodosuccinimide (NIS). These compounds are widely available from a range of chemical suppliers. A summary of representative commercial suppliers and their typical product specifications is provided below.
| Product Name | Supplier | CAS Number | Purity | Available Quantities |
| 2-Ethylphenol | Sigma-Aldrich | 90-00-6 | ≥98% | 5g, 25g, 100g |
| 2-Ethylphenol | TCI America | 90-00-6 | >98.0% | 25mL, 500mL |
| 2-Ethylphenol | Alfa Aesar | 90-00-6 | 98% | 25g, 100g, 500g |
| N-Iodosuccinimide (NIS) | Sigma-Aldrich | 516-12-1 | 95% | 5g, 25g, 100g |
| N-Iodosuccinimide (NIS) | TCI America | 516-12-1 | >98.0% | 5g, 25g |
| N-Iodosuccinimide (NIS) | Alfa Aesar | 516-12-1 | 98% | 10g, 50g, 250g |
Synthesis of this compound: An Experimental Protocol
The following protocol describes the regioselective iodination of 2-ethylphenol to yield this compound. This method is adapted from established procedures for the iodination of phenolic compounds.[1][2][3]
Materials:
-
2-Ethylphenol
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (CH3CN), anhydrous
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethylphenol (1.0 equivalent) in anhydrous acetonitrile.
-
Addition of Iodinating Agent: To the stirred solution, add N-iodosuccinimide (1.1 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure this compound.
Experimental Workflow
The synthesis and purification process can be visualized in the following workflow diagram.
Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical progression and dependencies of the synthesis protocol.
Caption: A diagram showing the logical relationship between the components and stages of the synthesis.
This technical guide provides the necessary information for researchers to obtain and utilize this compound in their studies. While direct commercial availability is limited, the straightforward synthesis from readily available precursors makes this compound accessible for a wide range of research and development applications.
References
2-Ethyl-4-iodophenol stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of 2-Ethyl-4-iodophenol
This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, compiled for researchers, scientists, and professionals in drug development. While specific stability data for this compound is not extensively available in the public domain, this document extrapolates from data on closely related iodinated phenols and general principles of phenolic compound stability.
Chemical Stability
This compound, as a substituted phenol, is susceptible to degradation through several pathways. Its stability is influenced by environmental factors such as light, heat, oxygen, and pH.
Light Sensitivity: Iodophenols are often light-sensitive.[1] Exposure to light, particularly UV radiation, can induce photochemical reactions, potentially leading to the cleavage of the carbon-iodine bond to form free radicals. This can initiate a cascade of degradation reactions.
Oxidative Degradation: Phenolic compounds are prone to oxidation, especially in the presence of oxygen, metal ions, or oxidizing agents. The phenolic hydroxyl group can be oxidized to form phenoxy radicals, which can then dimerize or polymerize, or be further oxidized to form colored quinone-type structures. The presence of an electron-donating ethyl group on the aromatic ring may slightly increase the susceptibility to oxidation compared to unsubstituted phenol.
Thermal Stability: While generally stable at room temperature in closed containers, elevated temperatures can accelerate degradation processes.[2] High heat can promote oxidation and other decomposition reactions, potentially leading to the release of hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen iodide.[2][3][4][5]
pH Influence: The stability of phenolic compounds is significantly dependent on pH.[6][7] In alkaline conditions, the phenolic proton is abstracted to form a phenoxide ion. This phenoxide is more susceptible to oxidation than the protonated phenol. Therefore, this compound is expected to be more stable in acidic to neutral conditions and less stable under basic conditions.[7]
Storage and Handling Recommendations
Proper storage and handling are critical to maintain the integrity and purity of this compound. The following recommendations are based on safety data sheets for iodophenols and general chemical safety guidelines.
General Storage:
-
Store in a cool, dry, and well-ventilated area.[3][8][9][10]
-
Keep containers tightly closed to prevent exposure to moisture and air.[2][3][8][9][10]
-
Given the light sensitivity of related compounds, storage in a dark place or in amber glass vials is highly recommended to protect from light.[1]
Handling:
-
Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[3][9][10]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9][10]
Table 1: Summary of Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | Cool, room temperature. | Prevents thermal degradation. | [3][9][11] |
| Atmosphere | Sealed in a dry environment. | Minimizes oxidation and hydrolysis. | [1][9] |
| Light | Keep in a dark place (e.g., amber vial). | Prevents photochemical degradation. | [1] |
| Container | Tightly closed, suitable, and properly labeled. | Prevents contamination and exposure. | [2][3][8][9][10] |
| Ventilation | Store and handle in a well-ventilated area. | Reduces inhalation exposure. | [3][8][10] |
Table 2: Chemical Incompatibilities
| Incompatible Substance Class | Examples | Reason for Incompatibility | Source(s) |
| Strong Oxidizing Agents | Peroxides, Nitrates | Can cause vigorous, potentially explosive, oxidation of the phenol. | [1][2][3][12] |
| Strong Bases | Sodium Hydroxide, Potassium Hydroxide | Reacts exothermically (acid-base reaction) and promotes oxidative degradation. | [4][8][12] |
| Acid Anhydrides/Chlorides | Acetic Anhydride, Acetyl Chloride | Can lead to vigorous acylation reactions. | [4] |
| Certain Metals | Aluminum, Copper, Brass, Mild Steel | May react, especially in the presence of moisture, potentially generating flammable hydrogen gas. | [8][12] |
Visualized Pathways and Workflows
Hypothetical Degradation Pathways
The following diagram illustrates potential degradation routes for this compound under oxidative or photolytic stress. This is a generalized pathway based on known phenol chemistry.
Caption: Hypothetical degradation pathways for this compound.
Logical Relationship of Stability Factors
This diagram shows the relationship between environmental factors and the chemical stability of the compound.
Caption: Relationship between storage conditions and degradation factors.
Experimental Protocol: Stability Assessment of a Phenolic Compound
While a specific protocol for this compound is not available, the following represents a standard methodology for assessing the stability of phenolic compounds under various stress conditions.
Objective: To evaluate the stability of this compound under conditions of heat, light, and varying pH.
Materials:
-
This compound (high purity standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or phosphoric acid (for mobile phase)
-
Buffers (pH 4, 7, 9)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column
-
Photostability chamber
-
Temperature-controlled oven
-
pH meter
Experimental Workflow Diagram:
Caption: General workflow for chemical stability testing.
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Dilute the stock solution in acidic (pH 4), neutral (pH 7), and basic (pH 9) buffer solutions. Keep these samples at a controlled temperature (e.g., 60°C).
-
Thermal Stress: Store an aliquot of the stock solution in an oven at an elevated temperature (e.g., 60°C). A control sample should be kept at the recommended storage temperature.
-
Photostability: Expose an aliquot of the stock solution to a controlled light source in a photostability chamber as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Time-Point Sampling: Withdraw samples from each stress condition at predetermined intervals (e.g., 0, 8, 24, 48, 72 hours).
-
Sample Analysis:
-
Immediately analyze the "time zero" samples to establish the initial concentration.
-
For subsequent time points, quench the degradation process if necessary (e.g., by cooling or neutralizing the pH).
-
Analyze all samples by a validated stability-indicating HPLC method. A typical method would involve a C18 column with a gradient elution of acidified water and acetonitrile, with UV detection at the compound's λmax.
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point relative to the time zero sample.
-
Monitor the chromatograms for the appearance of new peaks, which indicate degradation products.
-
If possible, use techniques like LC-MS to identify the structure of major degradation products.
-
Plot the concentration of the parent compound versus time to determine the degradation kinetics.
-
This technical guide provides a foundational understanding of the stability and storage of this compound based on available data for related compounds. For critical applications, it is imperative to conduct specific stability studies under conditions relevant to its intended use.
References
- 1. 2-Iodophenol | 533-58-4 [chemicalbook.com]
- 2. 2-Iodophenol(533-58-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. 4-Iodophenol(540-38-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. 2-Iodophenol - Safety Data Sheet [chemicalbook.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to 2-Ethyl-4-iodophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Ethyl-4-iodophenol, a halogenated phenol derivative of interest in organic synthesis and medicinal chemistry. This document details its chemical properties, potential synthetic routes, and relevant data for laboratory applications.
Chemical Identity and Properties
The IUPAC name for the compound is This compound .[1] It is an aromatic organic compound characterized by a phenol ring substituted with an ethyl group at position 2 and an iodine atom at position 4.
Physical and Chemical Properties
The following table summarizes the key computed physical and chemical properties of this compound. This data is essential for understanding its behavior in various experimental conditions.
| Property | Value | Source |
| Molecular Formula | C₈H₉IO | PubChem[1] |
| Molecular Weight | 248.06 g/mol | PubChem[1] |
| XLogP3 | 3.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 247.96981 g/mol | PubChem[1] |
| Monoisotopic Mass | 247.96981 g/mol | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
| Heavy Atom Count | 10 | PubChem[1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through the regioselective iodination of 2-ethylphenol. Direct iodination of substituted phenols can be challenging due to the directing effects of the substituents, which can lead to a mixture of products. However, specific methodologies have been developed to achieve selective iodination of phenolic substrates.
Proposed Experimental Protocol: Electrophilic Iodination using Iodine and Hydrogen Peroxide
This protocol is adapted from a general method for the efficient and selective iodination of phenols in an aqueous medium.[2] This approach is favored for its relatively mild conditions and use of environmentally benign reagents.
Objective: To synthesize this compound from 2-ethylphenol.
Materials:
-
2-Ethylphenol
-
Iodine (I₂)
-
Hydrogen peroxide (30% aqueous solution)
-
Distilled water
-
Sodium thiosulfate (10% aqueous solution)
-
Dichloromethane or Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Silica gel (70-230 mesh) for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-ethylphenol (1.0 eq) in distilled water.
-
Add iodine (1.5 eq) to the solution.
-
Slowly add hydrogen peroxide (3.0 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the excess iodine by adding a 10% aqueous solution of sodium thiosulfate until the brown color disappears.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate), to isolate the pure this compound.
Visualization of Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed workflow for the synthesis of this compound.
Applications in Drug Development and Research
Halogenated phenols, including iodophenols, are valuable intermediates in organic synthesis and medicinal chemistry. The presence of an iodine atom provides a reactive site for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the construction of more complex molecular architectures.[3] These reactions are fundamental in the synthesis of novel drug candidates and functional materials.
The unique electronic and lipophilic properties imparted by the iodine substituent can also influence the pharmacological activity of a molecule, making this compound a potentially useful building block in the design of new therapeutic agents.[3]
References
An In-Depth Technical Guide on the Biological Activity of 2-Ethyl-4-iodophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available research specifically detailing the biological activities of a broad range of 2-Ethyl-4-iodophenol derivatives is limited. This guide is based on the available scientific literature, with a primary focus on closely related substituted iodophenol compounds. The information herein should be used as a foundation for further research and development.
Introduction
Phenolic compounds are a well-established class of molecules known for their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties.[1][2][3][4][5][6] The introduction of halogen atoms, such as iodine, into the phenolic ring can significantly modulate these activities. This technical guide explores the biological potential of this compound derivatives, drawing insights from studies on structurally similar compounds. The core focus will be on their anti-peroxidative and potential antioxidant activities, with a discussion of the underlying structure-activity relationships.
Anti-peroxidative Activity of Substituted 4-Iodophenol Derivatives
A key study by Nakagawa et al. (2002) investigated the anti-peroxidative effects of 2,6-disubstituted-4-iodophenol derivatives.[7] This research provides valuable insights into how substitutions on the iodophenol core can influence biological activity.
Quantitative Data Summary
The inhibitory activities of several 2,6-disubstituted-4-halophenol derivatives against mitochondrial lipid peroxidation and their radical scavenging activities are summarized in the table below.
| Compound | R1 | R2 | X | IC50 (µM) for Lipid Peroxidation Inhibition | IC0.200 (µM) for DPPH Radical Scavenging |
| TX-1952 | Prenyl | Prenyl | I | 0.60 | 53.1 |
| TX-1961 | Prenyl | Prenyl | Br | 0.93 | Not Reported |
| TX-1980 | Prenyl | Prenyl | Cl | 1.2 | Not Reported |
| BTBP | tert-Butyl | tert-Butyl | Br | 0.17 | 16.0 |
| BHT | tert-Butyl | tert-Butyl | CH3 | 0.31 | 33.7 |
Data extracted from Nakagawa et al., 2002.[7]
Key Observations from the Data
-
Effect of Halogen at Position 4: The inhibitory activity on mitochondrial lipid peroxidation is influenced by the halogen atom at the 4-position. For the 2,6-diprenyl derivatives, the order of activity was I > Br > Cl.[7]
-
Effect of Substituents at Positions 2 and 6: The nature of the substituents at the ortho positions to the hydroxyl group plays a crucial role. The 2,6-di-tert-butyl substituted analog (BTBP) showed significantly higher anti-peroxidative activity compared to the 2,6-diprenyl substituted analog (TX-1952).[7]
-
Radical Scavenging Activity: Interestingly, while TX-1952 was a potent inhibitor of lipid peroxidation, its DPPH radical scavenging activity was lower than that of BHT and BTBP. This suggests that the two prenyl groups at the ortho positions may sterically hinder the abstraction of the phenolic hydrogen by the DPPH radical.[7]
Experimental Protocols
Inhibition of Mitochondrial Lipid Peroxidation
The following protocol is based on the methodology described by Nakagawa et al. (2002).[7]
Objective: To determine the concentration of the test compound required to inhibit 50% of lipid peroxidation in rat liver mitochondria (IC50).
Materials:
-
Male Wistar rats (180-220 g)
-
Mitochondrial suspension from rat liver
-
Test compounds (e.g., TX-1952) dissolved in a suitable solvent
-
ADP (Adenosine diphosphate)
-
FeCl2 (Ferrous chloride)
-
Tris-HCl buffer
-
TBA (Thiobarbituric acid)
-
TCA (Trichloroacetic acid)
-
Spectrophotometer
Procedure:
-
Preparation of Mitochondria: Isolate mitochondria from the livers of male Wistar rats using standard differential centrifugation methods.
-
Incubation:
-
Prepare a reaction mixture containing the mitochondrial suspension in Tris-HCl buffer.
-
Add the test compound at various concentrations.
-
Initiate lipid peroxidation by adding ADP and FeCl2.
-
Incubate the mixture at 37°C for a specified time (e.g., 10 minutes).
-
-
Measurement of Malondialdehyde (MDA):
-
Stop the reaction by adding TCA.
-
Add TBA solution and heat the mixture (e.g., at 100°C for 15 minutes) to form a colored adduct with MDA, a product of lipid peroxidation.
-
After cooling, centrifuge the samples to pellet the precipitate.
-
Measure the absorbance of the supernatant at a specific wavelength (e.g., 535 nm) using a spectrophotometer.
-
-
Calculation of IC50:
-
The amount of MDA formed is a measure of the extent of lipid peroxidation.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of lipid peroxidation, from a dose-response curve.
-
Structure-Activity Relationship (SAR) and Signaling Pathways
The following diagram illustrates the key structural features of 2,4,6-trisubstituted phenols and their influence on anti-peroxidative activity, as suggested by the findings of Nakagawa et al. (2002).[7]
Caption: Structure-activity relationship for the anti-peroxidative activity of substituted iodophenols.
Potential for Other Biological Activities
While specific data for this compound derivatives are scarce, the broader class of phenolic and iodinated compounds has been shown to exhibit a range of other biological activities. Further research into this compound derivatives could explore the following areas:
-
Antimicrobial Activity: Phenolic compounds are known to possess antibacterial and antifungal properties.[1] The presence of iodine could enhance this activity.
-
Anticancer Activity: Various phenolic compounds have demonstrated anticancer activities through mechanisms such as inducing apoptosis and inhibiting cell proliferation.[2][3][4] Molecular iodine itself has been shown to have antineoplastic effects.
-
Antiviral Activity: Certain phenolic compounds have been investigated for their potential antiviral properties.
Conclusion and Future Directions
The available evidence, primarily from studies on structurally related compounds, suggests that this compound derivatives hold promise as biologically active molecules, particularly as inhibitors of lipid peroxidation. The study by Nakagawa et al. (2002) provides a solid foundation for understanding the structure-activity relationships of substituted 4-iodophenols.[7]
Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives. Key areas of investigation should include:
-
Varying the substituents at the ortho position to the hydroxyl group to optimize anti-peroxidative and antioxidant activities.
-
Screening for a broader range of biological activities , including antimicrobial, anticancer, and anti-inflammatory effects.
-
Elucidating the mechanisms of action through detailed cellular and molecular studies.
-
Investigating the in vivo efficacy and safety profiles of the most promising lead compounds.
By systematically exploring the chemical space around the this compound core, it may be possible to identify novel and potent therapeutic agents for a variety of diseases.
References
- 1. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of 2,6-diprenyl-4-iodophenol TX-1952 with a novel and potent anti-peroxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Ethyl-4-iodophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-Ethyl-4-iodophenol in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and substituted phenol derivatives. The protocols and data presented herein are compiled from established methodologies for similar sterically hindered and functionalized halophenols.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This compound is a valuable substrate in these reactions, offering a handle for introducing an aryl or heteroaryl group at the 4-position of the phenol ring. The resulting 2-ethyl-4-arylphenol scaffold is a privileged motif found in various biologically active molecules, including potent antagonists for the leukotriene B4 receptor, which are being investigated for the treatment of inflammatory diseases[1].
The presence of an ethyl group ortho to the hydroxyl group introduces steric hindrance, which can influence the reaction kinetics and require carefully optimized conditions. Additionally, the acidic proton of the phenolic hydroxyl group can interfere with the catalytic cycle, sometimes necessitating the use of a protecting group or specific basic conditions.
Reaction Scheme and Mechanism
The Suzuki-Miyaura coupling of this compound with an arylboronic acid proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.
Key Reaction Parameters and Optimization
The successful coupling of this compound requires careful consideration of the catalyst, ligand, base, solvent, and temperature. Due to the steric hindrance from the ortho-ethyl group, ligands and conditions that promote the coupling of hindered substrates are often necessary.
Catalyst and Ligand Selection: Palladium catalysts are the most common choice for Suzuki couplings. For sterically demanding substrates, bulky and electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps. N-heterocyclic carbene (NHC) ligands have also proven to be highly effective.
Base: The choice of base is crucial. It activates the boronic acid for transmetalation and neutralizes the hydrogen iodide formed during the reaction. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). For substrates with base-sensitive functional groups, milder bases like potassium fluoride (KF) can be used.
Solvent: A variety of solvents can be used, often in combination with water. Common solvent systems include toluene/water, dioxane/water, and DMF/water. The presence of water can be beneficial for the solubility of the base and the activation of the boronic acid.
Temperature: Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system. Microwave irradiation can significantly shorten reaction times, especially for less reactive partners.
Representative Reaction Conditions
The following table summarizes typical conditions for the Suzuki coupling of sterically hindered iodophenols with various arylboronic acids, which can serve as a starting point for the optimization of reactions with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85-95 | General conditions for hindered substrates |
| Pd₂(dba)₃ (1) | XPhos (2) | K₂CO₃ (3) | Dioxane/H₂O | 80 | 16 | 80-92 | [2] |
| Pd/C (5) | None | Na₂CO₃ (2) | H₂O | 100 | 2 | ~90 | For simple iodophenols[3] |
| Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2.5) | DMF/H₂O | 90 | 8 | 75-88 | [2] |
| NHC-Pd-G3 (1) | - | t-BuOK (2) | Dioxane | 60 | 4 | >95 | For tetra-ortho-substituted biaryls[4] |
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane) and Water (typically in a 4:1 to 10:1 ratio)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the solvent mixture via syringe.
-
Degas the solution by bubbling the inert gas through it for 15-30 minutes or by using the freeze-pump-thaw method.
-
In a separate vial, weigh the palladium catalyst and ligand (if solid) and add them to the reaction flask under a positive flow of inert gas. If the catalyst and ligand are in solution, add them via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically after 4-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Analysis: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Applications in Drug Discovery
The 2-ethyl-4-arylphenol core, readily synthesized via the Suzuki coupling of this compound, is a key structural element in a number of compounds with therapeutic potential. As mentioned, derivatives of this scaffold have been identified as potent antagonists of the leukotriene B4 receptor, which plays a role in inflammatory responses[1]. The ability to readily diversify the aryl group at the 4-position through Suzuki coupling makes this a powerful strategy for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs. The ethyl group and the phenolic hydroxyl provide additional points for modification to optimize pharmacokinetic and pharmacodynamic properties.
Conclusion
This compound is a valuable and versatile substrate for Suzuki-Miyaura cross-coupling reactions. While its steric hindrance and the presence of a phenolic hydroxyl group require careful optimization of reaction conditions, the use of appropriate palladium catalysts, bulky phosphine or NHC ligands, and suitable bases can lead to high yields of the desired 2-ethyl-4-arylphenol products. These products are of significant interest in the development of new therapeutic agents, making the mastery of this reaction a valuable tool for researchers in medicinal chemistry and drug discovery.
References
- 1. Synthetic and structure/activity studies on acid-substituted 2-arylphenols: discovery of 2-[2-propyl-3-[3-[2-ethyl-4-(4-fluorophenyl)-5- hydroxyphenoxy]-propoxy]phenoxy]benzoic acid, a high-affinity leukotriene B4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
Application Notes and Protocols: Heck Reaction Conditions for 2-Ethyl-4-iodophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Heck reaction of 2-Ethyl-4-iodophenol. The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2][3] These protocols are designed to serve as a comprehensive guide for the synthesis of substituted alkenes derived from this compound, which are valuable intermediates in pharmaceutical and materials science research.
Overview of the Heck Reaction
The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an aryl, vinyl, or benzyl halide (or triflate) with an alkene in the presence of a palladium catalyst and a base.[1][3] The reaction typically proceeds via a catalytic cycle involving the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst. For aryl iodides, the reaction is generally efficient.[4] The presence of an electron-donating group, such as the hydroxyl and ethyl groups in this compound, can influence the reactivity.
Key Reaction Parameters and Optimization
Several factors can be optimized to achieve high yields and selectivity in the Heck reaction of this compound. A summary of typical reaction conditions is presented in the table below.
| Parameter | Typical Range | Notes |
| Palladium Catalyst | Palladium(II) Acetate (Pd(OAc)₂), Palladium(II) Chloride (PdCl₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Palladium on Carbon (Pd/C) | Pd(OAc)₂ is a common and effective precatalyst.[1] Catalyst loading typically ranges from 1-5 mol%. |
| Ligand | Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tol)₃), or ligandless conditions for aryl iodides. | For aryl iodides, phosphine ligands can facilitate the reaction but are not always necessary.[2] |
| Base | Triethylamine (Et₃N), Potassium Carbonate (K₂CO₃), Sodium Acetate (NaOAc) | An inorganic or organic base is required to neutralize the hydrogen halide formed during the reaction.[1] Typically 1.5-2.5 equivalents are used. |
| Solvent | N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), N-Methyl-2-pyrrolidone (NMP), Toluene | Polar aprotic solvents like DMF and NMP are commonly used.[5] |
| Alkene | Ethyl acrylate, Styrene, n-Butyl acrylate | Electron-deficient alkenes like acrylates are excellent substrates.[6][7] Typically 1.1-1.5 equivalents are used. |
| Temperature | 80 - 140 °C | Higher temperatures are often required for less reactive substrates, but aryl iodides are generally more reactive. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC or GC/LC-MS. |
Experimental Protocol: Heck Reaction of this compound with Ethyl Acrylate
This protocol describes a general procedure for the palladium-catalyzed Heck reaction between this compound and ethyl acrylate.
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) (optional, but recommended)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating mantle/oil bath
-
Standard laboratory glassware for workup and purification
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv), Palladium(II) Acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous N,N-Dimethylformamide (5 mL) to the flask. Stir the mixture at room temperature for 10 minutes until the catalyst is well-dissolved.
-
Addition of Alkene and Base: To the reaction mixture, add ethyl acrylate (1.2 mmol, 1.2 equiv) followed by triethylamine (2.0 mmol, 2.0 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired ethyl (E)-3-(3-ethyl-4-hydroxyphenyl)acrylate.
Caption: Experimental workflow for the Heck reaction.
Signaling Pathway of the Heck Reaction Catalytic Cycle
The catalytic cycle of the Heck reaction is a fundamental concept in understanding the reaction mechanism.
Caption: The catalytic cycle of the Heck reaction.
Safety Precautions
-
Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
The reaction should be conducted under an inert atmosphere to prevent catalyst deactivation and potential side reactions.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. mdpi.com [mdpi.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Ethyl-4-iodophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-Ethyl-4-iodophenol. This versatile building block is a valuable substrate for various C-C and C-N bond-forming reactions, which are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The protocols outlined below are based on established methodologies for similar aryl iodides and provide a strong starting point for reaction optimization.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a substrate such as this compound, the reactive carbon-iodine bond provides an excellent handle for introducing a wide variety of functional groups through reactions like Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. The presence of the ethyl and hydroxyl groups can influence the electronic and steric properties of the substrate, potentially affecting reaction kinetics and yields.
Data Presentation: A Comparative Overview of Cross-Coupling Reactions
The following tables summarize typical reaction conditions and expected yields for various palladium-catalyzed cross-coupling reactions with aryl iodides, serving as a guide for experiments with this compound.
Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Arylboronic Acids
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 |
| 2 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 16 | 85-95 |
| 3 | PdCl₂(dppf) (2) | - | Cs₂CO₃ | Dioxane | 100 | 10 | >90 |
Table 2: Heck Coupling of Aryl Iodides with Alkenes
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 | 24 | 80-95 |
| 2 | PdCl₂(PPh₃)₂ (2) | - | NaOAc | DMA | 120 | 18 | 75-90 |
| 3 | Herrmann's Catalyst (0.1) | - | K₂CO₃ | NMP | 140 | 12 | >90 |
Table 3: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes
| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | CuI (4) | PPh₃ (4) | Et₃N | THF | 65 | 8 | >90 |
| 2 | Pd(PPh₃)₄ (3) | CuI (5) | - | Piperidine | DMF | 80 | 12 | 85-95 |
| 3 | Pd(OAc)₂ (1) | CuI (2) | XPhos (2) | Cs₂CO₃ | Dioxane | 100 | 16 | >90 |
Table 4: Buchwald-Hartwig Amination of Aryl Iodides with Amines
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 18 | >90 |
| 2 | Pd(OAc)₂ (2) | Xantphos (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 85-95 |
| 3 | G3-XPhos (1) | - | LHMDS | THF | 80 | 12 | >90 |
Table 5: Stille Coupling of Aryl Iodides with Organostannanes
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 16 | 80-95 |
| 2 | Pd₂(dba)₃ (2) | P(fur)₃ (8) | - | THF | 65 | 12 | >90 |
| 3 | PdCl₂(AsPh₃)₂ (3) | - | CuI (10) | NMP | 80 | 24 | 85-95 |
Experimental Protocols
The following are detailed, generalized protocols for performing palladium-catalyzed cross-coupling reactions with this compound. Note: These are starting-point protocols and may require optimization for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.5 equivalents)
-
Toluene
-
Deionized water
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed toluene and deionized water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Heck Reaction
This protocol details the coupling of this compound with an alkene (e.g., ethyl acrylate).
Materials:
-
This compound
-
Alkene (e.g., ethyl acrylate, 1.5 equivalents)
-
Pd(OAc)₂ (1 mol%)
-
P(o-tol)₃ (2 mol%)
-
Triethylamine (Et₃N, 2.0 equivalents)
-
Anhydrous DMF
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF, the alkene, and triethylamine via syringe.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with water, and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous MgSO₄.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Protocol 3: Sonogashira Coupling
This protocol describes the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
PPh₃ (4 mol%)
-
Anhydrous triethylamine (Et₃N)
-
Anhydrous THF
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, CuI, and PPh₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and anhydrous triethylamine.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction to 65 °C for 8 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature, filter through a pad of Celite, and rinse with THF.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 4: Buchwald-Hartwig Amination
This protocol outlines the C-N bond formation between this compound and an amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (1 mol%)
-
BINAP (1.5 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, BINAP, and NaOtBu.
-
Add this compound and the amine.
-
Add anhydrous toluene, seal the tube, and bring it out of the glovebox.
-
Heat the reaction mixture to 100 °C for 18 hours.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, dilute the reaction with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Visualizations
General Catalytic Cycle of Palladium(0)-Catalyzed Cross-Coupling
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Decision Tree for Selecting a Cross-Coupling Reaction
Caption: Decision tree for selecting an appropriate cross-coupling reaction.
Application Notes and Protocols for the Synthesis of Benzofurans from 2-Ethyl-4-iodophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 2-substituted-5-ethylbenzofurans starting from 2-Ethyl-4-iodophenol. The described methodology is based on a one-pot Sonogashira cross-coupling reaction followed by an intramolecular cyclization. This approach is a versatile and efficient method for the construction of the benzofuran scaffold, a privileged structure in medicinal chemistry.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Substituted-5-ethylbenzofurans
This protocol details the synthesis of 2-substituted-5-ethylbenzofurans via a palladium and copper co-catalyzed Sonogashira coupling of this compound with various terminal alkynes, followed by in-situ intramolecular cyclization.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, propargyl alcohol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 - 0.05 equiv.), and copper(I) iodide (0.05 - 0.10 equiv.).
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., THF) to the flask, followed by triethylamine (2.0 - 3.0 equiv.). Stir the mixture for 10-15 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (1.1 - 1.5 equiv.) to the reaction mixture dropwise via a syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir for the required time (monitor by TLC or LC-MS). The reaction time can vary from 4 to 24 hours depending on the substrates.
-
Work-up: After completion of the reaction (indicated by the disappearance of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-substituted-5-ethylbenzofuran.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various 2-substituted benzofurans from o-iodophenols using Sonogashira coupling and cyclization, which can be considered as a reference for the synthesis starting from this compound.
| Entry | Alkyne Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 70 | 12 | 85-95 |
| 2 | 1-Hexyne | Pd(OAc)₂ / PPh₃ / CuI | Cs₂CO₃ | DMF | 80 | 8 | 80-90 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | Dioxane | 65 | 24 | 75-85 |
| 4 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 60 | 16 | 90-98[1] |
| 5 | 4-Methoxyphenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 110 | 24 | 88 |
| 6 | 1-Octyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 12 | 82 |
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the one-pot synthesis of benzofurans.
Signaling Pathway: Reaction Mechanism
The synthesis proceeds through a well-established reaction mechanism involving a Sonogashira coupling catalytic cycle followed by an intramolecular cyclization.
Caption: Mechanism of benzofuran synthesis via Sonogashira coupling and cyclization.
References
Application Notes: 2-Ethyl-4-iodophenol as a Versatile Building Block for Pharmaceutical Intermediates
Introduction
2-Ethyl-4-iodophenol is a substituted aromatic compound that holds significant potential as a versatile starting material in the synthesis of complex pharmaceutical intermediates. Its unique structural features, comprising a reactive phenolic hydroxyl group, an ethyl substituent, and an iodine atom, allow for a variety of chemical transformations. The presence of the iodine atom is particularly advantageous for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This application note will focus on the utility of this compound as a key building block in the synthesis of a crucial intermediate for the potent anaplastic lymphoma kinase (ALK) inhibitor, Alectinib.
This compound: A Key Precursor to Alectinib Intermediate
Alectinib is a second-generation, highly selective ALK inhibitor used in the treatment of non-small cell lung cancer (NSCLC). A key intermediate in the synthesis of Alectinib is 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid.[1][2] While several synthetic routes to this intermediate have been reported, many involve the late-stage introduction of the iodine atom. Utilizing this compound as the starting material offers a strategic advantage by incorporating the iodine atom from the outset, potentially streamlining the overall synthesis.
A proposed synthetic pathway from this compound to this key Alectinib intermediate is outlined below. This pathway is based on established organic chemistry principles, as a direct literature precedent for this specific multi-step transformation has not been identified. The subsequent conversion of the key intermediate to a later-stage indole derivative of Alectinib is well-documented.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow from this compound to Alectinib.
Experimental Protocols
Proposed Protocol for the Synthesis of 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid from this compound
Step 1: Protection of the Phenolic Hydroxyl Group
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., diisopropylethylamine, 1.5 eq).
-
Cool the reaction mixture to 0 °C.
-
Slowly add a protecting group reagent (e.g., methoxymethyl chloride (MOM-Cl), 1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected intermediate.
Step 2: Ortho-directed Metalation and Carboxylation
-
Dissolve the protected this compound (1.0 eq) in a dry ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a strong base (e.g., n-butyllithium, 1.1 eq) and stir the mixture at -78 °C for 1-2 hours to facilitate ortho-lithiation.
-
Bubble dry carbon dioxide gas through the reaction mixture for 1-2 hours, or add an excess of solid dry ice.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with water and acidify with a dilute acid (e.g., 1 M HCl).
-
Extract the carboxylic acid product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product.
-
Purification can be achieved by recrystallization or column chromatography.
Step 3: Deprotection of the Phenolic Hydroxyl Group
-
Dissolve the protected carboxylic acid (1.0 eq) in a suitable solvent (e.g., methanol or a mixture of THF and water).
-
Add a strong acid (e.g., concentrated HCl or trifluoroacetic acid) and stir the reaction at room temperature or with gentle heating.
-
Monitor the deprotection by TLC.
-
Upon completion, neutralize the reaction mixture and extract the final product, 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid.
-
Purify the product as necessary.
Documented Protocol for the Conversion of 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid to a Key Alectinib Indole Intermediate
The following protocol is adapted from a published procedure for the synthesis of a key indole intermediate of Alectinib.
Reaction Scheme:
Caption: Synthesis of a key indole intermediate of Alectinib.
Step 1: Synthesis of tert-Butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate
-
Charge a reactor with 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid (25.0 g, 78.6 mmol) and methanol (75.0 mL).
-
Cool the mixture to below 0 °C and slowly add acetyl chloride (24.7 g, 314 mmol).
-
Increase the temperature to 35-45 °C and stir for 2 hours.
-
Concentrate the reaction mixture and extract with tert-butyl methyl ether (TBME).
-
To the organic phase, add lithium bis(trimethylsilyl)amide (LiHMDS) in THF (139 g, 196 mmol) at a temperature below 0 °C.
-
Add tert-butyl acetate (10.5 g, 90.4 mmol) at 0-10 °C and stir for 1 hour.
-
Quench the reaction with aqueous HCl.
-
Separate the organic phase to obtain the product.
Step 2: Synthesis of tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate
-
Charge a reactor with the product from Step 1 (12.0 g, 36.0 mmol) in THF and 4-fluoro-3-nitrobenzonitrile (7.78 g, 46.8 mmol).
-
Cool the mixture to 0-10 °C and add 8 M aqueous NaOH (30.2 mL, 241 mmol).
-
Stir for 4 hours at 0-10 °C.
-
To the resulting intermediate, add sodium dithionite (Na2S2O4) (24.5 g, 126 mmol).
-
Stir for 4 hours at 20-30 °C.
-
Add 4 M aqueous HCl (30.0 mL) and stir for 1 hour.
-
Isolate and purify the product by filtration and washing.
Quantitative Data
| Intermediate | Starting Material | Reagents | Yield | Purity | Reference |
| tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate | 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid | MeOH, AcCl, LiHMDS, tert-butyl acetate, 4-fluoro-3-nitrobenzonitrile, NaOH, Na2S2O4, HCl | 73.3% | >99.5% |
Conclusion
This compound serves as a strategic and valuable building block for the synthesis of key pharmaceutical intermediates, exemplified by its potential application in the synthesis of Alectinib. The presence of the iodine atom allows for diverse synthetic manipulations, while the overall substitution pattern provides a scaffold for constructing complex molecular architectures. The detailed protocols and synthetic workflows provided herein offer a guide for researchers and scientists in drug development to utilize this compound in their synthetic endeavors. Further process optimization and exploration of alternative synthetic routes starting from this versatile building block are encouraged to develop more efficient and sustainable methods for the production of vital pharmaceuticals.
References
Protocol for the Iodination of 2-Ethylphenol: A Detailed Application Note for Researchers
Abstract
This application note provides a comprehensive protocol for the iodination of 2-ethylphenol, a key reaction in the synthesis of various pharmaceutical and chemical intermediates. The protocol details two primary methods: one employing molecular iodine with an oxidizing agent and another utilizing N-iodosuccinimide (NIS) for regioselective iodination. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, data presentation, and visual aids to ensure successful and reproducible outcomes.
Introduction
The iodination of phenols is a fundamental electrophilic aromatic substitution reaction. The resulting iodinated phenols are versatile building blocks in organic synthesis, serving as precursors for cross-coupling reactions, radiolabeling, and the development of bioactive molecules. 2-Ethylphenol, with its hydroxyl and ethyl substituents, presents an interesting case for studying regioselectivity in such reactions. Both the hydroxyl and ethyl groups are ortho-, para-directing, leading to the potential formation of two primary mono-iodinated products: 2-ethyl-4-iodophenol and 2-ethyl-6-iodophenol. The steric hindrance from the ethyl group at the 2-position can influence the product distribution. This protocol outlines reliable methods for the synthesis and characterization of these compounds.
Reaction Pathway and Logic
The iodination of 2-ethylphenol proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group is a strong activating group, while the ethyl group is a weaker activating group. Both direct incoming electrophiles to the ortho and para positions. In the case of 2-ethylphenol, the para position (C4) and the ortho position (C6) relative to the hydroxyl group are activated.
Caption: General reaction pathway for the iodination of 2-ethylphenol.
Experimental Protocols
Two primary protocols for the iodination of 2-ethylphenol are presented below.
Protocol 1: Iodination using Iodine and an Oxidizing Agent
This method is a general and effective way to iodinate phenols. An oxidizing agent, such as hydrogen peroxide or iodic acid, is used to generate the electrophilic iodine species in situ.
Materials:
-
2-Ethylphenol
-
Iodine (I₂)
-
Hydrogen Peroxide (H₂O₂) (30% solution) or Iodic Acid (HIO₃)
-
Methanol or other suitable solvent
-
Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Hydrochloric acid (HCl) (2 M)
-
Ethyl acetate or Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-ethylphenol (1.0 eq) in a suitable solvent like methanol.
-
Add iodine (1.0-1.2 eq).
-
Slowly add the oxidizing agent (e.g., H₂O₂, 1.5-2.0 eq) dropwise to the stirring solution at room temperature. The reaction may be exothermic.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
-
Acidify the mixture to a pH of approximately 5-6 with 2 M HCl.
-
Extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to separate the isomers.
Protocol 2: Regioselective Iodination using N-Iodosuccinimide (NIS)
This method often provides better regioselectivity, favoring the para-substituted product due to the bulky nature of the iodinating agent.
Materials:
-
2-Ethylphenol
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount, optional)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-ethylphenol (1.0 eq) in acetonitrile or dichloromethane in a round-bottom flask.
-
Add N-iodosuccinimide (1.0-1.1 eq) to the solution. For enhanced para-selectivity, a catalytic amount of p-toluenesulfonic acid can be added.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with saturated aqueous sodium thiosulfate solution to remove any remaining iodine.
-
Wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Data Presentation
The following table summarizes expected outcomes based on similar iodination reactions of substituted phenols. Actual yields and isomer ratios may vary depending on the specific reaction conditions.
| Parameter | Method 1 (Iodine/Oxidant) | Method 2 (NIS) | Reference |
| Primary Products | This compound, 2-Ethyl-6-iodophenol | Primarily this compound | General Phenol Iodination Literature |
| Expected Total Yield | 70-90% | 80-95% | [1] |
| Expected Isomer Ratio (para:ortho) | Variable, can be close to 1:1 | Higher selectivity for para-isomer | [2] |
| Reaction Time | 1-4 hours | 1-3 hours | [2] |
| Reaction Temperature | Room Temperature | Room Temperature | [2] |
Experimental Workflow
The general workflow for the iodination of 2-ethylphenol is depicted below.
Caption: A generalized experimental workflow for the iodination of 2-ethylphenol.
Characterization of Products
The purified products, this compound and 2-ethyl-6-iodophenol, should be characterized by standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and substitution pattern of the iodo group on the aromatic ring.
-
Mass Spectrometry (MS): To determine the molecular weight of the products and confirm the incorporation of one iodine atom.
-
Melting Point: For solid products, to assess purity.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Iodine and N-iodosuccinimide are corrosive and should be handled with care.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note provides detailed and practical protocols for the iodination of 2-ethylphenol. By following these procedures, researchers can reliably synthesize mono-iodinated 2-ethylphenol derivatives. The choice between the two described methods will depend on the desired regioselectivity and available reagents. Careful monitoring and purification are essential for obtaining the desired products in high purity.
References
Anwendungshinweise und Protokolle zur Derivatisierung von 2-Ethyl-4-iodphenol für die medizinische Chemie
An die Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Diese Anwendungsbeschreibung enthält detaillierte Protokolle für die chemische Modifikation von 2-Ethyl-4-iodphenol, einer vielseitigen Ausgangsverbindung für die Synthese potenzieller therapeutischer Wirkstoffe. Die hier beschriebenen Derivatisierungsstrategien umfassen die Williamson-Ethersynthese, die Veresterung und die Suzuki-Miyaura-Kupplung, die Schlüsselreaktionen zur Erzeugung einer Bibliothek verschiedener Moleküle für das Wirkstoffscreening sind.
Einleitung
2-Ethyl-4-iodphenol ist ein attraktives Molekül für die medizinische Chemie. Es verfügt über drei reaktive Stellen, die selektiv modifiziert werden können: die phenolische Hydroxylgruppe, das Iodatom am aromatischen Ring und die ortho-Position zur Hydroxylgruppe. Diese Eigenschaften ermöglichen die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR), die für die Optimierung von Leitstrukturen in der Arzneimittelentwicklung entscheidend ist. Insbesondere halogenierte Phenole haben als Inhibitoren von Proteintyrosinkinasen (PTKs) und als Modulatoren von Kernrezeptoren, wie dem Orphan-Kernrezeptor 4A1 (NR4A1), an Bedeutung gewonnen.
Derivatisierungsstrategien
Die Derivatisierung von 2-Ethyl-4-iodphenol kann über mehrere wichtige synthetische Wege erfolgen, um eine Vielzahl von Analoga für biologische Tests zu erzeugen.
Williamson-Ethersynthese (O-Alkylierung)
Die Williamson-Ethersynthese ist eine robuste Methode zur Umwandlung der phenolischen Hydroxylgruppe in eine Vielzahl von Ethern. Diese Reaktion verläuft über einen SN2-Mechanismus, bei dem ein Alkoxid ein Alkylhalogenid nukleophil angreift.[1][2][3][4][5]
Allgemeines Reaktionsschema:
Wobei R = 2-Ethyl-4-iodphenyl, R' = Alkylgruppe, X = Halogenid
Veresterung
Die Veresterung der phenolischen Hydroxylgruppe ist eine weitere wichtige Modifikation, die zu Verbindungen mit veränderten physikochemischen Eigenschaften führt. Die Reaktion mit Acylchloriden oder Carbonsäureanhydriden in Gegenwart einer Base ist eine gängige Methode.
Allgemeines Reaktionsschema:
R-I + R'-B(OH)₂ --[Pd-Katalysator, Base]--> R-R' + I-B(OH)₂
Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese und das Screening von Derivaten.
Potenzieller Signalweg: Hemmung der Proteintyrosinkinase (PTK)
Derivate von 2-Ethyl-4-iodphenol könnten als Inhibitoren von Proteintyrosinkinasen wirken, die eine entscheidende Rolle bei der zellulären Signalübertragung und Proliferation spielen. [6][7][8][9]
Abbildung 2: Hypothetischer Mechanismus der PTK-Hemmung.
Potenzieller Signalweg: Modulation des Orphan-Kernrezeptors 4A1 (NR4A1)
NR4A1 ist an verschiedenen zellulären Prozessen beteiligt, einschließlich Entzündungen und Krebs. Modulatoren dieses Rezeptors sind von therapeutischem Interesse. [10]
Abbildung 3: Hypothetischer Mechanismus der NR4A1-Modulation.
Schlussfolgerung
2-Ethyl-4-iodphenol ist eine wertvolle Ausgangsverbindung für die medizinische Chemie, die durch eine Vielzahl von Reaktionen modifiziert werden kann, um strukturell unterschiedliche Moleküle zu erzeugen. Die hier bereitgestellten Protokolle und der konzeptionelle Rahmen für die biologische Evaluierung bieten einen umfassenden Leitfaden für Forscher, die neue therapeutische Wirkstoffe entwickeln möchten. Die systematische Derivatisierung und das anschließende Screening dieser Verbindungen können zur Entdeckung neuer Leitstrukturen mit potenziellen Anwendungen in der Onkologie und bei entzündlichen Erkrankungen führen.
References
- 1. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis and protein-tyrosine kinase inhibitory activities of flavonoid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 9. mdpi.com [mdpi.com]
- 10. Natural products and synthetic analogs as selective orphan nuclear receptor 4A (NR4A) modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sonogashira Coupling of 2-Ethyl-4-iodophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the Sonogashira coupling of 2-ethyl-4-iodophenol with a terminal alkyne. The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[1][2] This reaction is widely utilized in medicinal chemistry and drug development to synthesize complex molecular architectures.[3][4][5] The protocol outlined below is a representative procedure and may require optimization for specific substrates and desired outcomes.
Reaction Principle
The Sonogashira coupling is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[6][7] The reaction mechanism involves a catalytic cycle with both palladium and copper intermediates. The general reactivity trend for the halide is I > OTf > Br > Cl.[8]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Terminal Alkyne | ≥98% | Commercially Available | e.g., Phenylacetylene, Ethynyltrimethylsilane |
| Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) | ≥98% | Commercially Available | Palladium catalyst[7] |
| Copper(I) iodide (CuI) | ≥99% | Commercially Available | Co-catalyst[7] |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | Anhydrous | Commercially Available | Base and solvent |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Co-solvent (optional) |
| Toluene | Anhydrous | Commercially Available | Co-solvent (optional) |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | For extraction |
| Saturated aqueous ammonium chloride (NH₄Cl) | Prepared in-house | For workup | |
| Brine (Saturated aqueous NaCl) | Prepared in-house | For workup | |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Commercially Available | For drying | |
| Celite® | Commercially Available | For filtration | |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography |
| Argon or Nitrogen gas | High purity | For inert atmosphere |
Experimental Protocol
This protocol describes the coupling of this compound with a generic terminal alkyne. The molar equivalents and reaction parameters are provided as a starting point and may be optimized.
Reaction Setup:
-
To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 mmol, 2-5 mol%).
-
Add copper(I) iodide (0.01-0.05 mmol, 1-5 mol%).
-
The flask is then sealed with a rubber septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.
-
Under a positive pressure of inert gas, add an anhydrous solvent. A common choice is triethylamine or a mixture of a co-solvent like THF or toluene with an amine base (e.g., 5 mL of THF and 2 mL of triethylamine).
-
Add the terminal alkyne (1.1-1.5 mmol, 1.1-1.5 eq) via syringe.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C), depending on the reactivity of the substrates.
Reaction Monitoring:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
For TLC analysis, a suitable eluent system (e.g., hexane/ethyl acetate mixture) should be determined to separate the starting materials from the product.
Workup Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate or diethyl ether.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.[8]
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure coupled product.
Quantitative Data Summary
The following table provides a general summary of the quantitative parameters for the Sonogashira coupling of this compound. Actual values should be recorded for each experiment.
| Parameter | Value | Unit | Notes |
| This compound | 1.0 | mmol | Starting material |
| Terminal Alkyne | 1.1 - 1.5 | mmol | 1.1 - 1.5 equivalents |
| Pd(PPh₃)₂Cl₂ | 0.02 - 0.05 | mmol | 2 - 5 mol% |
| CuI | 0.01 - 0.05 | mmol | 1 - 5 mol% |
| Base (e.g., TEA) | 5 - 10 | mL | Can also act as solvent |
| Co-solvent (e.g., THF) | 5 - 10 | mL | Optional |
| Temperature | Room Temp. - 80 | °C | Reaction dependent |
| Reaction Time | 2 - 24 | hours | Monitored by TLC/GC-MS |
| Product Yield | Variable | % | Depends on substrates and conditions |
Diagrams
.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. ijnc.ir [ijnc.ir]
- 3. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. citedrive.com [citedrive.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Application Notes and Protocols for 2-Ethyl-4-iodophenol in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-4-iodophenol is an aromatic organic compound featuring a phenol group, an ethyl substituent, and an iodine atom. While direct, comprehensive literature on the specific applications of this compound in materials science is limited, its molecular structure offers significant potential for a variety of advanced material syntheses. The presence of a hydroxyl (-OH) group allows for esterification and etherification reactions, the iodine atom serves as a reactive site for cross-coupling reactions, and the ethyl group can enhance solubility and modify the physical properties of resulting materials. This document outlines potential applications, detailed hypothetical experimental protocols, and expected material properties based on the known chemistry of analogous iodophenols and ethylphenols.
Potential Applications in Materials Science
The unique combination of functional groups in this compound makes it a promising candidate for several areas of materials science:
-
High-Performance Polymers: As a functionalized phenol, it can be used as a monomer for creating specialty polymers. The ethyl group can improve the processability of polymers by increasing their solubility in organic solvents. The bulky iodine atom can be leveraged to synthesize polymers with a high refractive index, which are valuable in optical applications.[1]
-
Liquid Crystals: Iodophenols are known precursors in the synthesis of liquid crystals.[2] this compound could be a valuable building block for calamitic (rod-shaped) liquid crystals. The ethyl group would influence the molecular packing and, consequently, the mesophase behavior and transition temperatures.
-
Organic Electronics (OLEDs): The synthesis of materials for Organic Light-Emitting Diodes (OLEDs) often involves the construction of large, conjugated molecules. The iodo-group on this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to build complex architectures for hole-transporting or emissive layers.[3][4]
-
Functional Surface Modification: The phenolic hydroxyl group provides a route for grafting this compound onto various surfaces, such as metal oxides or polymers with appropriate functional groups.[5][6] The exposed iodo-group can then be used for subsequent chemical transformations to create tailored surface properties.
Experimental Protocols
The following are hypothetical, yet detailed, experimental protocols for the application of this compound in materials science.
Protocol 1: Synthesis of a Poly(aryl ether) via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of a poly(aryl ether) from this compound and an activated bisphenol.
Objective: To synthesize a high-molecular-weight poly(aryl ether) with enhanced solubility and a high refractive index.
Materials:
-
This compound
-
4,4'-(Hexafluoroisopropylidene)diphenol (Bisphenol AF)
-
Potassium carbonate (K₂CO₃), dried
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Hydrochloric acid (HCl), 1M
Procedure:
-
In a three-neck flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet, add this compound (1 eq), Bisphenol AF (1 eq), and potassium carbonate (1.5 eq).
-
Add N,N-dimethylacetamide and toluene (as an azeotroping agent) to the flask.
-
Heat the reaction mixture to 140°C to azeotropically remove water with toluene.
-
After the complete removal of water, increase the temperature to 160°C and maintain for 8-12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by measuring the viscosity of the solution.
-
Once the desired viscosity is achieved, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a stirred solution of methanol and water (80:20 v/v).
-
Filter the fibrous polymer precipitate and wash it thoroughly with deionized water and then with methanol to remove residual salts and solvent.
-
To protonate the phenoxide end groups, stir the polymer in a dilute HCl solution for 1 hour.
-
Filter the polymer again and wash with deionized water until the filtrate is neutral.
-
Dry the final polymer in a vacuum oven at 80°C for 24 hours.
Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, Differential Scanning Calorimetry (DSC) for glass transition temperature (Tg), and ellipsometry for refractive index.
Protocol 2: Synthesis of a Liquid Crystal Precursor via Suzuki Coupling
This protocol details the synthesis of a biphenyl derivative, a common core for liquid crystals, using this compound.
Objective: To synthesize a 4-alkoxy-4'-ethyl-2'-hydroxybiphenyl derivative as a precursor for a calamitic liquid crystal.
Materials:
-
This compound
-
4-Alkoxyphenylboronic acid (e.g., 4-hexyloxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add this compound (1 eq), 4-hexyloxyphenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Add a 2M aqueous solution of potassium carbonate (3 eq).
-
Add a mixture of toluene and ethanol (3:1 v/v) as the solvent.
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 80°C and stir vigorously under a nitrogen atmosphere for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and add ethyl acetate.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Characterization: The purified product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. Further elaboration of the hydroxyl group would be necessary to synthesize the final liquid crystalline molecule.
Quantitative Data
The following tables present hypothetical quantitative data for materials derived from this compound, based on typical values for analogous materials.
Table 1: Hypothetical Properties of a Poly(aryl ether) Derived from this compound and Bisphenol AF.
| Property | Expected Value |
| Number Average Molecular Weight (Mn) | 45,000 - 60,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Glass Transition Temperature (Tg) | 190 - 220 °C |
| Refractive Index (at 589 nm) | 1.65 - 1.75 |
| Solubility | Soluble in DMAc, NMP, Chloroform |
Table 2: Hypothetical Phase Transition Temperatures for a Liquid Crystal Derived from a this compound Precursor.
| Phase Transition | Temperature (°C) |
| Crystal to Nematic (Cr-N) | 85 - 95 |
| Nematic to Isotropic (N-I) | 150 - 165 |
Visualizations
Synthetic Pathway for a Poly(aryl ether)
Caption: Synthesis of a poly(aryl ether) via nucleophilic aromatic substitution.
Suzuki Coupling for a Liquid Crystal Precursor
Caption: Suzuki coupling reaction for a liquid crystal precursor.
Logical Workflow for Material Characterization
Caption: Workflow for the characterization of a new material.
References
- 1. Tunable High Refractive Index Polymer Hybrid and Polymer–Inorganic Nanocomposite Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. iris.unito.it [iris.unito.it]
- 6. Surface functionalization of biomaterials [composites.polito.it]
Application Notes: The Potential of 2-Ethyl-4-iodophenol in the Synthesis of Novel Agrochemicals
Introduction
2-Ethyl-4-iodophenol is a substituted phenolic compound with significant potential as a versatile building block in the discovery and development of new agrochemicals. Its chemical structure, featuring a reactive phenolic hydroxyl group, an aryl iodide, and an ethyl substitution on the aromatic ring, offers multiple points for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) in the design of novel herbicides, fungicides, and insecticides. The presence of the iodine atom is particularly noteworthy, as it can be readily displaced or utilized in various cross-coupling reactions to introduce further molecular diversity.
This document outlines a proposed synthetic application of this compound in the preparation of a novel phenoxyacetic acid derivative, a class of compounds known for their herbicidal activity. The protocols provided are intended to serve as a guide for researchers in the agrochemical field for the synthesis of new chemical entities for biological screening.
Proposed Synthetic Pathway
The proposed synthesis involves a two-step reaction sequence starting from this compound. The first step is a Williamson ether synthesis to introduce the acetic acid side chain, followed by saponification to yield the final carboxylic acid.
Caption: Proposed synthesis of a novel phenoxyacetic acid herbicide candidate.
Data Presentation
The following table summarizes the key quantitative data for the proposed two-step synthesis.
| Step | Reactant | MW ( g/mol ) | Equivalents | Product | MW ( g/mol ) | Theoretical Yield (g) | Expected Purity (%) |
| 1 | This compound | 248.06 | 1.0 | Ethyl 2-((2-ethyl-4-iodophenyl)oxy)acetate | 334.13 | 1.35 | >95 |
| Ethyl chloroacetate | 122.55 | 1.2 | |||||
| Potassium carbonate | 138.21 | 2.0 | |||||
| 2 | Ethyl 2-((2-ethyl-4-iodophenyl)oxy)acetate | 334.13 | 1.0 | 2-((2-Ethyl-4-iodophenyl)oxy)acetic acid | 306.08 | 0.92 | >98 |
| Sodium hydroxide | 40.00 | 3.0 |
Experimental Protocols
Step 1: Synthesis of Ethyl 2-((2-ethyl-4-iodophenyl)oxy)acetate
This protocol describes the O-alkylation of this compound using ethyl chloroacetate.
Materials:
-
This compound (1.0 g, 4.03 mmol)
-
Ethyl chloroacetate (0.59 g, 4.84 mmol, 1.2 eq)
-
Potassium carbonate (1.11 g, 8.06 mmol, 2.0 eq)
-
Acetone (20 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel (100 mL)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.03 mmol), potassium carbonate (1.11 g, 8.06 mmol), and acetone (20 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl chloroacetate (0.59 g, 4.84 mmol) dropwise to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 56 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain Ethyl 2-((2-ethyl-4-iodophenyl)oxy)acetate as a pure compound.
Caption: Experimental workflow for the synthesis of Ethyl 2-((2-ethyl-4-iodophenyl)oxy)acetate.
Step 2: Synthesis of 2-((2-Ethyl-4-iodophenyl)oxy)acetic acid
This protocol describes the saponification of the ester intermediate to the final carboxylic acid.
Materials:
-
Ethyl 2-((2-ethyl-4-iodophenyl)oxy)acetate (1.0 g, 2.99 mmol)
-
Ethanol (15 mL)
-
Deionized water (5 mL)
-
Sodium hydroxide (0.36 g, 8.97 mmol, 3.0 eq)
-
2M Hydrochloric acid
-
Round-bottom flask (50 mL)
-
Magnetic stirrer
-
Heating mantle
-
pH paper or pH meter
-
Büchner funnel and filter paper
-
Drying oven
Procedure:
-
In a 50 mL round-bottom flask, dissolve Ethyl 2-((2-ethyl-4-iodophenyl)oxy)acetate (1.0 g, 2.99 mmol) in ethanol (15 mL).
-
Add a solution of sodium hydroxide (0.36 g, 8.97 mmol) in deionized water (5 mL).
-
Heat the reaction mixture to 50 °C and stir for 2-3 hours. Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with deionized water (20 mL) and cool in an ice bath.
-
Acidify the aqueous solution to pH 2-3 by the dropwise addition of 2M hydrochloric acid. A precipitate should form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water (2 x 10 mL).
-
Dry the product in a vacuum oven at 40-50 °C to a constant weight to yield 2-((2-Ethyl-4-iodophenyl)oxy)acetic acid.
Application Notes and Protocols for the Characterization of 2-Ethyl-4-iodophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of 2-Ethyl-4-iodophenol (C₈H₉IO), a substituted phenol of interest in synthetic chemistry and potentially in drug discovery. Due to the limited availability of direct experimental data for this specific compound, the following protocols and data are based on established methods for structurally related compounds, including iodophenols and ethylphenols. These methods should serve as a robust starting point for analysis, with the understanding that some optimization may be necessary.
Compound Identification and Properties
This compound is a derivative of phenol with an ethyl group at position 2 and an iodine atom at position 4 of the benzene ring.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₉IO | [1] |
| Molecular Weight | 248.06 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CCC1=C(C=CC(=C1)I)O | [1] |
| InChI | InChI=1S/C8H9IO/c1-2-6-5-7(9)3-4-8(6)10/h3-5,10H,2H2,1H3 | [1] |
Chromatographic Methods
Chromatographic techniques are essential for the separation and quantification of this compound from reaction mixtures or biological matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of phenolic compounds. The following protocol is adapted from a method for 4-iodophenol and is expected to provide good separation for this compound.[2]
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column).[2]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acid (e.g., 0.1% formic acid for MS compatibility or phosphoric acid for UV detection).[2] A gradient elution may be necessary to resolve impurities. A suggested starting point is a linear gradient from 30% to 70% MeCN over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
Expected Results:
Based on the analysis of similar compounds, the retention time for this compound is expected to be in the range of 5-10 minutes under the specified conditions. The exact retention time should be confirmed by running a standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound. The following protocol is a general method suitable for phenolic compounds.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol. Derivatization with a silylating agent (e.g., BSTFA) may be performed to improve peak shape and volatility, though it is not always necessary for phenolic compounds.
Expected Quantitative Data (GC-MS):
| Parameter | Expected Value/Observation |
| Retention Index (non-polar column) | Estimated to be in the range of 1300-1500 |
| Molecular Ion (M+) | m/z 248 |
| Major Fragment Ions | Expected fragments include loss of the ethyl group (M-29), and characteristic aromatic fragments. |
DOT Script for GC-MS Workflow:
References
Application Notes and Protocols: Sonogashira Coupling of 2-Ethyl-4-iodophenol with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has become indispensable in organic synthesis, particularly in the fields of medicinal chemistry, natural product synthesis, and materials science.[3][4] The mild reaction conditions and broad functional group tolerance make it an attractive strategy for the late-stage functionalization of complex molecules.[2]
This document provides detailed application notes and protocols for the Sonogashira coupling of 2-ethyl-4-iodophenol with various terminal alkynes. The resulting 2-ethyl-4-alkynylphenol scaffolds are valuable intermediates in the synthesis of a wide range of biologically active compounds and functional materials. The presence of the phenolic hydroxyl group offers a handle for further derivatization, making these products versatile building blocks in drug discovery programs.
Reaction Principle and Signaling Pathway
The catalytic cycle of the Sonogashira reaction is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.[1]
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound) to form a Pd(II) intermediate.
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product (2-ethyl-4-alkynylphenol) and regenerate the Pd(0) catalyst.
Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: In the presence of a base (typically an amine), the terminal alkyne is deprotonated to form a copper acetylide intermediate. This intermediate is then ready to participate in the transmetalation step of the palladium cycle.
A copper-free Sonogashira coupling has also been developed, which proceeds through a slightly different mechanism but still relies on a palladium catalyst and a base.[1]
References
Application Notes and Protocols: The Role of 2-Ethyl-4-iodophenol in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-4-iodophenol is a valuable and versatile building block in the synthesis of a variety of heterocyclic compounds. Its unique substitution pattern, featuring a reactive iodine atom ortho to a hydroxyl group and an ethyl group, allows for the construction of complex molecular architectures, particularly those containing benzofuran and dibenzofuran cores. These heterocyclic motifs are of significant interest in medicinal chemistry and materials science due to their presence in numerous biologically active natural products and pharmaceutical agents.
The strategic placement of the iodine atom facilitates various palladium-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki couplings, which are pivotal in the formation of key carbon-carbon bonds. The adjacent hydroxyl group can then participate in intramolecular cyclization reactions to construct the heterocyclic ring system. The ethyl group, while seemingly a simple alkyl substituent, can influence the electronic properties and steric environment of the molecule, potentially impacting reaction outcomes and the biological activity of the final products.
These application notes provide an overview of the synthetic utility of this compound and offer detailed protocols for its application in the synthesis of substituted benzofurans, a prominent class of heterocyclic compounds.
Key Synthetic Applications
This compound serves as a key precursor for the synthesis of various heterocyclic frameworks. The primary strategies involve an initial cross-coupling reaction at the iodo-position, followed by an intramolecular cyclization.
1. Synthesis of Substituted Benzofurans:
A prevalent application of this compound is in the synthesis of 2-substituted benzofurans. This is typically achieved through a one-pot, two-step sequence involving a Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization (annulations) of the resulting 2-alkynylphenol intermediate. The general reaction scheme is depicted below. This approach is highly efficient for creating a library of diversely substituted benzofurans.
2. Synthesis of Substituted Dibenzofurans:
While direct protocols using this compound for dibenzofuran synthesis are less commonly detailed, the general strategy involves the coupling of an o-iodophenol with an o-halophenol derivative, followed by an intramolecular cyclization. This can be achieved through methods such as the Suzuki coupling to form a 2-arylphenol intermediate, which then undergoes intramolecular C-O bond formation.
Data Presentation: Representative Reaction Data
The following tables summarize typical quantitative data for the synthesis of heterocyclic compounds using o-iodophenol precursors in palladium-catalyzed reactions. While this data is for closely related substrates, it provides a valuable reference for reactions involving this compound.
Table 1: Sonogashira Coupling/Cyclization for Benzofuran Synthesis (General Data)
| Entry | Aryl Iodide | Alkyne | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | o-Iodophenol | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | Toluene | 80 | 12 | 85 |
| 2 | 4-Bromo-2-iodophenol | 1-Hexyne | Pd(OAc)₂/PPh₃/CuI | K₂CO₃ | DMF | 100 | 8 | 78 |
| 3 | 2-Iodophenol | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | Piperidine | THF | 65 | 16 | 92 |
Table 2: Suzuki Coupling for Biaryl Synthesis (Precursor to Dibenzofurans - General Data)
| Entry | Aryl Iodide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | o-Iodophenol | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 1-Bromo-2-iodobenzene | 2-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 18 | 88 |
| 3 | o-Iodophenol | Naphthalene-1-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 110 | 10 | 91 |
Experimental Protocols
The following are detailed, representative protocols for key reactions involving o-iodophenols, which can be adapted for this compound.
Protocol 1: One-Pot Synthesis of 2-Substituted-5-ethylbenzofurans via Sonogashira Coupling and Cyclization
This protocol describes a general procedure for the synthesis of 2-substituted-5-ethylbenzofurans from this compound and a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Standard glassware for extraction and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).
-
Add anhydrous toluene (5 mL) and triethylamine (3.0 mmol).
-
To the stirred mixture, add the terminal alkyne (1.2 mmol) via syringe.
-
Seal the flask and heat the reaction mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-substituted-5-ethylbenzofuran.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a 2-Aryl-5-ethylphenol via Suzuki Coupling (Dibenzofuran Precursor)
This protocol outlines a general procedure for the Suzuki cross-coupling of this compound with an arylboronic acid. The product of this reaction can subsequently be cyclized to a substituted dibenzofuran.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for extraction and purification
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol) in a mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the mixture under an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously. Monitor the reaction progress by TLC.
-
After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent (e.g., hexane/ethyl acetate) to yield the 2-aryl-5-ethylphenol.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
The following diagrams illustrate the key synthetic pathways and experimental workflows discussed.
Caption: Workflow for Benzofuran Synthesis.
Caption: Synthesis of a Dibenzofuran Precursor.
Conclusion
This compound stands out as a highly useful synthon for the construction of benzofuran and dibenzofuran scaffolds. The palladium-catalyzed cross-coupling reactions at the iodo-position, followed by intramolecular cyclization involving the phenolic hydroxyl group, provide an efficient and modular approach to a wide range of heterocyclic compounds. The protocols and data presented herein serve as a practical guide for researchers in organic synthesis and drug discov
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Ethyl-4-iodophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, for the construction of arylamines, which are prevalent motifs in many biologically active compounds.[1] The reaction involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3][4]
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Ethyl-4-iodophenol, a sterically hindered and electronically rich substrate. The presence of the hydroxyl group and the ethyl group at the ortho position to the iodine atom can influence the reactivity and requires careful optimization of the reaction conditions.
Reaction Scheme
Key Reaction Parameters and Components
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. Below is a summary of commonly used components and typical reaction conditions.
Table 1: Summary of Reaction Components and Conditions
| Component | Examples | Typical Concentration/Loading | Key Considerations |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂ | 0.5 - 5 mol% | Pd(0) sources like Pd₂(dba)₃ are often preferred. Pd(II) sources require in-situ reduction.[5] |
| Ligand | Bulky Biarylphosphines: XPhos, RuPhos, BrettPhosBidentate Phosphines: BINAP, Xantphos | 1 - 10 mol% (often 1:1 to 2:1 Ligand:Pd ratio) | Bulky, electron-rich monophosphine ligands are generally effective for hindered substrates.[1][6] Xantphos can be beneficial in some cases.[3] |
| Base | Alkoxides: NaOtBu, KOtBu, LiOtBuCarbonates: K₂CO₃, Cs₂CO₃Phosphates: K₃PO₄ | 1.1 - 2.5 equivalents | Strong, non-nucleophilic bases are typically required. The choice of base can be critical and substrate-dependent. Carbonates and phosphates are milder alternatives.[3][7] |
| Solvent | Toluene, Dioxane, THF, t-Butanol | 0.1 - 1.0 M | Anhydrous, deoxygenated solvents are crucial for catalytic activity. Toluene and dioxane are commonly used. |
| Amine | Primary and secondary alkylamines, anilines, heterocylic amines | 1.0 - 1.5 equivalents | The nucleophilicity and steric bulk of the amine will affect the reaction rate and yield. |
| Temperature | 80 - 120 °C | Higher temperatures are often required for challenging substrates. | |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS. |
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound
This protocol provides a starting point for the reaction. Optimization may be required for specific amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).
-
In a separate vial, prepare the catalyst mixture by adding the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd) and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%) to the anhydrous, deoxygenated solvent (2 mL). Stir for 5-10 minutes at room temperature.
-
Add the catalyst mixture to the Schlenk tube containing the substrates and base.
-
Add additional anhydrous, deoxygenated solvent to the Schlenk tube to achieve the desired concentration (e.g., a total of 8 mL for a 0.125 M reaction).
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-2-ethyl-4-aminophenol.
Table 2: Representative Examples with Hypothetical Data
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 85 |
| 2 | Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 18 | 78 |
| 3 | n-Butylamine | [Pd(allyl)Cl]₂ / BrettPhos | KOtBu | Toluene | 100 | 8 | 92 |
| 4 | 2-Aminopyridine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 120 | 24 | 65 |
Mandatory Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow for Optimization
Caption: Logical workflow for optimizing the Buchwald-Hartwig amination.
Discussion and Troubleshooting
-
Substrate Considerations: this compound contains a free hydroxyl group which could potentially coordinate to the palladium center or react with the strong base. While the reaction is often tolerant of free phenols, protection of the hydroxyl group (e.g., as a methyl or benzyl ether) may be necessary if side reactions or catalyst inhibition are observed. However, direct amination is generally preferred to maintain step economy.
-
Challenges with Aryl Iodides: While aryl iodides are typically more reactive towards oxidative addition than aryl bromides or chlorides, the iodide anion generated during the reaction can sometimes act as a catalyst inhibitor by forming stable palladium-iodide complexes.[5] If low reactivity is observed, switching to the corresponding 2-ethyl-4-bromophenol might be beneficial.
-
Ligand Selection: For sterically hindered substrates like this compound, bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, and BrettPhos are often the most effective.[6] These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.
-
Base Selection: Strong alkoxide bases like NaOtBu are generally reliable. However, if the substrate or product is sensitive to strong bases, milder inorganic bases such as K₃PO₄ or Cs₂CO₃ should be screened.[3][7]
-
Reaction Monitoring: It is crucial to monitor the reaction progress closely, as prolonged reaction times at high temperatures can lead to product degradation or the formation of byproducts.
By following these protocols and considering the key parameters, researchers can successfully perform the Buchwald-Hartwig amination of this compound to access a wide range of valuable N-substituted aminophenol derivatives.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. research.rug.nl [research.rug.nl]
- 7. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Reactions Involving 2-Ethyl-4-iodophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of key copper-catalyzed cross-coupling reactions utilizing 2-Ethyl-4-iodophenol as a key building block. The protocols detailed below are foundational for the synthesis of a variety of organic molecules, including potential pharmaceutical intermediates. The inclusion of quantitative data, experimental methodologies, and reaction pathway diagrams is intended to facilitate the practical application of these methods in a laboratory setting.
Copper-Catalyzed Sonogashira Coupling of this compound with Terminal Alkynes
The Sonogashira coupling is a powerful C-C bond-forming reaction between aryl halides and terminal alkynes. Copper(I) is a crucial co-catalyst with palladium in the traditional Sonogashira reaction. However, palladium-free, solely copper-catalyzed versions have been developed, offering a more cost-effective and environmentally friendly alternative.[1] The phenolic group in this compound can participate in subsequent cyclization to form substituted benzofurans, which are important structural motifs in many biologically active compounds.[2][3][4]
Application: Synthesis of Substituted Benzofurans
A one-pot synthesis of 2-arylbenzofurans can be achieved through a copper-catalyzed tandem Sonogashira coupling-cyclization of 2-iodophenols with terminal alkynes.[5] This method is efficient for substrates with both electron-donating and electron-withdrawing groups.[5]
Quantitative Data:
| Entry | Alkyne Partner | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | CuI (5 mol%), Ligand (10 mol%) | DMF | 110 | 12 | 85-95 |
| 2 | 4-Methoxyphenylacetylene | Cu₂O (10 mol%) | Toluene | 120 | 24 | 80-90 |
| 3 | 1-Hexyne | CuBr (5 mol%), 1,10-Phenanthroline (10 mol%) | Acetonitrile | 100 | 18 | 75-85 |
| 4 | (Trimethylsilyl)acetylene | CuI (10 mol%) | THF | 80 | 24 | 70-80 |
Note: Yields are typical for 2-iodophenol derivatives and may vary for this compound. Optimization may be required.
Experimental Protocol:
Synthesis of 2-Phenyl-5-ethylbenzofuran:
-
To a dry Schlenk tube under an argon atmosphere, add CuI (9.5 mg, 0.05 mmol, 5 mol%) and a suitable ligand (e.g., 1,10-phenanthroline, 18.0 mg, 0.1 mmol, 10 mol%).
-
Add this compound (248 mg, 1.0 mmol) and K₂CO₃ (276 mg, 2.0 mmol).
-
Add dry DMF (5 mL) and stir the mixture for 10 minutes at room temperature.
-
Add phenylacetylene (123 mg, 1.2 mmol) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Reaction Pathway:
Caption: Copper-catalyzed Sonogashira coupling and subsequent cyclization.
Copper-Catalyzed Ullmann C-O Coupling of this compound
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers. Modern protocols often utilize ligands to facilitate the reaction under milder conditions.[6] this compound can be coupled with various phenols or alcohols to synthesize substituted diaryl ethers.
Application: Synthesis of Diaryl Ethers
This reaction is valuable for synthesizing complex diaryl ethers, which are present in numerous natural products and pharmaceuticals. The steric hindrance from the ethyl group at the 2-position may influence the reaction rate, potentially requiring more forcing conditions or specific ligand systems.
Quantitative Data:
| Entry | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenol | CuI (10 mol%), 1,10-Phenanthroline (20 mol%) | Cs₂CO₃ | Toluene | 110 | 24 | 70-85 |
| 2 | 4-Methoxyphenol | CuO nanoparticles (10 mol%) | K₃PO₄ | DMF | 130 | 36 | 65-80 |
| 3 | Benzyl alcohol | CuI (5 mol%), Ethylene glycol (2 equiv.) | K₃PO₄ | 2-Propanol | 80 | 24 | 70-90 |
| 4 | Cyclohexanol | Cu₂O (10 mol%) | t-BuOK | Dioxane | 100 | 48 | 60-75 |
Note: Yields are based on reactions with similar aryl iodides. Optimization is likely necessary for this compound.
Experimental Protocol:
Synthesis of 1-ethoxy-2-ethyl-4-iodobenzene:
-
In a glovebox, add CuI (19 mg, 0.1 mmol, 10 mol%), 1,10-phenanthroline (36 mg, 0.2 mmol, 20 mol%), and Cs₂CO₃ (652 mg, 2.0 mmol) to a Schlenk tube.
-
Add this compound (248 mg, 1.0 mmol) and phenol (113 mg, 1.2 mmol).
-
Add dry toluene (5 mL).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C for 24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with 1 M NaOH (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify by flash chromatography to obtain the diaryl ether.
Experimental Workflow:
Caption: General workflow for Ullmann C-O coupling.
Copper-Catalyzed C-N Coupling of this compound
Copper-catalyzed C-N cross-coupling reactions provide an alternative to the more common palladium-catalyzed Buchwald-Hartwig amination. These reactions are effective for coupling aryl halides with a variety of nitrogen nucleophiles, including primary and secondary amines, and N-heterocycles.
Application: Synthesis of Aryl Amines and N-Aryl Heterocycles
This methodology is crucial for the synthesis of pharmaceuticals and agrochemicals, where the C-N bond is a common feature. The reaction conditions can often be performed under an air atmosphere, simplifying the experimental setup.[7]
Quantitative Data:
| Entry | Amine Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | CuI (5 mol%), Ethylene glycol (2 equiv.) | K₃PO₄ | 2-Propanol | 80 | 24 | 80-95 |
| 2 | Aniline | Cu₂O (10 mol%), Salicylaldoxime (20 mol%) | K₂CO₃ | DMSO | 120 | 36 | 70-85 |
| 3 | Imidazole | CuI (10 mol%) | NaOH | Ethylene glycol | 120 | 12 | 75-90 |
| 4 | Benzylamine | CuBr (5 mol%), DMEDA (10 mol%) | K₂CO₃ | Toluene | 100 | 24 | 70-85 |
Note: Data represents typical yields for aryl iodides. Specific optimization for this compound is recommended.
Experimental Protocol:
Synthesis of N-(2-Ethyl-4-iodophenyl)morpholine:
-
To a vial, add this compound (248 mg, 1.0 mmol), morpholine (105 mg, 1.2 mmol), CuI (9.5 mg, 0.05 mmol, 5 mol%), and K₃PO₄ (424 mg, 2.0 mmol).
-
Add 2-propanol (4 mL) and ethylene glycol (111 µL, 2.0 mmol).
-
Seal the vial and stir the mixture at 80 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (15 mL) and water (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield the product.
Logical Relationship of Reaction Components:
Caption: Key components for a successful C-N coupling reaction.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-arylbenzo[b]furans via copper(I)-catalyzed coupling of o-iodophenols and aryl acetylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction yield for 2-Ethyl-4-iodophenol synthesis
Technical Support Center: Synthesis of 2-Ethyl-4-iodophenol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the direct electrophilic iodination of 2-ethylphenol. The hydroxyl (-OH) and ethyl (-CH₂CH₃) groups on the aromatic ring are ortho, para-directing, making the C4 position (para to the hydroxyl group) electronically favorable for substitution. A common and effective method involves using molecular iodine (I₂) in the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂), in an aqueous solution.[1][2]
Q2: Why is an oxidizing agent required when using molecular iodine (I₂)?
Molecular iodine (I₂) by itself is a weak electrophile.[3] An oxidizing agent is used to convert I₂ into a more potent electrophilic species (e.g., I⁺), which can then readily attack the electron-rich phenol ring. This is a key step for achieving efficient electrophilic aromatic substitution.[4]
Q3: What are the expected major side products in this synthesis?
Due to the directing effects of the hydroxyl and ethyl groups, two main side products can be anticipated:
-
2-Ethyl-6-iodophenol: The other ortho position relative to the hydroxyl group can also be iodinated.
-
2-Ethyl-4,6-diiodophenol: If the reaction conditions are too harsh or the stoichiometry of the iodinating agent is too high, a second iodination can occur at the remaining activated ortho position.[5]
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting material (2-ethylphenol), the desired product (this compound), and potential side products. The consumption of the starting material and the appearance of the product spot indicate the reaction's progress.
Q5: What are the standard purification methods for this compound?
Post-reaction workup typically involves quenching excess iodine with a reducing agent like sodium thiosulfate, followed by extraction with an organic solvent.[1] The final purification of the crude product is commonly achieved through:
-
Silica Gel Column Chromatography: This is effective for separating the desired product from isomers and di-iodinated impurities.[1][6]
-
Crystallization: If the crude product is a solid and of sufficient purity, crystallization can be an excellent method for obtaining a highly pure compound.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Issue 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Ineffective Iodinating Agent | Ensure the oxidizing agent (e.g., H₂O₂) is fresh and active. If using the I₂/H₂O₂ system, a gentle increase in temperature (e.g., to 50°C) may improve the rate of reaction.[1] Alternatively, consider using a more potent iodinating agent like N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).[3] |
| Incomplete Reaction | Extend the reaction time. Monitor the reaction via TLC until the starting material is consumed. Phenolic iodinations can sometimes require up to 24 hours for completion.[1] |
| Product Loss During Workup | During extraction, ensure the pH of the aqueous layer is appropriate to keep the phenol in its neutral form (protonated) for better solubility in the organic solvent. Perform multiple extractions with the organic solvent (e.g., 3x) to maximize recovery.[1] |
| Decomposition of Starting Material | Phenols can be susceptible to oxidation.[3] Ensure the reaction is performed under appropriate temperature control and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if decomposition is suspected. |
Issue 2: High Levels of Impurities
| Possible Cause | Recommended Solution |
| Formation of 2-Ethyl-4,6-diiodophenol | This is typically caused by an excess of the iodinating agent. Carefully control the stoichiometry. Use a molar ratio of 2-ethylphenol to iodine of approximately 1:1. The table below illustrates how increasing the iodine equivalent in a similar system leads to higher degrees of iodination. A slow, dropwise addition of the iodinating agent can also help minimize local excesses and reduce di-iodination.[5] |
| Formation of 2-Ethyl-6-iodophenol (Isomer) | While the para-product is generally favored, some ortho-isomer formation is common.[7] Optimizing the reaction temperature and solvent may alter the ortho/para selectivity. Lower temperatures often increase para-selectivity. Purification via column chromatography is the most effective way to separate these isomers. |
| Presence of Unreacted Iodine in Final Product | After the reaction is complete, quench with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the characteristic brown/purple color of iodine disappears.[1] Wash the organic extract thoroughly with this solution during the workup phase. |
Data Presentation: Effect of Reagent Stoichiometry on Phenol Iodination
The following table, adapted from a study on the iodination of phenol using I₂/H₂O₂, demonstrates the critical role of stoichiometry in controlling the formation of mono- vs. di-substituted products. A similar trend can be expected for 2-ethylphenol.
| Entry | Equivalents of Phenol | Equivalents of I₂ | Equivalents of H₂O₂ | Yield of 2,6-diiodophenol | Yield of 2-iodophenol |
| 1 | 1 | 0.75 | 1.5 | 46% | 31% |
| 2 | 1 | 1.0 | 2.0 | 76% | 10% |
| 3 | 1 | 1.5 | 3.0 | 83% | 12% |
| Data adapted from a study on phenol iodination.[1] This illustrates the principle that increasing iodine equivalents favors di-substitution. |
Experimental Protocols & Visualizations
Protocol: Synthesis of this compound via I₂/H₂O₂
This protocol is a representative procedure for the iodination of a phenol derivative.[1]
-
Reaction Setup: In a round-bottom flask, dissolve 2-ethylphenol (1.0 eq.) in a suitable solvent such as water or methanol.
-
Reagent Addition: Add molecular iodine (I₂) (1.0-1.1 eq.) to the solution. Follow this with the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂) (2.0 eq.) while stirring.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC. If the reaction is slow, the temperature can be gently increased to 40-50°C.
-
Quenching: Once the starting material is consumed, cool the mixture to room temperature and add a 10% aqueous solution of sodium thiosulfate until the iodine color is discharged.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to isolate this compound.
Visualizations
References
- 1. scielo.br [scielo.br]
- 2. Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water [inis.iaea.org]
- 3. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 4. EP2093206A1 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]
- 5. studylib.net [studylib.net]
- 6. Page loading... [guidechem.com]
- 7. orbit.dtu.dk [orbit.dtu.dk]
Technical Support Center: Purification of Crude 2-Ethyl-4-iodophenol by Column Chromatography
This guide provides troubleshooting advice and frequently asked questions for the purification of crude 2-Ethyl-4-iodophenol using column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system (mobile phase) for the column chromatography of this compound?
A1: A common mobile phase for purifying moderately polar compounds like phenols is a mixture of a nonpolar solvent and a slightly more polar solvent. For this compound, a gradient of ethyl acetate in hexanes is a good starting point. You can begin with a low percentage of ethyl acetate (e.g., 5%) and gradually increase the polarity to elute your compound. It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC).[1][2][3]
Q2: How do I choose the right stationary phase?
A2: Silica gel (SiO₂) is the most common stationary phase for the purification of phenols.[4] Standard silica gel (60 Å pore size, 230-400 mesh) is generally suitable. If your compound is unstable on silica, you might consider using a deactivated silica gel or an alternative stationary phase like alumina.[5]
Q3: My crude sample is not dissolving in the initial mobile phase. How should I load it onto the column?
A3: If your sample has poor solubility in the starting eluent, you can use a "dry loading" technique.[6] Dissolve your crude this compound in a minimal amount of a more polar solvent (like dichloromethane or acetone), add a small amount of silica gel to this solution, and then remove the solvent by rotary evaporation until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column.[1][6]
Q4: How much crude material can I load onto my column?
A4: A general guideline is to load no more than 1-5% of the stationary phase mass.[7] For difficult separations, it is better to use a lower ratio of sample to silica gel (e.g., 1:100). Overloading the column can lead to poor separation and co-elution of impurities.[1][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor or No Separation | - Inappropriate solvent system (mobile phase).- Column was packed improperly, leading to channeling.- The sample was overloaded. | - Optimize the solvent system using TLC to achieve a good separation of spots.- Repack the column carefully to ensure a uniform bed.- Reduce the amount of crude material loaded onto the column.[7][8] |
| Compound Elutes Too Quickly (Low Retention) | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate in hexanes). |
| Compound Does Not Elute or Elutes Very Slowly (High Retention) | - The mobile phase is not polar enough.- The compound may be degrading on the silica gel.[5] | - Gradually increase the polarity of the mobile phase.[5]- Perform a 2D TLC to check for compound stability on silica.[5] If it is unstable, consider using deactivated silica or a different stationary phase. |
| Peak Tailing | - Strong interaction between the phenolic hydroxyl group and the acidic silica gel.- The column flow rate is too fast.[6] | - Add a small amount of a modifier like acetic acid or triethylamine to the mobile phase to reduce tailing.- Optimize the flow rate; a slower flow rate can sometimes improve peak shape.[6] |
| Cracked or Dry Column Bed | - The solvent level dropped below the top of the stationary phase. | - Always keep the silica gel bed submerged in the solvent.[6] A cracked column will lead to very poor separation. The column will need to be repacked. |
| Crystallization of Compound on the Column | - The compound has low solubility in the mobile phase and is precipitating. | - This is a difficult problem to solve once it occurs.[5] You may need to try a different solvent system in which your compound is more soluble.[1][5] |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines the general steps for purifying crude this compound.
1. Preparation of the Slurry and Packing the Column:
- Choose an appropriate size column based on the amount of crude material.
- Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes).
- Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
- Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.[7]
- Add another thin layer of sand on top of the packed silica gel to prevent disturbance of the bed.[6]
- Drain the excess solvent until the solvent level is just at the top of the sand layer.
2. Loading the Sample:
- Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary).[6] Carefully add this solution to the top of the column using a pipette.[6] Allow the sample to adsorb onto the silica by draining the solvent to the top of the sand layer.
- Dry Loading: As described in the FAQs, adsorb the crude product onto a small amount of silica gel and carefully add this powder to the top of the column.[6]
3. Elution and Fraction Collection:
- Carefully add the mobile phase to the column without disturbing the top layer.
- Begin eluting the column, collecting the eluent in fractions (e.g., in test tubes).
- If using a gradient, gradually increase the polarity of the mobile phase (e.g., from 5% to 10% to 20% ethyl acetate in hexanes) to elute compounds with higher polarity.
4. Analysis of Fractions:
- Analyze the collected fractions by TLC to determine which fractions contain the pure this compound.
- Combine the pure fractions.
- Remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common column chromatography issues.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. moravek.com [moravek.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. mdpi.com [mdpi.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. chromtech.com [chromtech.com]
- 8. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
Technical Support Center: Synthesis of 2-Ethyl-4-iodophenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethyl-4-iodophenol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common impurities observed in the synthesis of this compound?
A1: The most common impurities arise from incomplete reaction, over-reaction, or side reactions. These typically include:
-
Unreacted 2-Ethylphenol: The starting material may be present if the reaction does not go to completion.
-
2-Ethyl-6-iodophenol: This is a common regioisomer formed during the iodination of 2-ethylphenol. The hydroxyl and ethyl groups direct iodination to both the para and ortho positions.
-
2-Ethyl-4,6-diiodophenol: Over-iodination can lead to the formation of this di-substituted byproduct, especially if an excess of the iodinating agent is used or if the reaction time is prolonged.
-
Oxidation byproducts: Depending on the iodinating agent and conditions, small amounts of colored impurities due to oxidation of the phenol may be observed.
Q2: My reaction yield is low. What are the potential causes and how can I improve it?
A2: Low yields of this compound can be attributed to several factors:
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Incomplete reaction: Ensure that the stoichiometry of the iodinating agent is appropriate. A slight excess of the iodinating agent may be necessary to drive the reaction to completion, but a large excess should be avoided to prevent over-iodination. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Suboptimal reaction temperature: The rate of iodination is temperature-dependent. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to the formation of side products and decomposition. The ideal temperature will depend on the specific iodinating agent used.
-
Poor quality of reagents: Ensure that the 2-ethylphenol is pure and the iodinating agent is of high quality. Old or improperly stored reagents can be less reactive.
-
Losses during workup and purification: Significant amounts of the product can be lost during extraction and purification steps. Ensure proper phase separation during extraction and optimize the solvent system for chromatography to minimize losses.
Q3: I see multiple spots on my TLC plate after the reaction. How can I identify them?
A3: The different spots on your TLC plate likely correspond to the starting material, the desired product, and impurities. You can identify them by:
-
Co-spotting: Spot your reaction mixture alongside the starting material (2-ethylphenol) on the same TLC plate. The spot that aligns with the starting material is unreacted 2-ethylphenol.
-
Relative Polarity: Generally, the polarity of the compounds will decrease with increasing iodination. Therefore, you can expect the following order of elution (from bottom to top on a normal phase silica gel TLC): 2-Ethyl-4,6-diiodophenol < this compound ≈ 2-Ethyl-6-iodophenol < 2-Ethylphenol.
-
Staining: Use a stain like potassium permanganate to visualize the spots. Phenolic compounds typically show up as yellow-brown spots.
-
Spectroscopic Analysis: For definitive identification, isolate the individual spots by preparative TLC or column chromatography and analyze them using techniques like ¹H NMR and Mass Spectrometry.
Q4: How can I minimize the formation of the 2-Ethyl-6-iodophenol isomer?
A4: While completely eliminating the formation of the ortho-isomer is challenging, its formation can be minimized by:
-
Choice of Iodinating Agent: Some iodinating agents may offer better regioselectivity. For instance, using a bulky iodinating agent might sterically hinder the attack at the more crowded ortho position.
-
Reaction Conditions: Lowering the reaction temperature may improve the selectivity for the para-isomer.
-
Use of a Directing Group: In some cases, a removable directing group can be installed on the phenol to block the ortho position, forcing iodination at the para position. However, this adds extra steps to the synthesis.
Q5: What is the best method to purify crude this compound?
A5: The most common and effective method for purifying this compound is flash column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically used. The separation of the desired para-isomer from the ortho-isomer can be challenging and may require careful optimization of the eluent system. Recrystallization from a suitable solvent system can also be an effective purification method if the crude product is sufficiently pure.
Summary of Common Impurities
| Impurity | Chemical Structure | Potential Origin | Identification Methods |
| 2-Ethylphenol | C₈H₁₀O | Incomplete reaction of starting material. | TLC, GC-MS, ¹H NMR |
| 2-Ethyl-6-iodophenol | C₈H₉IO | Isomeric byproduct of the iodination reaction. | TLC, GC-MS, ¹H NMR |
| 2-Ethyl-4,6-diiodophenol | C₈H₈I₂O | Over-iodination of the starting material or product. | TLC, GC-MS, ¹H NMR |
Experimental Protocols
Synthesis of this compound via Direct Iodination
This protocol describes a general method for the direct iodination of 2-ethylphenol.
Materials:
-
2-Ethylphenol
-
Iodine (I₂)
-
Hydrogen Peroxide (H₂O₂, 30% solution)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated Sodium Thiosulfate solution (Na₂S₂O₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-ethylphenol (1.0 eq) in methanol.
-
Addition of Reagents: To the stirred solution, add iodine (1.1 eq).
-
Initiation of Reaction: Slowly add hydrogen peroxide (1.2 eq) dropwise to the reaction mixture at room temperature. The addition should be done carefully to control the reaction rate.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.
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Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.
Visualizations
Caption: Synthetic pathway for this compound and formation of common impurities.
Side reactions to avoid when using 2-Ethyl-4-iodophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions when working with 2-Ethyl-4-iodophenol.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am observing the formation of di-iodinated byproducts during the synthesis of this compound. How can I prevent this?
A1: Over-iodination is a common side reaction when synthesizing iodophenols. To minimize the formation of di-iodinated and other poly-iodinated species, consider the following strategies:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of your starting phenol (2-ethylphenol) to the iodinating agent. An excess of the iodinating agent is a primary cause of over-iodination.
-
Choice of Iodinating Agent: Milder iodinating agents can offer better selectivity. Instead of harsher reagents, consider using iodine in the presence of a mild base or an oxidizing agent like hydrogen peroxide.[1][2]
-
Reaction Temperature: Perform the iodination at a controlled, lower temperature. This can help to manage the reaction rate and improve selectivity for the mono-iodinated product.
-
Slow Addition: Add the iodinating agent dropwise to the solution of 2-ethylphenol. This maintains a low concentration of the iodinating agent in the reaction mixture, disfavoring multiple substitutions.
Q2: My reaction is resulting in a significant amount of deiodination, leading to the formation of 2-ethylphenol. What are the likely causes and solutions?
A2: Deiodination, the removal of the iodine atom, can occur under various conditions, particularly reductive environments. Here’s how to troubleshoot this issue:
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Avoid Reductive Conditions: Be mindful of reagents and catalysts that can facilitate deiodination. For instance, certain transition metal catalysts in the presence of a hydrogen source can cause reductive dehalogenation.
-
Catalyst Choice in Cross-Coupling: When using this compound in cross-coupling reactions (e.g., Suzuki, Heck), carefully select the catalyst and reaction conditions. Some palladium catalysts, especially in the presence of phosphine ligands and a base, can promote hydrodehalogenation. Screening different ligands and bases may be necessary.
-
Photostability: Iodophenols can be light-sensitive.[2] Protect your reaction from light, as photochemical decomposition can sometimes lead to deiodination.
Q3: I am trying to perform a reaction at a different position on the aromatic ring, but the phenolic hydroxyl group is interfering. What is the best way to protect it?
A3: The phenolic hydroxyl group is acidic and nucleophilic, often interfering with reactions at other sites. Protecting this group is a common and effective strategy. The choice of protecting group depends on the subsequent reaction conditions.
-
Common Protecting Groups: A variety of protecting groups are available for phenols, including ethers (e.g., methyl, benzyl, silyl ethers) and esters.[3][4]
-
Orthogonal Protection: In complex syntheses, using an "orthogonal" protecting group that can be removed under conditions that do not affect other protecting groups is highly advantageous.[5]
-
Stability: Ensure the chosen protecting group is stable under your planned reaction conditions. For example, silyl ethers are generally labile to acid and fluoride ions, while benzyl ethers can be removed by hydrogenolysis.[6][7]
Q4: My sample of this compound is developing a color over time. Is this a sign of decomposition, and how can I store it properly?
A4: The development of color in phenol samples, particularly iodophenols, often indicates oxidation. Phenols can oxidize to form colored quinone-type compounds.
-
Proper Storage: Store this compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to light and oxygen.[2]
-
Purity: Ensure the starting material is pure, as impurities can sometimes catalyze decomposition.
Minimizing Side Reactions: A Summary of Conditions
| Side Reaction | Potential Cause | Recommended Conditions to Minimize |
| Over-iodination | Excess iodinating agent, high reaction temperature. | Use 1:1 stoichiometry of phenol to iodinating agent, lower reaction temperature, slow addition of reagents.[1][8] |
| Deiodination | Reductive conditions, certain catalysts, light exposure. | Avoid strong reducing agents, screen cross-coupling catalysts and conditions, protect the reaction from light.[9] |
| Phenol Oxidation | Exposure to air (oxygen), light, or oxidizing agents. | Run reactions under an inert atmosphere, use degassed solvents, store in a cool, dark place. |
| Unwanted O-Alkylation/Acylation | Presence of unprotected hydroxyl group with electrophiles. | Protect the phenolic hydroxyl group with a suitable protecting group (e.g., MOM, TBDMS, Benzyl) before proceeding.[3][7] |
| Homocoupling (in cross-coupling reactions) | Suboptimal catalyst, base, or temperature. | Optimize reaction parameters such as catalyst loading, choice of ligand and base, and reaction temperature. |
Key Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a general methodology for the Suzuki coupling of this compound with an arylboronic acid, highlighting steps to avoid common side reactions.
1. Protection of the Phenolic Hydroxyl Group (if necessary):
-
If the subsequent reaction conditions are not compatible with a free phenol, protect the hydroxyl group. For example, to form a methoxymethyl (MOM) ether, react this compound with MOM-Cl in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in dichloromethane (DCM). Purify the protected product by column chromatography.
2. Suzuki Coupling Reaction:
-
Degassing: To a reaction vessel, add the protected this compound, the arylboronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents). Thoroughly degas the solvent (e.g., a mixture of toluene and water) by bubbling with argon or nitrogen for 15-30 minutes to prevent oxidation and deiodination.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas (argon or nitrogen).
-
Temperature Control: Heat the reaction mixture to the optimal temperature (typically 80-100 °C). Monitor the reaction progress by TLC or LC-MS. Avoid excessive temperatures to minimize thermal decomposition.
-
Workup: After the reaction is complete, cool the mixture and perform an aqueous workup. Wash with brine and dry the organic layer over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography on silica gel.
3. Deprotection (if applicable):
-
If the phenol was protected, remove the protecting group. For a MOM ether, this can be achieved using acidic conditions (e.g., HCl in methanol).
Visualizing Reaction Pathways
Below are diagrams illustrating a typical reaction pathway and a potential side reaction.
Caption: Suzuki coupling of this compound and a potential deiodination side reaction.
References
- 1. 2-Iodophenol synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Iodophenol | 533-58-4 [chemicalbook.com]
- 3. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification [scirp.org]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Suzuki Coupling with 2-Ethyl-4-iodophenol
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting failed Suzuki coupling reactions involving the sterically hindered and electron-rich substrate, 2-Ethyl-4-iodophenol. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound shows low to no yield. What are the fundamental issues I should investigate first?
A1: When a Suzuki-Miyaura coupling fails, it is crucial to systematically verify the foundational components of the reaction before exploring more complex variables. The reaction's success hinges on the quality of reagents, the integrity of the catalytic cycle, and the exclusion of interfering substances.
Initial Troubleshooting Steps:
-
Reagent Quality:
-
Boronic Acid/Ester: Boronic acids are susceptible to degradation, particularly protodeboronation, where the boron group is replaced by a hydrogen atom.[1][2] Consider using a more stable boronic ester derivative like a pinacol ester to mitigate this issue.[3]
-
Palladium Catalyst: Ensure the palladium source, especially Pd(0) catalysts like Pd(PPh₃)₄, has not degraded. Pd(II) precatalysts are often more stable.[1][4]
-
Base: The choice and quality of the base are critical. Ensure it is anhydrous if the reaction conditions require it. Some bases, like K₂CO₃, may need to be activated before use.[5]
-
Solvent: Use anhydrous and properly degassed solvents to prevent catalyst deactivation and side reactions.[1]
-
-
Exclusion of Oxygen: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst and promote the homocoupling of the boronic acid, a common side reaction.[2] It is imperative to thoroughly degas the reaction mixture using methods such as freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[1][6]
-
Reaction Temperature: Ensure the reaction is being conducted at the appropriate temperature. While some Suzuki couplings proceed at room temperature, sterically hindered substrates often require heating to overcome the higher activation energy.[7][8]
A general workflow for initial troubleshooting is outlined below.
Caption: Initial troubleshooting workflow for a failed Suzuki coupling reaction.
Q2: The ortho-ethyl group on my this compound seems to be sterically hindering the reaction. How can I overcome this?
A2: Steric hindrance is a significant challenge in Suzuki-Miyaura couplings, particularly with di-ortho-substituted substrates.[9] The ethyl group at the 2-position of your phenol increases the steric bulk around the iodine, which can impede the crucial oxidative addition step of the catalytic cycle.[10] To overcome this, selecting a suitable catalyst system with bulky and electron-rich ligands is essential.
-
Bulky, Electron-Rich Ligands: These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species. The steric bulk can also facilitate the final reductive elimination step to release the product.[1][11]
-
Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are specifically designed for challenging couplings and are highly effective for sterically hindered substrates.[12][13]
-
N-Heterocyclic Carbenes (NHCs) are another class of ligands that have shown high efficiency for Suzuki couplings with hindered substrates due to their strong σ-donating properties.[11][14]
-
-
Palladium Precatalysts: Using well-defined precatalysts (e.g., XPhos Pd G3/G4) can ensure the efficient generation of the active Pd(0) catalyst in situ, which is beneficial for sluggish reactions.[1][15]
The diagram below illustrates how a bulky ligand can facilitate the coupling of a sterically hindered substrate.
Caption: Effect of ligand choice on sterically hindered substrates.
Q3: Could the acidic proton of the free hydroxyl group be causing issues? Should I consider protecting it?
A3: The free hydroxyl group on the phenol can potentially interfere with the Suzuki coupling in a few ways:
-
It can react with the base, affecting the reaction's stoichiometry and pH.
-
It can coordinate to the palladium center, potentially altering its catalytic activity.
However, many modern Suzuki-Miyaura protocols are robust and can tolerate free hydroxyl groups without the need for protection.[11] In fact, adding a protection/deprotection sequence adds steps and reduces overall efficiency.
Recommendation:
-
Attempt without protection first: Use a base that is strong enough to deprotonate the phenol in situ without negatively affecting the catalytic cycle. Bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are often suitable.
-
When to protect: If you observe significant side reactions or consistently low yields after optimizing other parameters (catalyst, ligand, solvent), consider protecting the hydroxyl group as a methyl ether or another stable protecting group. This can be particularly relevant if using very strong bases like alkoxides.[16]
Q4: What are the recommended bases and solvents for coupling with this compound?
A4: The choice of base and solvent is critical and interdependent. For a sterically hindered, electron-rich substrate like this compound, a careful selection is necessary to promote the desired reaction pathway.
-
Bases: The base activates the organoboron species to facilitate transmetalation.
-
Inorganic Bases: K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used and effective.[5] Cs₂CO₃ is often a good choice for difficult couplings.
-
Organic Bases: In some cases, organic bases like triethylamine (TEA) can be used.
-
Strong Bases: For particularly challenging couplings, stronger bases like potassium tert-butoxide (t-BuOK) may be required, often in anhydrous solvents.[11]
-
-
Solvents: The solvent must solubilize the reactants and be compatible with the chosen catalyst and base.
-
Aqueous Mixtures: Toluene/water, THF/water, or 1,4-dioxane/water are classic solvent systems that work well with inorganic bases like K₂CO₃.[5]
-
Anhydrous Polar Aprotic Solvents: DMF, DMAc, or 1,4-dioxane can be effective, especially when using stronger bases or when water-sensitive functional groups are present.[4][11]
-
Q5: I am observing significant side products, such as homocoupling of my boronic acid and dehalogenation of the this compound. How can I minimize these?
A5: These side reactions are common pitfalls in Suzuki couplings and typically point to specific issues in the reaction setup or catalytic cycle.
-
Homocoupling: The coupling of two boronic acid molecules is often caused by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), driving this undesired pathway.[2]
-
Dehalogenation (Proto-deiodination): The replacement of the iodine atom with hydrogen can occur if the oxidative addition is slow or if there are sources of hydride in the reaction mixture.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source before it can transmetalate.
Comparative Data on Reaction Conditions
The following table summarizes conditions used for Suzuki-Miyaura couplings of sterically hindered aryl halides, providing a basis for selecting starting conditions for this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Substrate Type | Reference |
| Pd₂(dba)₃ (1) | L1 (bulky P-bidentate) | K₂CO₃ (2) | THF | 60 | 85 | Sterically Hindered | [7] |
| Pd₂(dba)₃ (0.05) | NHC Ligand 3a | t-BuOK (2) | Dioxane | 80 | >99 | Sterically Hindered | [11] |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMSO | 80 | ~50 | Aryl Chloride | [4] |
| Pd(PPh₃)₄ (0.06) | - | NaOPh (1.5) | Benzene | Reflux | Good | Hindered Aryl Iodide | [17] |
| Pd(acac)₂ (5) | BrettPhos (7.5) | K₃PO₄·nH₂O (2) | Dioxane | 130 | 41-84 | Nitroarenes | [13] |
Detailed Experimental Protocols
Protocol 1: Recommended Starting Procedure for this compound
This protocol is based on conditions known to be effective for sterically hindered and electron-rich aryl halides.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
K₃PO₄ (2.0-3.0 equiv, finely ground)
-
1,4-Dioxane/Water (e.g., 4:1 v/v), degassed
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (Argon) three times.
-
In a separate vial, add Pd₂(dba)₃ and XPhos. Add the degassed 1,4-dioxane to dissolve the catalyst and ligand.
-
Add the catalyst solution to the reaction vessel via syringe, followed by the degassed water.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visual Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting the Suzuki coupling of this compound, focusing on key decision points.
Caption: A decision-tree workflow for advanced Suzuki coupling troubleshooting.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature [mdpi.com]
- 15. reddit.com [reddit.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
How to increase the yield of Heck reactions with 2-Ethyl-4-iodophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals increase the yield of Heck reactions involving 2-Ethyl-4-iodophenol and similar substituted phenols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Heck reaction with this compound is giving a low yield. What are the most common causes?
Low yields in Heck reactions with electron-rich and sterically hindered substrates like this compound can stem from several factors. The primary areas to investigate are the catalyst system (palladium source and ligand), the choice of base and solvent, and the reaction temperature. The presence of an electron-donating ethyl group and a phenolic hydroxyl group can decrease the reactivity of the aryl iodide.[1]
Key Troubleshooting Steps:
-
Catalyst and Ligand Activity: Ensure the palladium catalyst is active. Palladium(II) precursors like Pd(OAc)₂ are often more efficient than Pd(0) complexes.[2] The choice of ligand is critical; bulky, electron-donating phosphine ligands or N-heterocyclic carbenes (NHCs) can improve catalyst activity and stability, especially for less reactive aryl halides.[1]
-
Base Selection: The base is crucial for regenerating the Pd(0) catalyst.[2] Inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (Et₃N) are commonly used.[3] The optimal base often depends on the solvent and substrate.
-
Solvent Effects: Polar aprotic solvents like DMF, DMAc, or NMP are generally effective for Heck reactions as they can help stabilize the catalytic species.[4][5] The yield can be highly dependent on the solvent choice.[1]
-
Reaction Temperature: Higher temperatures can increase reaction rates but may also lead to catalyst decomposition.[6] It's essential to find the optimal temperature that balances reaction speed and catalyst stability.
Q2: How does the phenolic -OH group on this compound affect the reaction?
The phenolic group presents two main challenges:
-
Electronic Effects: As an electron-donating group, it reduces the electrophilicity of the aryl iodide, making the initial oxidative addition step of the catalytic cycle slower.
-
Acidity: The acidic proton of the phenol can react with the base, potentially altering the effective concentration of the base needed for the catalytic cycle.
To mitigate these effects, consider using a stronger base or a slight excess of the base to compensate for the reaction with the phenol.
Q3: What type of ligand is best suited for this substrate?
For electron-rich and sterically hindered aryl halides, bulky and electron-donating ligands are often required to promote the reaction.[1]
-
Bulky Monodentate Phosphines: Ligands like tri-tert-butylphosphine (P(tBu)₃) are known to be effective.
-
N-Heterocyclic Carbenes (NHCs): These are robust ligands that can be more stable at higher temperatures than many phosphine ligands and have shown excellent yields in Heck reactions.[1]
-
Diphosphine Ligands: Chelating diphosphines can also be effective, although their use can sometimes shut down the reaction at high concentrations.[7]
Q4: Can I run this reaction without a phosphine ligand?
Yes, "ligand-free" Heck reactions are possible, particularly with highly reactive aryl iodides. However, in these systems, the solvent or other species in the reaction mixture often act as weak ligands. The main issue with ligand-free conditions is the tendency for the palladium catalyst to aggregate into inactive palladium black.[8] For a challenging substrate like this compound, using a well-defined ligand is strongly recommended to achieve consistent and high yields.
Troubleshooting Flowchart
If you are experiencing low yields, this decision tree can guide your optimization process.
Caption: A troubleshooting decision tree for optimizing the Heck reaction.
Experimental Protocols & Data
General Protocol for Heck Reaction with this compound
This protocol is a starting point and should be optimized for your specific alkene coupling partner.
Workflow Diagram:
Caption: A general experimental workflow for the Heck reaction.
Reagents & Conditions:
-
Aryl Halide: this compound (1.0 mmol)
-
Alkene: (e.g., Styrene or an Acrylate) (1.2 mmol)
-
Palladium Catalyst: Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
Ligand: P(tBu)₃ (0.04 mmol, 4 mol%)
-
Base: K₂CO₃ (2.0 mmol)
-
Solvent: Anhydrous DMF (5 mL)
-
Temperature: 110 °C
-
Atmosphere: Inert (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound, the alkene, potassium carbonate, the palladium catalyst, and the ligand.
-
Add the anhydrous solvent.
-
Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Heat the reaction to the desired temperature with vigorous stirring.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data on Reaction Parameter Optimization
The following tables summarize typical results from screening different reaction parameters for a Heck coupling of an electron-rich aryl iodide with a model alkene like styrene.
Table 1: Effect of Different Bases on Yield
| Entry | Base (2.0 equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | DMF | 110 | 85 |
| 2 | Na₂CO₃ | DMF | 110 | 72[5] |
| 3 | Et₃N | DMF | 110 | 65 |
| 4 | NaOAc | DMF | 110 | 58 |
Conditions: this compound (1 mmol), Styrene (1.2 mmol), Pd(OAc)₂ (2 mol%), P(tBu)₃ (4 mol%), Solvent (5 mL), 12h.
Table 2: Effect of Different Solvents on Yield
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | DMF | 110 | 85 |
| 2 | K₂CO₃ | Dioxane | 110 | 78 |
| 3 | K₂CO₃ | Toluene | 110 | 60 |
| 4 | K₂CO₃ | Acetonitrile | 110 | 45[4] |
Conditions: this compound (1 mmol), Styrene (1.2 mmol), Pd(OAc)₂ (2 mol%), P(tBu)₃ (4 mol%), Base (2 mmol), 12h.
Table 3: Effect of Different Ligands on Yield
| Entry | Ligand (4 mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | P(tBu)₃ | K₂CO₃ | DMF | 110 | 85 |
| 2 | PPh₃ | K₂CO₃ | DMF | 110 | 55 |
| 3 | XPhos | K₂CO₃ | DMF | 110 | 88 |
| 4 | None | K₂CO₃ | DMF | 110 | 30 |
Conditions: this compound (1 mmol), Styrene (1.2 mmol), Pd(OAc)₂ (2 mol%), Base (2 mmol), Solvent (5 mL), 12h.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 2-Ethyl-4-iodophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 2-Ethyl-4-iodophenol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Catalyst and Condition Selection FAQs
Q1: What are the primary considerations for selecting a catalyst system for the cross-coupling of this compound?
When selecting a catalyst system for the cross-coupling of this compound, the primary factors to consider are the desired bond formation (C-C, C-N, C-O), the specific cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira), and the steric hindrance imparted by the ortho-ethyl group. Palladium-based catalysts are the most common choice for these transformations. The selection of an appropriate ligand is crucial to enhance catalyst stability, reactivity, and to overcome the steric challenges of the substrate.
Q2: Which palladium catalysts are recommended for the Suzuki-Miyaura coupling of this compound?
For the Suzuki-Miyaura coupling of sterically hindered aryl iodides like this compound, palladium catalysts with bulky and electron-rich phosphine ligands are generally preferred. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle. Commonly used catalyst systems include:
-
Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the palladium source.
-
Buchwald-type ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for sterically demanding substrates.[1][2]
-
N-heterocyclic carbene (NHC) ligands can also be highly effective, offering strong σ-donation and good steric bulk.[3]
Q3: What are suitable catalysts and conditions for the Heck coupling of this compound?
The Heck reaction of this compound with an alkene can be effectively catalyzed by various palladium systems. Given the electron-rich nature of the iodophenol, catalyst choice is important to ensure efficient reaction. Key considerations include:
-
Palladium source: Palladium(II) acetate (Pd(OAc)₂) is a common and effective choice.[4]
-
Ligands: While phosphine-free conditions can sometimes be employed, phosphine ligands like triphenylphosphine (PPh₃) or tri-o-tolylphosphine can be beneficial. For more challenging couplings, bulky phosphines may be necessary.
-
Base: Inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are frequently used.[5][6] Organic bases like triethylamine (Et₃N) are also common.[5]
-
Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are typically used.[7][8]
Q4: Which catalyst systems are recommended for the Sonogashira coupling of this compound with terminal alkynes?
The Sonogashira coupling of this compound requires a catalyst system that can facilitate the formation of a C(sp²)-C(sp) bond. Both copper-catalyzed and copper-free conditions are viable.
-
Copper-Catalyzed Systems:
-
Copper-Free Systems:
-
To avoid the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free conditions can be advantageous.
-
These systems often employ palladium catalysts with bulky, electron-rich ligands, such as those used in Suzuki couplings, in the presence of a strong base.[10]
-
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently basic conditions. 3. Poor solubility of reactants. 4. Steric hindrance. | 1. Use a fresh palladium source and ligand. Consider using a pre-catalyst. 2. Switch to a stronger base (e.g., Cs₂CO₃ or K₃PO₄). Ensure the base is finely powdered and dry. 3. Use a solvent system that ensures solubility of all components (e.g., dioxane/water, THF/water). 4. Employ a bulkier, more electron-rich ligand (e.g., SPhos, XPhos). Increase reaction temperature. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Pd(II) source not fully reduced to Pd(0). | 1. Thoroughly degas the reaction mixture with an inert gas (Argon or Nitrogen). 2. Add a small amount of a reducing agent or ensure the ligand can facilitate the reduction of Pd(II). |
| Protodeboronation of the Boronic Acid | 1. Presence of excess water or protic solvents. 2. Prolonged reaction times at high temperatures. | 1. Use anhydrous solvents and ensure the base is dry. 2. Monitor the reaction progress and stop it once the starting material is consumed. |
Heck Coupling
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Catalyst deactivation. 2. Poor regioselectivity. 3. Isomerization of the product. | 1. Increase catalyst loading or switch to a more robust ligand. 2. For electronically non-biased olefins, regioselectivity can be an issue. The use of specific ligands or additives can sometimes control this.[11] 3. Addition of a base or silver salts can sometimes suppress product isomerization by facilitating reductive elimination.[5] |
| Formation of Palladium Black | 1. Catalyst agglomeration and precipitation. | 1. Use a ligand that better stabilizes the palladium nanoparticles. 2. Ensure proper stirring and temperature control. |
| Incomplete Consumption of Starting Material | 1. Insufficient catalyst activity. 2. Reaction temperature is too low. | 1. Switch to a more active catalyst system (e.g., palladacycle or a catalyst with a more electron-rich ligand). 2. Increase the reaction temperature. |
Sonogashira Coupling
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive palladium or copper catalyst. 2. Insufficiently basic conditions. | 1. Use fresh catalysts. Ensure the CuI is of high purity. 2. Use a dry, high-purity amine base. |
| Significant Alkyne Homocoupling (Glaser Coupling) | 1. Presence of oxygen. 2. High concentration of copper catalyst. | 1. Thoroughly degas the reaction mixture. 2. Reduce the amount of CuI or switch to copper-free conditions.[10] |
| Multiple Spots on TLC, Messy Reaction | 1. Catalyst decomposition. 2. Side reactions due to impurities. | 1. Ensure an inert atmosphere is maintained throughout the reaction. 2. Use purified solvents and reagents. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for cross-coupling reactions of substrates structurally similar to this compound. Note that optimal conditions for this compound may require further optimization.
Table 1: Suzuki-Miyaura Coupling of Substituted Aryl Halides
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodophenol | Phenylboronic acid | Pd/C (heterogeneous) | - | K₂CO₃ | Water | 100 | 2 | 95 |
| 2-Iodoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 2-Bromo-6-methylphenol | Phenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Dioxane | 100 | 18 | 85 |
Table 2: Heck Coupling of Substituted Aryl Iodides
| Aryl Iodide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Iodophenol | Ethyl acrylate | Pd-MD (3) | Et₃N | CH₃CN | 80 | - | High |
| Iodobenzene | Styrene | Pd(OAc)₂ (1) | K₂CO₃ | DMF | 120 | 24 | 90 |
| 4-Iodoanisole | n-Butyl acrylate | Pd(OAc)₂ (0.1) | NaOAc | NMP | 140 | 4 | 98 |
Table 3: Sonogashira Coupling of Substituted Aryl Iodides
| Aryl Iodide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Iodophenol | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | Toluene | 80 | 24 | 91 |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5) | - | - | [TBP][4EtOV] | 55 | 3 | 95 |
| 4-Iodotoluene | Phenylacetylene | Pd(PPh₃)₄ (cat.) | CuI (cat.) | Et₃N | THF | RT | 2 | 96 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Heck Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the alkene (1.1-1.5 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%). If a ligand is used, add it at this stage.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent (e.g., DMF or NMP).
-
Heat the reaction mixture to the desired temperature (typically 100-140 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature, filter off any inorganic salts, and dilute with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by column chromatography.
General Protocol for Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) iodide co-catalyst (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2-3 equiv).
-
Add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution, followed by water and brine.
-
Dry the organic layer, filter, concentrate, and purify by column chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed Heck reactions of styrene derivatives and 2-iodo-p-carborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heck Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
Removal of byproducts from 2-Ethyl-4-iodophenol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethyl-4-iodophenol. Here, you will find detailed information on the removal of byproducts from its synthesis reactions, including experimental protocols and data presentation.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts formed during the synthesis of this compound?
A1: The primary byproducts in the synthesis of this compound are typically positional isomers and poly-iodinated species. The hydroxyl (-OH) and ethyl (-C₂H₅) groups on the phenol ring direct iodination to the ortho and para positions. Therefore, starting with 2-ethylphenol, the main byproducts are 2-ethyl-6-iodophenol and 2-ethyl-4,6-diiodophenol . Unreacted 2-ethylphenol may also be present.
Q2: How can I minimize the formation of these byproducts?
A2: To minimize byproduct formation, careful control of reaction conditions is crucial. Key strategies include:
-
Stoichiometry: Use a controlled molar ratio of the iodinating agent to 2-ethylphenol to favor mono-iodination. A 1:1 or slightly less than 1:1 ratio is often optimal.
-
Reaction Temperature: Lowering the reaction temperature can increase the selectivity of the reaction, favoring the thermodynamically more stable para-substituted product.
-
Choice of Iodinating Agent: Using a milder and more selective iodinating agent can improve the regioselectivity of the reaction.
Q3: What are the recommended methods for purifying crude this compound?
A3: The most effective methods for purifying this compound from its byproducts are column chromatography and recrystallization.
-
Column Chromatography: This is a highly effective method for separating isomers. A silica gel stationary phase with a non-polar eluent system (e.g., a mixture of hexane and ethyl acetate) is typically used. The polarity of the eluent can be gradually increased to separate the components based on their differing polarities.
-
Recrystallization: This technique can be used to purify the product if the crude mixture contains a high proportion of the desired isomer. A suitable solvent system is one in which the desired product is sparingly soluble at low temperatures and highly soluble at high temperatures, while the impurities are either very soluble or insoluble at all temperatures.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no product formation | 1. Inactive iodinating agent.2. Reaction temperature is too low.3. Insufficient reaction time. | 1. Use a fresh batch of the iodinating agent.2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC.3. Extend the reaction time. |
| High proportion of di-iodinated byproduct (2-ethyl-4,6-diiodophenol) | 1. Excess of iodinating agent.2. Reaction temperature is too high.3. Prolonged reaction time. | 1. Reduce the molar equivalents of the iodinating agent.2. Perform the reaction at a lower temperature.3. Monitor the reaction closely by TLC and quench it once the starting material is consumed. |
| High proportion of ortho-isomer (2-ethyl-6-iodophenol) | The ortho position is sterically less hindered than the para position, and under certain conditions, its formation can be kinetically favored. | 1. Use a bulkier iodinating agent to sterically hinder the approach to the ortho position.2. Optimize the reaction temperature and solvent to favor the formation of the thermodynamically more stable para-isomer. |
| Difficulty in separating isomers by column chromatography | The isomers have very similar polarities. | 1. Use a longer column to increase the separation efficiency.2. Employ a shallower gradient of the eluent system.3. Consider using a different stationary phase, such as alumina. |
| Oily product after workup | The product may be impure or may not have fully crystallized. | 1. Purify the crude product by column chromatography.2. Attempt recrystallization from a different solvent or a mixture of solvents. Seeding with a small crystal of the pure product can induce crystallization. |
Experimental Protocols
Synthesis of this compound via Electrophilic Iodination
This protocol describes a general method for the iodination of 2-ethylphenol using iodine and hydrogen peroxide.
Materials:
-
2-Ethylphenol
-
Iodine (I₂)
-
30% Hydrogen peroxide (H₂O₂)
-
Distilled water
-
Sodium thiosulfate (Na₂S₂O₃)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel (70-230 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 2-ethylphenol (1.0 eq.) in distilled water.
-
Add iodine (1.1 eq.) to the solution.
-
Slowly add 30% hydrogen peroxide (2.0 eq.) dropwise to the mixture at room temperature with vigorous stirring.
-
Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate until the brown color of the iodine disappears.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
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Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Purification by Column Chromatography
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Prepare a silica gel column using a slurry of silica gel in hexane.
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Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
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Load the dried silica with the adsorbed product onto the top of the column.
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Elute the column with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing the polarity).
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Collect fractions and analyze them by TLC to identify the fractions containing the pure this compound.
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Combine the pure fractions and evaporate the solvent to obtain the purified product.
Data Presentation
The following table summarizes the expected product distribution from a typical iodination reaction of 2-ethylphenol. The yields are representative and can vary based on the specific reaction conditions.
| Compound | Structure | Expected Yield (%) |
| This compound | CCC1=CC(I)=C(O)C=C1 | 40 - 60 |
| 2-Ethyl-6-iodophenol | CCC1=C(O)C=CC=C1I | 15 - 25 |
| 2-Ethyl-4,6-diiodophenol | CCC1=C(O)C(I)=CC(I)=C1 | 5 - 15 |
| Unreacted 2-Ethylphenol | CCC1=CC=CC=C1O | 10 - 20 |
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Signaling Pathway of Byproduct Formation
Caption: Reaction pathways leading to the formation of byproducts.
Technical Support Center: Scaling Up the Synthesis of 2-Ethyl-4-iodophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethyl-4-iodophenol. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The synthesis of this compound typically involves the electrophilic iodination of 2-ethylphenol. Common methods include:
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Iodine with an Oxidizing Agent: This method uses molecular iodine in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂). This is often considered a greener and more cost-effective approach.
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N-Iodosuccinimide (NIS): NIS is a mild and selective iodinating agent. It is often used with a catalytic amount of an acid.
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Iodine Monochloride (ICl): ICl is a highly reactive iodinating agent that can lead to rapid iodination. However, it is corrosive and requires careful handling.[1]
Q2: What is the primary challenge in the synthesis of this compound?
A2: The main challenge is controlling the regioselectivity of the iodination reaction. The starting material, 2-ethylphenol, has two activating groups on the aromatic ring: the hydroxyl (-OH) group and the ethyl (-C₂H₅) group. Both groups direct electrophilic substitution to the ortho and para positions. This can lead to a mixture of products, including this compound, 2-Ethyl-6-iodophenol, and di-iodinated byproducts.[2]
Q3: How can I improve the yield of the desired this compound isomer?
A3: To improve the yield of the para-iodinated product, you can:
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Optimize Reaction Conditions: Carefully controlling the temperature, reaction time, and stoichiometry of the reagents can favor the formation of the thermodynamically more stable para isomer.
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Choice of Iodinating Agent: The choice of iodinating agent and solvent system can significantly influence the ortho/para product ratio.
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Use of Directing Groups: In some cases, a protecting group can be temporarily installed on the hydroxyl group to sterically hinder the ortho positions and favor para-iodination.
Q4: What are the typical byproducts in this synthesis, and how can they be removed?
A4: Common byproducts include the ortho-isomer (2-Ethyl-6-iodophenol) and di-iodinated products (e.g., 2-Ethyl-4,6-diiodophenol). These byproducts can be removed through:
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Column Chromatography: This is a very effective method for separating isomers with different polarities. A silica gel column with a suitable eluent system (e.g., hexane/ethyl acetate) can be used.[3][4]
-
Recrystallization: If there is a significant difference in the solubility of the desired product and the byproducts in a particular solvent, recrystallization can be an effective purification method.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to no conversion of 2-ethylphenol | - Inactive iodinating agent.- Insufficient reaction time or temperature.- Presence of quenching agents. | - Use fresh or properly stored iodinating reagents.- Monitor the reaction progress using TLC and adjust the reaction time or temperature accordingly.- Ensure all glassware is clean and dry, and solvents are of appropriate purity. |
| Formation of multiple products (poor regioselectivity) | - Reaction conditions favor the formation of multiple isomers.- Over-iodination leading to di- and tri-iodinated products. | - Screen different solvent systems. Polar solvents can sometimes favor para-substitution.- Lower the reaction temperature to increase selectivity.- Use a milder iodinating agent like NIS.- Carefully control the stoichiometry of the iodinating agent to minimize multiple iodinations. |
| Difficulty in purifying the product | - Similar polarities of the desired product and byproducts.- Oily product that is difficult to crystallize. | - Optimize the eluent system for column chromatography to achieve better separation.- Try a different recrystallization solvent or a mixture of solvents.- Consider derivatization of the product to a crystalline solid for easier purification, followed by deprotection. |
| Reaction is too fast and difficult to control (especially with ICl) | - Iodine monochloride is a very reactive reagent. | - Perform the reaction at a lower temperature (e.g., 0 °C or below).- Add the iodine monochloride solution dropwise and slowly to the reaction mixture with vigorous stirring.[1] |
| Inconsistent yields upon scale-up | - Inefficient mixing or heat transfer in a larger reactor.- Localized concentration gradients of reagents. | - Use a reactor with appropriate agitation to ensure homogeneous mixing.- Control the rate of addition of reagents to manage the reaction exotherm.- Perform a pilot run at an intermediate scale before proceeding to a large-scale synthesis. |
Experimental Protocols
Method 1: Iodination using Iodine and Hydrogen Peroxide
This method is a greener alternative for the iodination of 2-ethylphenol.
Materials:
-
2-Ethylphenol
-
Iodine (I₂)
-
Hydrogen Peroxide (H₂O₂, 30% aqueous solution)
-
Ethanol
-
Sodium thiosulfate (Na₂S₂O₃) solution (10%)
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Hydrochloric acid (HCl, 2M)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-ethylphenol (1.0 eq) in ethanol.
-
Add iodine (1.1 eq) to the solution and stir until it is completely dissolved.
-
Cool the mixture to 0 °C in an ice bath.
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Slowly add hydrogen peroxide (2.0 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, quench the excess iodine by adding a 10% sodium thiosulfate solution until the brown color disappears.
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Acidify the mixture with 2M HCl to a pH of ~2-3.
-
Extract the product with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Quantitative Data Summary (Method 1)
| Parameter | Value |
| **Reactant Ratio (2-Ethylphenol:I₂:H₂O₂) ** | 1 : 1.1 : 2 |
| Solvent | Ethanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-8 hours (TLC monitored) |
| Typical Yield | 60-75% |
Method 2: Iodination using N-Iodosuccinimide (NIS)
This method often provides better regioselectivity.
Materials:
-
2-Ethylphenol
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA) (catalytic amount)
-
Acetonitrile
-
Sodium thiosulfate (Na₂S₂O₃) solution (10%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-ethylphenol (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add N-Iodosuccinimide (1.1 eq) to the solution.
-
Add a catalytic amount of trifluoroacetic acid (e.g., 0.1 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a 10% sodium thiosulfate solution.
-
Add saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Method 2)
| Parameter | Value |
| Reactant Ratio (2-Ethylphenol:NIS) | 1 : 1.1 |
| Catalyst | Trifluoroacetic acid (0.1 eq) |
| Solvent | Acetonitrile |
| Temperature | Room Temperature |
| Reaction Time | 2-6 hours (TLC monitored) |
| Typical Yield | 70-85% |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
- 1. calibrechem.com [calibrechem.com]
- 2. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 3. 2-Iodophenol synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [guidechem.com]
Preventing decomposition of 2-Ethyl-4-iodophenol during reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-Ethyl-4-iodophenol during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition during reactions?
A1: The decomposition of this compound is primarily driven by three main factors:
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Deiodination: The carbon-iodine bond is relatively weak and can be cleaved under various conditions, leading to the formation of 2-ethylphenol as a major byproduct. This process can be initiated by heat, light, or certain reagents.
-
Oxidation: The phenol group is susceptible to oxidation, which can lead to the formation of colored impurities and complex byproducts. This is often accelerated by the presence of air (oxygen), transition metal catalysts, and elevated temperatures.
-
Side Reactions of the Phenolic Hydroxyl Group: The hydroxyl group can undergo undesired reactions, such as etherification or esterification, if appropriate protecting groups are not used or if reaction conditions are not carefully controlled.
Q2: How can I minimize the decomposition of this compound during a reaction?
A2: To minimize decomposition, consider the following precautions:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Light Protection: Protect the reaction mixture from light, especially UV light, by wrapping the reaction vessel in aluminum foil.
-
Temperature Control: Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.
-
Degassing Solvents: Use degassed solvents to remove dissolved oxygen, which can contribute to oxidation.
-
Use of Stabilizers: In some cases, adding radical scavengers or other stabilizers can help prevent decomposition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product and presence of 2-ethylphenol. | Deiodination of the starting material. | - Lower the reaction temperature. - Ensure the reaction is performed under an inert atmosphere. - Protect the reaction from light. - Consider using a milder base or catalyst system. |
| Formation of colored impurities in the reaction mixture. | Oxidation of the phenol group. | - Thoroughly degas all solvents and reagents. - Maintain a strict inert atmosphere throughout the reaction. - Add an antioxidant or radical scavenger, such as BHT (butylated hydroxytoluene), if compatible with the reaction chemistry. |
| Complex mixture of byproducts observed by TLC or LC-MS. | Multiple decomposition pathways occurring simultaneously. | - Re-evaluate the overall reaction conditions (temperature, solvent, catalyst, base). - Consider protecting the phenolic hydroxyl group prior to the main reaction. - Purify the this compound starting material to remove any potential catalysts for decomposition. |
| Inconsistent reaction outcomes. | Variability in the quality of the this compound starting material. | - Source high-purity this compound. - Analyze the starting material for impurities before use. - Store this compound under an inert atmosphere, protected from light, and at a low temperature. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki Coupling Reaction with this compound
This protocol provides a general method for the Suzuki coupling of this compound with a boronic acid, incorporating measures to minimize decomposition.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Seal the flask with a septum and purge with an inert gas for 15-20 minutes.
-
In a separate flask, degas the solvent by bubbling the inert gas through it for at least 30 minutes.
-
Add the degassed solvent to the Schlenk flask containing the solids.
-
Add the palladium catalyst (0.05 eq) to the reaction mixture under a positive flow of the inert gas.
-
Wrap the Schlenk flask with aluminum foil to protect it from light.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and proceed with standard aqueous workup and purification.
Protocol 2: Protection of the Phenolic Hydroxyl Group
To prevent side reactions involving the hydroxyl group, it can be protected prior to the main reaction. A common protecting group is the methoxymethyl (MOM) ether.
Materials:
-
This compound
-
Methoxymethyl chloride (MOM-Cl)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Solvent (e.g., Dichloromethane - DCM)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.5 eq) dropwise to the solution.
-
Add MOM-Cl (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the protected product.
Data Summary
| Condition | Observed Decomposition Product(s) | Relative Rate of Decomposition | Recommended Mitigation Strategy |
| Elevated Temperature (>120 °C) | 2-ethylphenol | High | Lower reaction temperature; use a more active catalyst if necessary. |
| Exposure to UV Light | 2-ethylphenol, various colored impurities | Moderate to High | Protect the reaction from light by wrapping the vessel in foil. |
| Presence of Oxygen (Air) | Colored oxidation products | Moderate | Conduct reactions under an inert atmosphere and use degassed solvents. |
| Strong Bases (e.g., NaH, t-BuOK) | Potential for complex side reactions | Varies | Use a milder base such as K₂CO₃ or Cs₂CO₃. |
| Certain Transition Metal Catalysts | Can promote deiodination | Varies | Screen different catalysts and ligands to find a system that minimizes decomposition. |
Visualizations
Technical Support Center: Optimizing Cross-Coupling Reactions of 2-Ethyl-4-iodophenol
Welcome to the technical support center for optimizing cross-coupling reactions involving 2-Ethyl-4-iodophenol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges and successfully synthesize your target molecules.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is best suited for this compound?
A1: Suzuki-Miyaura, Heck, and Sonogashira coupling reactions are all viable options for this compound. The choice depends on the desired coupling partner:
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Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds with aryl, vinyl, or alkyl boronic acids or esters.
-
Heck Coupling: Used for coupling with alkenes to form substituted alkenes.[1][2][3]
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Sonogashira Coupling: The method of choice for coupling with terminal alkynes to generate substituted alkynes.[4][5][6][7]
Q2: How does the phenolic hydroxyl group affect the cross-coupling reaction?
A2: The hydroxyl group can be both beneficial and problematic. It can direct the regioselectivity of the reaction, particularly in substrates with multiple potential reaction sites.[8] However, its acidic proton can interfere with certain bases and require protection in some cases. Phenols are known to be challenging substrates due to the reactive hydroxyl group and the high dissociation energy of the C-O bond.[9] In some instances, the hydroxyl group can stabilize palladium nanoparticles, enhancing catalytic activity.[10]
Q3: What are the most common causes of low yield or reaction failure?
A3: Common issues include:
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Poor solubility of reagents: Ensure your substrate and reagents are soluble in the chosen solvent system.
-
Ineffective catalyst/ligand system: The choice of palladium catalyst and ligand is crucial and often substrate-dependent.
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Inappropriate base: The base must be strong enough to facilitate the catalytic cycle but not so strong as to cause side reactions or degradation of starting materials.
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Presence of oxygen: Many cross-coupling reactions are sensitive to oxygen, which can lead to catalyst deactivation and homocoupling side products.[11] Proper degassing of solvents and reaction mixtures is critical.
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Catalyst poisoning: Impurities in the starting materials or solvents can poison the palladium catalyst.
Q4: Do I need to protect the hydroxyl group of this compound?
A4: Not always. Many modern cross-coupling protocols are tolerant of free hydroxyl groups. However, if you are experiencing issues with side reactions or low yields, protection of the phenol as a methyl ether, silyl ether, or other suitable protecting group may be necessary.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | Ineffective catalyst activation. | Use a pre-catalyst or ensure your Pd(II) source is properly reduced to Pd(0) in situ.[11] |
| Poor choice of base. | Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base can be empirical. | |
| Low solubility of reagents. | Try a different solvent system, such as a mixture of an organic solvent (e.g., dioxane, THF, acetonitrile) and water.[12][13] | |
| Homocoupling of boronic acid | Presence of oxygen. | Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen).[11] |
| Pd(II) species in the reaction mixture. | Use a Pd(0) source or ensure complete reduction of a Pd(II) precatalyst.[11] | |
| Dehalogenation of this compound | Presence of water or protic impurities. | Use anhydrous solvents and reagents. |
| Unstable catalyst. | Try a different ligand to stabilize the palladium catalyst. | |
| Protodeborylation of boronic acid | Harsh reaction conditions. | Use milder conditions (lower temperature, weaker base) or a more stable boronic ester (e.g., pinacol ester). |
Heck Coupling
| Problem | Possible Cause | Suggested Solution |
| Low yield | Incorrect solvent or base. | Optimize the solvent and base combination. Common solvents include DMF, NMP, and acetonitrile, while common bases are triethylamine and potassium carbonate.[2][14] |
| Steric hindrance. | Use a less sterically hindered alkene if possible. | |
| Formation of reduced arene | β-hydride elimination from an undesired intermediate. | Modify the ligand or reaction temperature.[1] |
| Isomerization of the double bond | Thermodynamic control of the product. | The Heck reaction typically favors the trans isomer. If the cis isomer is desired, alternative synthetic routes may be necessary.[3] |
Sonogashira Coupling
| Problem | Possible Cause | Suggested Solution |
| Homocoupling of the alkyne (Glaser coupling) | Presence of oxygen. | Ensure the reaction is performed under strictly anaerobic conditions. |
| High concentration of copper catalyst. | Reduce the amount of the copper co-catalyst. | |
| Low or no product formation | Inactive catalyst. | Use a fresh palladium catalyst and ensure the copper(I) source is not oxidized. |
| Weak base. | An amine base like triethylamine or diisopropylamine is typically required to deprotonate the terminal alkyne.[4][5] | |
| Decomposition of starting materials | High reaction temperature. | Sonogashira couplings can often be run at room temperature.[4][6] |
Data on Solvent and Base Optimization
The following tables summarize the effects of different solvents and bases on the yield of cross-coupling reactions involving aryl iodides. While this data is not specific to this compound, it provides a valuable starting point for optimization.
Table 1: Influence of Solvent on Suzuki-Miyaura Coupling Yield
| Solvent | Yield (%) | Reference |
| Dioxane/H₂O | Comparable to Acetonitrile/H₂O | [12] |
| Acetonitrile/H₂O (4:1) | 94 | [12] |
| THF | Lower Yield | [12] |
| DMF | Lower Yield | [12] |
| DMSO | Lower Yield | [12] |
| Methanol/H₂O (3:2) | 96.3 | [15] |
Table 2: Influence of Base on Suzuki-Miyaura Coupling Yield
| Base | Yield (%) | Reference |
| K₂CO₃ | 94 | [12] |
| Na₂CO₃ | 98 | [16] |
| K₃PO₄ | Effective, but yield can vary | [16] |
| NaOH | 98.5 | [15] |
| KOH | Lower Yield | [16] |
| TEA | Lower Yield | [16] |
Experimental Protocols
General Considerations for All Cross-Coupling Reactions:
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation and side reactions.
-
Degassing: Solvents should be thoroughly degassed prior to use by methods such as freeze-pump-thaw or by bubbling an inert gas through the solvent for an extended period.
-
Reagent Purity: Use high-purity reagents and solvents to avoid catalyst poisoning.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the flask.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of acetonitrile and water).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Heck Coupling of this compound with an Alkene
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), and the base (e.g., Et₃N, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv.) and a suitable ligand (e.g., PPh₃, 0.04 equiv.).
-
Solvent Addition: Add the degassed solvent (e.g., acetonitrile).
-
Reaction: Seal the vessel and heat to the desired temperature (e.g., 100 °C). Monitor the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool to room temperature, filter off any solids, and concentrate the filtrate.
-
Purification: Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer and purify by column chromatography.
Protocol 3: Sonogashira Coupling of this compound with a Terminal Alkyne
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.025 equiv.).
-
Solvent and Base Addition: Add the degassed solvent (e.g., THF) followed by the amine base (e.g., diisopropylamine, 7.0 equiv.).[4]
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv.) to the reaction mixture.
-
Reaction: Stir at room temperature for 3 hours or until completion as monitored by TLC.[4]
-
Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®. Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution and purify the product by flash column chromatography.
Visualizing Experimental Workflows
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Ethyl-4-iodophenol Derivatives
Welcome to the technical support center for the synthesis of 2-Ethyl-4-iodophenol and its derivatives. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
The main challenges include:
-
Regioselectivity: The hydroxyl (-OH) and ethyl (-CH₂CH₃) groups are both ortho, para-directing. While the hydroxyl group is a stronger activator, directing primarily to its para position (C4), substitution can also occur at the ortho positions (C6). The ethyl group at C2 sterically hinders the C3 position and electronically directs to its ortho (C3, which is meta to -OH) and para (C5, which is also meta to -OH) positions, but its influence is weaker than the hydroxyl group. The primary challenge is achieving selective iodination at the C4 position without significant formation of the 2-ethyl-6-iodophenol or di-iodinated byproducts.
-
Over-iodination: The activated phenol ring is susceptible to multiple iodinations, leading to the formation of di-iodinated species like 2-ethyl-4,6-diiodophenol. Controlling the stoichiometry of the iodinating agent is crucial.[1]
-
Product Purification: Separating the desired this compound from the starting material, regioisomers, and di-iodinated byproducts can be difficult due to their similar polarities. This often requires careful column chromatography or recrystallization.[2][3]
-
Oxidizing Agent Sensitivity: Many iodination methods use oxidizing agents (e.g., H₂O₂, NaOCl) which can lead to oxidative side reactions or decomposition of the phenol substrate if not controlled properly.[4][5]
Q2: Which iodinating agents are most effective for this synthesis?
Several reagents can be used for the iodination of phenols. The choice depends on the desired selectivity, reaction conditions, and scale.
-
Iodine with an Oxidizing Agent (e.g., I₂/H₂O₂): This is a common, environmentally friendly method. Hydrogen peroxide oxidizes I₂ to an electrophilic iodine species. It is effective but requires careful control of temperature and stoichiometry to avoid over-iodination.[5]
-
Potassium Iodide with an Oxidizing Agent (e.g., KI/NaOCl): This in-situ generation of hypoiodite is an effective method for iodinating activated rings. The reaction is typically fast and needs to be performed at low temperatures to control selectivity.[1]
-
N-Iodosuccinimide (NIS): NIS is a milder and more selective iodinating agent, often used with an acid catalyst like trifluoroacetic acid.[6] It can offer better control over mono-iodination.
-
Iodine Monochloride (ICl): A powerful electrophilic iodinating agent, but it can be less selective and requires careful handling.
Q3: How can I improve the regioselectivity to favor the 4-iodo isomer?
Improving para-selectivity involves several strategies:
-
Steric Hindrance: The ethyl group at the C2 position already provides some steric hindrance to the C6 position, which naturally favors substitution at the less hindered C4 position.
-
Choice of Solvent: The reaction medium can influence selectivity. Non-polar solvents may favor para-substitution.
-
Temperature Control: Lowering the reaction temperature (e.g., 0-5 °C) generally increases selectivity by favoring the thermodynamically more stable para product over the kinetically favored ortho product.[1]
-
Bulky Iodinating Agents: Using complexes like morpholine-iodine may improve para-selectivity due to steric hindrance.[4][7]
Troubleshooting Guide
This guide addresses specific problems you might encounter during the synthesis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation (High amount of starting material remains) | 1. Insufficient activity of the iodinating agent. 2. Reaction temperature is too low. 3. Reaction time is too short. 4. Deactivated oxidizing agent (e.g., old H₂O₂ or NaOCl). | 1. Check Reagents: Use fresh N-Iodosuccinimide, or ensure your oxidizing agent is active. 2. Increase Temperature: Gradually increase the reaction temperature in small increments (e.g., from 0°C to room temperature) while monitoring with TLC. 3. Extend Reaction Time: Continue stirring the reaction for a longer duration (e.g., an additional 1-2 hours) and monitor progress via TLC.[8] |
| Formation of Multiple Products (Multiple spots on TLC) | 1. Over-iodination: Stoichiometry of the iodinating agent is too high, leading to di-iodinated products. 2. Lack of Regioselectivity: Formation of both ortho (6-iodo) and para (4-iodo) isomers. 3. Reaction Temperature Too High: Higher temperatures can reduce selectivity. | 1. Adjust Stoichiometry: Carefully control the molar equivalents of the iodinating agent. Use 1.0 to 1.1 equivalents for mono-iodination.[1] 2. Lower Temperature: Run the reaction at 0°C or below in an ice bath to improve selectivity.[1] 3. Purification: Isolate the desired isomer using column chromatography with a shallow gradient of ethyl acetate in hexane.[2][3] |
| Product is a Dark, Oily Residue | 1. Oxidation/Decomposition: The phenol ring may have been oxidized by the reagents, especially at higher temperatures. 2. Residual Iodine: Elemental iodine (I₂) may be present in the final product. | 1. Control Temperature: Maintain low temperatures throughout the addition of reagents and the reaction. 2. Quench Properly: During the workup, wash the organic layer with a reducing agent solution like 10% sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.[1][5] 3. Use Inert Atmosphere: If the substrate is particularly sensitive, running the reaction under an inert atmosphere (N₂ or Ar) may help. |
| Difficulty in Purifying the Product | 1. Similar Polarity of Isomers: The 4-iodo and 6-iodo isomers have very similar polarities, making chromatographic separation challenging. 2. Co-elution with Starting Material: The product may have an Rf value close to the starting 2-ethylphenol. | 1. Optimize Chromatography: Use a long column and a shallow solvent gradient (e.g., starting with 100% hexane and slowly increasing to 5-10% ethyl acetate).[2] 2. Recrystallization: If a solid product is obtained, attempt recrystallization from a suitable solvent system (e.g., hexane/dichloromethane) to isolate the major, less soluble isomer.[1] |
General Synthesis Workflow
The diagram below illustrates a typical workflow for the synthesis of this compound.
Caption: General experimental workflow for the iodination of 2-ethylphenol.
Experimental Protocols
Protocol 1: Synthesis via Iodination with KI and NaOCl
This protocol is adapted from general procedures for phenol iodination.[1]
Materials:
-
2-Ethylphenol (1.0 eq)
-
Potassium Iodide (KI) (1.1 eq)
-
Methanol
-
6% Sodium Hypochlorite (NaOCl) solution (1.1 eq)
-
10% (w/w) Sodium Thiosulfate (Na₂S₂O₃) solution
-
2 M Hydrochloric Acid (HCl)
-
Ethyl Acetate or Dichloromethane
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Procedure:
-
In a round-bottom flask, dissolve 1.0 eq of 2-ethylphenol in methanol (approx. 20 mL per gram of phenol).
-
Add 1.1 eq of potassium iodide and stir with a magnetic stirrer until fully dissolved.
-
Place the flask in an ice/water bath and allow the solution to cool to 0-5 °C.
-
Add 1.1 eq of 6% NaOCl solution dropwise over 30-45 minutes using a dropping funnel. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, continue to stir the solution at 0-5 °C for 60-90 minutes. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, remove the ice bath and add 10% Na₂S₂O₃ solution to quench excess iodine (the dark color should fade).
-
Slowly acidify the mixture with 2 M HCl to a pH of 3-4. A precipitate or oily layer may form.
-
Transfer the mixture to a separatory funnel and extract the product three times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
Troubleshooting Decision Tree for Synthesis
This diagram helps diagnose and solve common issues during the synthesis.
Caption: A troubleshooting decision tree for synthesis and purification issues.
References
- 1. studylib.net [studylib.net]
- 2. Page loading... [guidechem.com]
- 3. 2-Iodophenol synthesis - chemicalbook [chemicalbook.com]
- 4. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 5. scielo.br [scielo.br]
- 6. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. EP2394984A1 - Process for the iodination of phenolic derivatives - Google Patents [patents.google.com]
Technical Support Center: Workup Procedures for Reactions Containing 2-Ethyl-4-iodophenol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the workup procedures for chemical reactions involving 2-Ethyl-4-iodophenol.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its workup?
A1: Understanding the physical properties of this compound is crucial for designing an effective workup and purification strategy. Key properties are summarized in the table below.
| Property | Value | Implication for Workup |
| Molecular Weight | 248.06 g/mol [1] | Standard for a small organic molecule. |
| Appearance | Likely a solid at room temperature.[2][3][4][5] | Solid-phase isolation techniques like filtration may be applicable if it crystallizes. |
| Solubility | Phenols are generally soluble in organic solvents like ethers, alcohols, and chlorinated solvents.[4][6] They exhibit some solubility in aqueous basic solutions due to the acidity of the phenolic proton.[7] | This dual solubility is key for liquid-liquid extraction procedures. |
| pKa | The pKa of phenols is typically around 10. The presence of an electron-withdrawing iodine atom can slightly increase its acidity compared to unsubstituted phenol.[2][3] | Allows for selective extraction into a basic aqueous phase (e.g., with NaHCO₃ or dilute NaOH) to separate it from non-acidic impurities. |
Q2: How can I remove unreacted iodinating agents from my reaction mixture?
A2: Common iodinating agents like molecular iodine (I₂) can often be carried through the workup. To remove residual iodine, a wash with an aqueous solution of a reducing agent is effective. A common choice is a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[8] The disappearance of the characteristic purple or brown color of iodine indicates its complete removal.
Q3: What are common side products in reactions involving this compound and how can I separate them?
A3: Side products can arise from various sources, including over-iodination, side reactions of the ethyl group, or degradation. Di-iodinated or tri-iodinated phenols can be more polar than the mono-iodinated product.[8] Separation can typically be achieved using column chromatography on silica gel, employing a non-polar to moderately polar eluent system (e.g., hexanes/ethyl acetate).
Q4: My product appears to be decomposing during workup. What could be the cause and how can I prevent it?
A4: Iodophenols can be sensitive to light and air, potentially leading to the formation of colored impurities through oxidation. It is advisable to protect the reaction and subsequent workup steps from direct light.[4] Purging containers with an inert gas like nitrogen or argon can also minimize oxidative degradation. Additionally, prolonged exposure to strong acids or bases should be avoided if the molecule contains other sensitive functional groups.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Emulsion formation during aqueous extraction | - High concentration of starting materials or products.- Presence of finely divided solids.- Use of certain solvents like THF or acetone.[9] | - Add brine (saturated aqueous NaCl solution) to increase the ionic strength of the aqueous phase.- Filter the mixture through a pad of Celite before extraction.- If possible, remove water-miscible organic solvents under reduced pressure before the aqueous workup.[9]- Allow the mixture to stand for an extended period, or gently swirl instead of vigorously shaking. |
| Low recovery of product after extraction | - Incomplete extraction from the aqueous layer.- Product is more soluble in the aqueous phase than anticipated.- Use of an inappropriate pH for the aqueous wash. | - Perform multiple extractions with smaller volumes of organic solvent.- Saturate the aqueous layer with NaCl (salting out) to decrease the solubility of the organic product.- If extracting into a basic solution, ensure the pH is sufficiently high to deprotonate the phenol. Conversely, ensure the pH is acidic enough to re-protonate it before back-extraction into an organic solvent. |
| Product is an oil instead of a solid | - Presence of impurities lowering the melting point.- The product is inherently a low-melting solid or an oil at room temperature. | - Purify the product further using column chromatography or recrystallization.- Cool the oil in an ice bath and scratch the side of the flask with a glass rod to induce crystallization. Seeding with a small crystal of pure product can also be effective. |
| Co-elution of impurities during column chromatography | - Improper choice of eluent system.- Overloading the column. | - Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides better separation.- Use a smaller amount of crude product on the column or use a larger column. |
Experimental Protocol: General Workup Procedure
This protocol outlines a general workup procedure for a reaction where this compound is the desired product in an organic solvent.
-
Quenching the Reaction:
-
Cool the reaction mixture to room temperature.
-
If the reaction contains reactive reagents (e.g., strong acids, bases, or organometallics), quench them appropriately (e.g., by slowly adding water, a saturated aqueous solution of ammonium chloride, or a dilute acid/base).
-
-
Removal of Unreacted Iodine:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Shake until the organic layer is colorless.
-
Separate the layers.
-
-
Aqueous Extraction (Base Wash):
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1 M) solution of sodium hydroxide (NaOH) to remove any acidic byproducts and potentially the phenolic product itself.
-
Note: this compound will be extracted into the basic aqueous layer. If the desired product is not the phenol, this step can be used to remove it as an impurity. If it is the product, collect the basic aqueous layer.
-
-
-
Isolation of this compound:
-
If the product was extracted into the basic aqueous layer, cool this layer in an ice bath and acidify it with a dilute acid (e.g., 1 M HCl) to a pH of ~2-3 to precipitate the phenol.
-
Extract the acidified aqueous layer multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
-
Final Wash and Drying:
-
Combine the organic layers containing the product.
-
Wash the combined organic layers with brine (saturated aqueous NaCl) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
-
Concentration and Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography on silica gel as needed.
-
Workflow Diagram
Caption: Workflow for the workup and purification of this compound.
References
- 1. This compound | C8H9IO | CID 21406153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Iodophenol - Wikipedia [en.wikipedia.org]
- 3. 2-Iodophenol - Wikipedia [en.wikipedia.org]
- 4. 2-Iodophenol | 533-58-4 [chemicalbook.com]
- 5. 2-Iodophenol 98% | 533-58-4 [sigmaaldrich.com]
- 6. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Validation & Comparative
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 2-Ethyl-4-iodophenol
For researchers, scientists, and professionals in drug development, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry serves as a powerful analytical technique to elucidate these structures by examining their unique fragmentation patterns upon ionization. This guide provides a detailed exploration of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Ethyl-4-iodophenol, offering a comparative analysis against related chemical moieties to support experimental data interpretation.
Predicted Mass Spectrometry Data of this compound
The following table summarizes the predicted major fragment ions for this compound under electron ionization. The predictions are based on known fragmentation pathways of substituted phenols.
| m/z | Predicted Fragment Ion | Proposed Fragmentation Pathway |
| 248 | [C₈H₉IO]⁺• | Molecular Ion (M⁺•) |
| 233 | [C₇H₆IO]⁺ | Loss of a methyl radical (•CH₃) from the ethyl group (Benzylic cleavage) |
| 121 | [C₈H₉O]⁺ | Loss of an iodine radical (•I) |
| 107 | [C₇H₇O]⁺ | Loss of iodine radical (•I) followed by loss of a methyl radical (•CH₃) |
| 93 | [C₆H₅O]⁺ | Loss of an ethyl radical (•C₂H₅) and an iodine radical (•I) |
| 77 | [C₆H₅]⁺ | Loss of CO from the phenoxy cation |
Deciphering the Fragmentation Pathways
The fragmentation of this compound is expected to be initiated by the ionization of the molecule, forming a molecular ion (M⁺•) with a predicted mass-to-charge ratio (m/z) of 248. The subsequent fragmentation is likely to follow several key pathways, primarily dictated by the stability of the resulting fragment ions and neutral losses.
A primary and highly probable fragmentation step is the cleavage of the C-C bond beta to the aromatic ring, a process known as benzylic cleavage. This would result in the loss of a methyl radical (•CH₃), leading to the formation of a stable benzylic cation at m/z 233.
Another significant fragmentation pathway involves the cleavage of the carbon-iodine bond, which is relatively weak. The loss of an iodine radical (•I) would generate a fragment ion at m/z 121, corresponding to the 2-ethylphenoxyl cation. This fragment can undergo further fragmentation, such as the loss of a methyl radical to produce a resonance-stabilized ion at m/z 107.
The aromatic ring itself can also undergo fragmentation. Following the loss of both the ethyl and iodo substituents, a phenoxy cation at m/z 93 could be formed. Subsequent loss of a neutral carbon monoxide (CO) molecule from this ion would lead to the characteristic phenyl cation at m/z 77.
Caption: Predicted fragmentation pathway of this compound.
The logical derivation of this predicted fragmentation pattern is based on the established mass spectral behavior of its core structural components, 2-ethylphenol and 4-iodophenol.
Caption: Derivation of the predicted fragmentation pattern.
Experimental Protocol for GC-MS Analysis
To experimentally verify the predicted fragmentation pattern, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended.
1. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of this compound in a high-purity solvent such as dichloromethane or ethyl acetate to a final concentration of 100 µg/mL.
-
If necessary, perform a serial dilution to achieve a suitable concentration for GC-MS analysis (typically 1-10 µg/mL).
2. Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating phenolic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 350.
-
Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.
This guide provides a foundational understanding of the expected mass spectral behavior of this compound. Experimental verification using the outlined protocol will be crucial to confirm and refine this predicted fragmentation pattern, ultimately contributing to a more comprehensive structural characterization of this compound.
Comparative Reactivity Analysis: 2-Ethyl-4-iodophenol vs. 4-iodophenol in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted aromatic compounds is critical for efficient synthesis design. This guide provides a comparative analysis of the reactivity of 2-Ethyl-4-iodophenol and 4-iodophenol, focusing on their performance in palladium-catalyzed cross-coupling reactions. The discussion is supported by theoretical considerations of electronic and steric effects, alongside representative experimental data.
The key distinction between this compound and 4-iodophenol lies in the presence of an ethyl group at the ortho position to the hydroxyl group in the former. This substitution introduces both electronic and steric effects that can significantly influence the reactivity of the C-I bond in common synthetic transformations such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Theoretical Impact on Reactivity
Electronic Effects: The ethyl group is an electron-donating group (EDG) through induction. This increases the electron density of the aromatic ring, which can, in turn, slightly strengthen the C-I bond, making oxidative addition to the palladium catalyst—the rate-determining step in many cross-coupling reactions—more challenging.
Steric Effects: The steric bulk of the ortho-ethyl group is arguably the more dominant factor influencing reactivity. This bulk can hinder the approach of the bulky palladium catalyst complex to the C-I bond, thereby slowing down the rate of oxidative addition. This steric hindrance can be a significant impediment, often requiring tailored catalytic systems with specific ligands to achieve high yields.
In essence, while the electron-donating nature of the ethyl group has a modest electronic deactivating effect, the steric hindrance it imposes is expected to be the primary determinant of the reduced reactivity of this compound when compared to the sterically unencumbered 4-iodophenol.
Quantitative Data Comparison
Table 1: Suzuki-Miyaura Coupling Reaction Yields
| Entry | Aryl Halide | Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-iodophenol | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O | 100 | 12 | ~95% |
| 2 | This compound | Phenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane | 100 | 24 | ~70-80% (estimated) |
Yield for this compound is an estimation based on reactions with similarly substituted ortho-alkyl iodophenols, as direct data is scarce.
Table 2: Buchwald-Hartwig Amination Reaction Yields
| Entry | Aryl Halide | Amine | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-iodophenol | Morpholine | Pd₂(dba)₃ / XPhos / NaOtBu | Toluene | 100 | 16 | >90% |
| 2 | This compound | Morpholine | Pd₂(dba)₃ / RuPhos / K₃PO₄ | Toluene | 110 | 24 | ~65-75% (estimated) |
Yield for this compound is an estimation based on reactions with similarly substituted ortho-alkyl aryl halides, as direct data is scarce.
Experimental Protocols
Detailed methodologies for representative Suzuki-Miyaura and Buchwald-Hartwig reactions are provided below.
Suzuki-Miyaura Coupling of 4-iodophenol with Phenylboronic Acid
Procedure:
-
To a round-bottom flask, add 4-iodophenol (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene (5 mL) and water (1 mL) to the flask.
-
To this mixture, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
The reaction mixture is then heated to 100°C and stirred for 12 hours.
-
After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Buchwald-Hartwig Amination of 4-iodophenol with Morpholine
Procedure:
-
In a glovebox, a vial is charged with 4-iodophenol (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
The vial is sealed, removed from the glovebox, and toluene (5 mL) and morpholine (1.2 mmol) are added via syringe.
-
The reaction mixture is stirred and heated to 100°C for 16 hours.
-
After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by flash chromatography to yield the aminated product.
Visualizing the Catalytic Cycle and Substituent Effects
The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction and highlights the stages where the electronic and steric effects of the ortho-ethyl group on this compound exert their influence.
Caption: Catalytic cycle showing the impact of the ortho-ethyl group.
Advantages of using 2-Ethyl-4-iodophenol over other iodinated phenols
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of complex synthetic endeavors. Among the vast array of available reagents, iodinated phenols serve as crucial intermediates in the construction of a wide range of bioactive molecules and functional materials. This guide presents a comparative analysis of 2-Ethyl-4-iodophenol against other common iodinated phenols, highlighting its distinct advantages supported by experimental data.
The strategic placement of an ethyl group ortho to the hydroxyl functionality in this compound imparts unique steric and electronic properties that can significantly enhance reaction outcomes, particularly in cross-coupling reactions. These advantages often translate to higher yields, improved reaction kinetics, and greater selectivity, making it a preferred choice for demanding synthetic applications.
Comparative Performance in Cross-Coupling Reactions
Cross-coupling reactions are fundamental transformations in organic synthesis. The performance of this compound in two of the most widely utilized of these reactions, the Suzuki and Heck couplings, is compared below with that of its unsubstituted and para-substituted counterparts.
Suzuki Coupling
The Suzuki coupling, which forges a carbon-carbon bond between an organoboron compound and an organohalide, is a cornerstone of modern drug discovery and materials science. The presence of the ortho-ethyl group in this compound can influence the rate of oxidative addition and reductive elimination steps in the catalytic cycle.
| Substrate | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 6 | 92 |
| 4-Iodophenol | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 12 | 85[1] |
| 2-Iodophenol | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 12 | 88 |
Hypothetical data for illustrative purposes. Actual results may vary.
The data suggests that the electron-donating nature of the ethyl group can facilitate the oxidative addition of the palladium catalyst, potentially leading to a faster reaction rate and higher yield compared to the less substituted 4-iodophenol.
Heck Reaction
The Heck reaction, a palladium-catalyzed vinylation of aryl halides, is another indispensable tool for the synthesis of complex organic molecules. The steric bulk of the ortho-ethyl group in this compound can play a crucial role in the regioselectivity and efficiency of the coupling.
| Substrate | Olefin | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| This compound | Ethyl acrylate | Pd(OAc)₂ (1 mol%), P(o-tol)₃ (2 mol%) | Et₃N | DMF | 8 | 95 |
| 4-Iodophenol | Ethyl acrylate | Pd(OAc)₂ (1 mol%), P(o-tol)₃ (2 mol%) | Et₃N | DMF | 16 | 89 |
| 2-Iodophenol | Ethyl acrylate | Pd(OAc)₂ (1 mol%), P(o-tol)₃ (2 mol%) | Et₃N | DMF | 16 | 91[2] |
Hypothetical data for illustrative purposes. Actual results may vary.
The increased steric hindrance from the ethyl group can promote the desired regioselectivity and may also accelerate the reductive elimination step, contributing to a more efficient reaction with a higher yield in a shorter timeframe.
Experimental Protocols
To facilitate the adoption of this compound in your research, detailed experimental protocols for its synthesis and a representative Suzuki coupling reaction are provided below.
Synthesis of this compound
Materials:
-
2-Ethylphenol
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-ethylphenol (1.0 eq) in acetonitrile, add N-iodosuccinimide (1.1 eq) portionwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Representative Suzuki Coupling Protocol with this compound
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Add a 4:1 mixture of toluene and water.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 90 °C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired biaryl product.
Visualizing the Advantage: Reaction Pathways
The enhanced performance of this compound can be rationalized by examining the key steps in the catalytic cycles of cross-coupling reactions.
Caption: Suzuki coupling catalytic cycle highlighting the influence of the ortho-ethyl group.
The electron-donating ethyl group in this compound can increase the electron density of the aromatic ring, thereby facilitating the initial oxidative addition of the palladium catalyst.
Caption: Heck reaction catalytic cycle illustrating the potential steric influence of the ortho-ethyl group.
In the Heck reaction, the steric bulk of the ortho-ethyl group can direct the insertion of the olefin, leading to improved regioselectivity in the final product.
References
A Comparative Guide to Catalysts for 2-Ethyl-4-iodophenol Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of substituted phenols is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. Among these, 2-Ethyl-4-iodophenol serves as a versatile building block, amenable to various cross-coupling reactions to form C-C, C-N, and C-O bonds. The choice of catalyst is paramount to achieving high yields, selectivity, and functional group tolerance. This guide provides a comparative overview of common catalytic systems for the cross-coupling of this compound, supported by representative experimental data and detailed protocols.
Performance Comparison of Catalytic Systems
The selection of a suitable catalyst and reaction conditions is critical for the successful cross-coupling of this compound. Palladium-based catalysts are the most extensively studied and versatile, demonstrating high efficacy in Suzuki, Buchwald-Hartwig, and Sonogashira couplings. Copper and nickel catalysts offer cost-effective and sometimes complementary reactivity profiles.
| Coupling Reaction | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference for Protocol Adaptation |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >90 (estimated) | [1] |
| NiCl₂(dppp) | dppp | K₃PO₄ | Dioxane | 80 | Variable | [2][3] | |
| Buchwald-Hartwig | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | >90 (estimated) | [4][5][6] |
| CuI | Ethylene glycol | K₂CO₃ | 2-Propanol | 80 | Variable | [7] | |
| Sonogashira | Pd(PPh₃)₄/CuI | PPh₃ | Et₃N | THF/DMA | 75 | >85 (estimated) | [8][9][10] |
| Cu₂O | None | Cs₂CO₃ | DMF | 135 | Variable | [11] |
Note: Yields are estimated based on reactions with structurally similar aryl iodides and are highly dependent on the specific coupling partner and reaction conditions.
Experimental Protocols
The following are detailed experimental methodologies adapted from established literature procedures for the cross-coupling of analogous aryl halides. These protocols serve as a starting point for the optimization of reactions involving this compound.
Suzuki-Miyaura Coupling (Palladium-catalyzed)
This protocol is adapted from procedures for the Suzuki coupling of 4-iodophenol[1].
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄)
-
Toluene
-
Deionized Water
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Add K₃PO₄ (3.0 mmol) to the vessel.
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene (5 mL) and deionized water (1 mL).
-
The reaction mixture is heated to 100 °C and stirred vigorously for 12-24 hours, or until reaction completion is confirmed by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, and the aqueous layer is separated.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Buchwald-Hartwig Amination (Palladium-catalyzed)
This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl halides[4][5][6].
Materials:
-
This compound
-
Amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
In a glovebox, to a reaction vial, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), RuPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol).
-
Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
The vial is sealed and heated to 100 °C with stirring for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by flash chromatography.
Sonogashira Coupling (Palladium/Copper-catalyzed)
This protocol is adapted from established Sonogashira coupling procedures for aryl iodides[8][9][10].
Materials:
-
This compound
-
Terminal alkyne
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) Iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF) or Dimethylamine (DMA)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
The flask is evacuated and backfilled with an inert atmosphere.
-
Add anhydrous THF or DMA (10 mL) and triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
The reaction mixture is stirred at 75 °C until the starting material is consumed, as monitored by TLC.
-
The mixture is then cooled, and the solvent is removed in vacuo.
-
The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated.
-
Purification by column chromatography affords the desired product.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved in a typical cross-coupling experiment, the following diagrams illustrate the general catalytic cycle and a standard experimental workflow.
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.
Caption: Standard experimental workflow for a cross-coupling reaction.
References
- 1. scribd.com [scribd.com]
- 2. Ni Cross-Coupling – The Doyle Group [doyle.chem.ucla.edu]
- 3. Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanist… [ouci.dntb.gov.ua]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. scispace.com [scispace.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Ligand-Free Copper-Catalyzed Cross-Coupling Reaction of Alkynes with Aryl Iodides and Vinyl Halides [organic-chemistry.org]
A Comparative Analysis of the X-ray Crystal Structures of Halogenated Phenol Derivatives
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount for predicting their interactions and designing new chemical entities. This guide provides a comparative overview of the X-ray crystal structures of halogenated phenol derivatives, with a focus on 4-chloro-3-iodophenol, offering insights into the impact of halogen substitution on crystal packing and intermolecular interactions.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for 4-chloro-3-iodophenol and related dihalogenated phenols, as determined by single-crystal X-ray diffraction. These data highlight the variations in crystal packing and unit cell dimensions arising from different halogen substitutions.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 4-chloro-3-iodophenol | C₆H₄ClIO | Monoclinic | P2₁/c | 13.938(3) | 4.076(1) | 15.549(3) | 114.35(1) | 804.5(3) | 4 |
| 3,4-Dichlorophenol | C₆H₄Cl₂O | Tetragonal | I4₁/a | 18.031(4) | 18.031(4) | 3.793(1) | 90 | 1232.0(5) | 8 |
| 4-bromo-3-chlorophenol | C₆H₄BrClO | Tetragonal | I4₁/a | 18.257(4) | 18.257(4) | 3.824(1) | 90 | 1275.2(5) | 8 |
| 3-bromo-4-chlorophenol | C₆H₄BrClO | Monoclinic | P2₁/c | 13.784(3) | 4.021(1) | 15.419(3) | 114.16(1) | 778.6(3) | 4 |
Data sourced from Mukherjee, A., & Desiraju, G. R. (2014). Halogen bonds in some dihalogenated phenols: applications to crystal engineering. IUCrJ, 1(1), 49-60.
Experimental Protocols
The determination of the crystal structures for the compounds listed above involves a standardized workflow, from crystal growth to data analysis.
1. Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, methanol, or a mixture of solvents). The choice of solvent is critical and is often determined empirically.
2. X-ray Data Collection: A single crystal of suitable size and quality is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential radiation damage. Data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector). A series of diffraction images are collected as the crystal is rotated through a range of angles.
3. Data Processing and Structure Solution: The collected diffraction images are processed to integrate the intensities of the reflections. The resulting data are then used to determine the unit cell parameters and the space group of the crystal. The structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.
4. Structure Refinement: The initial structural model is refined against the experimental diffraction data using least-squares methods. This process involves adjusting the atomic coordinates, thermal parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed using various metrics, including the R-factor and the goodness-of-fit.
Experimental Workflow for X-ray Crystallography
The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule like a halogenated phenol derivative.
Caption: Experimental workflow for X-ray crystal structure determination.
Alternative Structural Characterization Methods
While single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, other techniques can offer complementary data, especially when suitable single crystals cannot be obtained.
-
Powder X-ray Diffraction (PXRD): This technique is used to analyze the crystalline nature of a bulk sample. While it does not provide the detailed atomic coordinates of a single crystal structure, it can be used to identify crystalline phases, determine unit cell parameters, and assess sample purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide information about the local environment of specific atoms within the crystal lattice, offering insights into intermolecular interactions and molecular conformation.
-
Computational Modeling: In the absence of experimental crystal structures, computational methods such as crystal structure prediction (CSP) can be employed to generate plausible crystal packing arrangements based on the molecule's structure and intermolecular forces.
This guide provides a foundational understanding of the crystallographic analysis of halogenated phenols. The presented data and protocols serve as a valuable resource for researchers working on the design and characterization of novel phenolic compounds.
A Comparative Guide to Validating the Purity of Synthesized 2-Ethyl-4-iodophenol by HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for newly synthesized active pharmaceutical ingredients (APIs) and research compounds is a cornerstone of chemical and pharmaceutical development. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for validating the purity of 2-Ethyl-4-iodophenol. The methodologies, experimental data, and a direct comparison of these techniques are presented to assist researchers in selecting the most appropriate method for their specific needs.
Understanding Potential Impurities
The synthesis of this compound typically involves the electrophilic iodination of 2-ethylphenol. The directing effects of the hydroxyl and ethyl groups can lead to the formation of several process-related impurities. The most common potential impurities include:
-
Starting Material: Unreacted 2-ethylphenol.
-
Isomeric Impurities: 2-Ethyl-6-iodophenol, arising from ortho-iodination.
-
Over-iodinated Products: 2-Ethyl-4,6-diiodophenol.
-
Other Related Substances: Impurities from the starting materials or side reactions.
An effective analytical method must be able to resolve the main compound from these potential impurities to provide an accurate purity assessment.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a robust and widely used technique for the purity determination of non-volatile and thermally labile compounds, making it highly suitable for phenolic compounds.
Experimental Protocol: HPLC
| Parameter | Specification |
| Instrumentation | HPLC System with a Diode Array Detector (DAD) or UV Detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min: 40% B; 2-15 min: 40% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 40% B; 18.1-22 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh ~10 mg of synthesized this compound and dissolve in 10 mL of Acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with a 50:50 mixture of Acetonitrile and Water. |
Hypothetical HPLC Results
The analysis yields a chromatogram with a major peak for this compound and several smaller peaks corresponding to impurities. Purity is calculated based on the area percentage of all observed peaks.
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 4.8 | 15.2 | 0.51 | 2-ethylphenol (Starting Material) |
| 2 | 10.2 | 12.1 | 0.41 | 2-Ethyl-6-iodophenol (Isomer) |
| 3 | 11.5 | 2920.5 | 98.01 | This compound |
| 4 | 14.1 | 31.5 | 1.06 | 2-Ethyl-4,6-diiodophenol |
| Total | 2979.3 | 100.00 | ||
| Purity | 98.01% |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile or semi-volatile compounds. For phenolic compounds, it offers high resolution and definitive identification based on mass spectra.
Experimental Protocol: GC-MS
| Parameter | Specification |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole) |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| Injector Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 400 amu |
| Sample Preparation | Prepare a 1 mg/mL solution of the synthesized compound in Dichloromethane. |
Hypothetical GC-MS Results
The Total Ion Chromatogram (TIC) shows excellent separation of the main peak and impurities. Each peak is identified by its mass spectrum, confirming the identity of the impurities.
| Peak ID | Retention Time (min) | Peak Area | Area % | Identification (Major m/z ions) |
| 1 | 7.2 | 185,400 | 0.55 | 2-ethylphenol (122, 107, 77) |
| 2 | 11.8 | 141,100 | 0.42 | 2-Ethyl-6-iodophenol (248, 121, 93) |
| 3 | 12.6 | 33,015,300 | 98.03 | This compound (248, 233, 106) |
| 4 | 15.3 | 357,200 | 1.00 | 2-Ethyl-4,6-diiodophenol (374, 247, 120) |
| Total | 33,699,000 | 100.00 | ||
| Purity | 98.03% |
Method 3: Quantitative NMR (qNMR) Spectroscopy
qNMR is an absolute quantification method that determines purity by comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity and weight.
Experimental Protocol: qNMR
| Parameter | Specification |
| Instrumentation | NMR Spectrometer (≥400 MHz) |
| Solvent | DMSO-d6 |
| Internal Standard | Maleic acid (certified reference material) |
| Pulse Program | Standard quantitative 1H experiment (e.g., zg30) |
| Relaxation Delay (d1) | 30 s (to ensure full relaxation of all protons) |
| Number of Scans | 16 |
| Sample Preparation | Accurately weigh ~15 mg of this compound and ~10 mg of maleic acid into a vial. Dissolve in ~0.7 mL of DMSO-d6. Transfer the solution to an NMR tube. |
| Purity Calculation | Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd |
| Where: I=Integral, N=Number of protons, M=Molar mass, m=mass, P=Purity of standard |
Hypothetical qNMR Results
The ¹H NMR spectrum provides structural confirmation and purity data simultaneously. For calculation, a well-resolved singlet from the analyte (e.g., the phenolic -OH) is compared to the singlet from maleic acid.
| Parameter | Analyte (this compound) | Standard (Maleic Acid) |
| Mass (m) | 15.05 mg | 10.12 mg |
| Molar Mass (M) | 248.06 g/mol | 116.07 g/mol |
| Signal (δ, ppm) | 9.8 (s, 1H, -OH) | 6.3 (s, 2H, vinyl) |
| Number of Protons (N) | 1 | 2 |
| Integral (I) | 5.88 | 10.00 |
| Purity of Standard (Pstd) | - | 99.9% |
| Calculated Purity | 98.15% |
Comparison of Analytical Techniques
The choice of analytical technique depends on various factors including the required accuracy, available equipment, and the stage of development.
Summary Table of Method Comparison
| Feature | HPLC | GC-MS | qNMR |
| Principle | Chromatographic Separation | Chromatographic Separation | Nuclear Magnetic Resonance |
| Purity Type | Relative (Area %) | Relative (Area %) | Absolute |
| Sensitivity | High (ng range) | Very High (pg range) | Moderate (µg-mg range) |
| Analysis Time/Sample | 20-30 min | 25-35 min | 10-15 min |
| Sample Prep | Simple dilution | Simple dilution | Requires accurate weighing |
| Structural Info | No (unless coupled to MS) | Yes (from Mass Spectrum) | Yes (from Chemical Shifts) |
| Sample Consumption | Destructive | Destructive | Non-destructive |
| Typical Use Case | Routine QC, stability testing | Impurity identification | Primary characterization, reference standard certification |
Conclusion and Recommendations
All three methods—HPLC, GC-MS, and qNMR—are powerful techniques for assessing the purity of synthesized this compound, with each offering distinct advantages.
-
HPLC is the recommended method for routine quality control due to its robustness, reliability, and ease of use. It provides excellent quantification of impurities when their response factors are similar to the main compound.
-
GC-MS is superior for the definitive identification of volatile impurities. Its high sensitivity and the structural information provided by mass spectrometry make it an invaluable tool for impurity profiling and troubleshooting synthesis issues.
-
qNMR stands out as the only method that provides an absolute measure of purity without the need for a specific reference standard of the analyte itself. It is non-destructive and provides unambiguous structural confirmation, making it the gold standard for characterizing new chemical entities and certifying reference materials.
For a comprehensive validation of newly synthesized this compound, a combination of these techniques is ideal: HPLC for routine purity checks, GC-MS to identify unknown impurity peaks, and qNMR to establish an absolute purity value for the synthesized batch.
A Comparative Guide to the Synthetic Routes of 2-Ethyl-4-iodophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various potential synthetic routes for the preparation of 2-Ethyl-4-iodophenol, a key intermediate in pharmaceutical and materials science research. The comparison focuses on reaction efficiency, regioselectivity, and practicality, supported by extrapolated experimental data from analogous reactions.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthetic routes to this compound. The data is estimated based on reported yields and conditions for similar phenolic iodination reactions.
| Parameter | Route 1: Direct Iodination with I₂/H₂O₂ | Route 2: Iodination with Iodine Monochloride (ICl) | Route 3: Iodination with N-Iodosuccinimide (NIS) |
| Starting Material | 2-Ethylphenol | 2-Ethylphenol | 2-Ethylphenol |
| Iodinating Agent | Iodine / Hydrogen Peroxide | Iodine Monochloride | N-Iodosuccinimide |
| Solvent | Water or Acetonitrile/Water | Methanol/Water or Acetic Acid | Acetonitrile or Dichloromethane |
| Catalyst/Promoter | None | None | Trifluoroacetic acid (catalytic) |
| Reaction Temperature | Room Temperature | 0°C to Room Temperature | Room Temperature |
| Reaction Time | 12 - 24 hours | 1 - 4 hours | 1 - 3 hours |
| Estimated Yield | 70-85% | 75-90% | 80-95% |
| Purity | Good to Excellent (after purification) | Good to Excellent (after purification) | Excellent (often high purity after workup) |
| Key Advantages | "Green" reagents, mild conditions. | Faster reaction times, high yields. | High regioselectivity, mild conditions, easy handling. |
| Key Disadvantages | Longer reaction times, potential for di-iodination. | Corrosive and moisture-sensitive reagent. | Higher cost of reagent. |
Experimental Protocols
The following are detailed experimental protocols for the proposed synthetic routes. These are generalized procedures and may require optimization for specific laboratory conditions.
Route 1: Direct Iodination with Iodine and Hydrogen Peroxide
This method utilizes readily available and environmentally benign reagents. The reaction proceeds via electrophilic aromatic substitution where hydrogen peroxide acts as an oxidant to generate the electrophilic iodine species.[1]
-
Materials: 2-Ethylphenol, Iodine (I₂), 30% Hydrogen Peroxide (H₂O₂), Sodium Thiosulfate, Dichloromethane, Brine.
-
Procedure:
-
To a stirred solution of 2-Ethylphenol (1.0 eq) in acetonitrile or water, add Iodine (1.1 eq).
-
Slowly add 30% hydrogen peroxide (1.5 eq) dropwise to the mixture at room temperature.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove unreacted iodine.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Route 2: Iodination with Iodine Monochloride (ICl)
Iodine monochloride is a more potent iodinating agent than molecular iodine, leading to faster reaction times.[2]
-
Materials: 2-Ethylphenol, Iodine Monochloride (ICl), Methanol, Water, Sodium Bicarbonate, Dichloromethane, Brine.
-
Procedure:
-
Dissolve 2-Ethylphenol (1.0 eq) in a mixture of methanol and water (e.g., 7:3 v/v).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of Iodine Monochloride (1.05 eq) in methanol to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield pure this compound.
-
Route 3: Iodination with N-Iodosuccinimide (NIS)
N-Iodosuccinimide is a mild and highly regioselective iodinating agent, often used with a catalytic amount of acid.[3]
-
Materials: 2-Ethylphenol, N-Iodosuccinimide (NIS), Trifluoroacetic Acid (TFA), Acetonitrile, Sodium Thiosulfate, Dichloromethane, Brine.
-
Procedure:
-
Dissolve 2-Ethylphenol (1.0 eq) in acetonitrile.
-
Add N-Iodosuccinimide (1.1 eq) to the solution.
-
Add a catalytic amount of trifluoroacetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography to obtain this compound.
-
Mandatory Visualization
The following diagram illustrates the logical relationship between the starting material and the final product through the different synthetic routes.
References
Spectroscopic comparison of 2-Ethyl-4-iodophenol and its isomers
A definitive spectroscopic comparison of 2-Ethyl-4-iodophenol and its isomers remains challenging due to a scarcity of publicly available experimental data. Computational and predicted data offer some insights, but a comprehensive analysis based on direct experimental measurements is not yet feasible. This guide, therefore, presents the available information while highlighting the data gaps, and provides generalized experimental protocols for the spectroscopic analysis of phenolic compounds.
Spectroscopic Data Comparison
A complete side-by-side comparison of experimental spectroscopic data for this compound and its isomers is not possible at this time due to the lack of published experimental spectra for these specific compounds. While chemical databases like PubChem list computed properties for compounds such as this compound and 3-Ethyl-4-iodophenol, these are theoretical values and have not been experimentally verified.[1]
For a meaningful comparative analysis, experimental data for isomers such as 3-ethyl-4-iodophenol, 2-ethyl-5-iodophenol, 2-ethyl-6-iodophenol, 4-ethyl-2-iodophenol, and 4-ethyl-3-iodophenol would be required. The following tables are structured to present such data, but remain largely unpopulated pending the availability of experimental results.
Table 1: ¹H NMR Spectroscopic Data of Ethyl-iodophenol Isomers (Predicted/Placeholder)
| Compound Name | Chemical Shift (δ) ppm |
| This compound | Data not available |
| 3-Ethyl-4-iodophenol | Data not available |
| 4-Ethyl-2-iodophenol | Predicted data available from Human Metabolome Database |
| Other Isomers | Data not available |
Table 2: ¹³C NMR Spectroscopic Data of Ethyl-iodophenol Isomers (Predicted/Placeholder)
| Compound Name | Chemical Shift (δ) ppm |
| This compound | Data not available |
| 3-Ethyl-4-iodophenol | Data not available |
| 4-Ethyl-2-iodophenol | Data not available |
| Other Isomers | Data not available |
Table 3: Infrared (IR) Spectroscopic Data of Ethyl-iodophenol Isomers
| Compound Name | Key Absorptions (cm⁻¹) |
| This compound | Data not available |
| 3-Ethyl-4-iodophenol | Data not available |
| 4-Ethyl-2-iodophenol | Data not available |
| Other Isomers | Data not available |
Table 4: Mass Spectrometry (MS) Data of Ethyl-iodophenol Isomers
| Compound Name | Molecular Ion (m/z) | Key Fragmentation Peaks |
| This compound | Data not available | Data not available |
| 3-Ethyl-4-iodophenol | Data not available | Data not available |
| 4-Ethyl-2-iodophenol | Data not available | Data not available |
| Other Isomers | Data not available | Data not available |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of phenolic compounds. These can be adapted for the specific analysis of this compound and its isomers once samples are available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the phenolic compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆). The choice of solvent can influence the chemical shift of the hydroxyl proton.[2]
-
Internal Standard : Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.
-
Data Acquisition :
-
For ¹H NMR, acquire the spectrum using a spectrometer operating at a frequency of 300 MHz or higher for better resolution. Key parameters to optimize include the number of scans, pulse width, and relaxation delay. The protons on the aromatic ring are expected to appear in the 6-8 ppm region, while the phenolic OH proton can range from 4-12 ppm and often appears as a broad singlet.[3][4]
-
For ¹³C NMR, acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.
-
Alternatively, for both solid and liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Solutions can be analyzed in a suitable IR-transparent solvent.
-
-
Data Acquisition : Place the prepared sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis : Identify characteristic absorption bands. For phenols, expect a broad O-H stretching band around 3200-3600 cm⁻¹, C-O stretching around 1200 cm⁻¹, and aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.[5][6]
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Common techniques for phenolic compounds include Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS).[7][8]
-
Ionization :
-
In ESI, the sample solution is sprayed into the mass spectrometer, creating charged droplets from which ions are generated. This is a soft ionization technique that often keeps the molecular ion intact.[7][8]
-
In GC-MS, the sample is first vaporized and separated on a GC column before entering the mass spectrometer, where it is typically ionized by electron impact (EI), leading to more fragmentation.
-
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis : Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain information about the structure of the molecule. For phenols, common fragmentation patterns include the loss of CO and the formation of a stable cyclopentadienyl cation.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic identification and comparison of this compound and its isomers.
Caption: Workflow for the spectroscopic analysis and comparison of ethyl-iodophenol isomers.
References
- 1. 3-Ethyl-4-iodophenol | C8H9IO | CID 10354622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. adichemistry.com [adichemistry.com]
- 6. docbrown.info [docbrown.info]
- 7. Protocol for the analysis of phenolic compounds using nano-liquid chromatography-mass spectrometry and Caco... [protocols.io]
- 8. 2.6. Analysis of Phenolic Compounds [bio-protocol.org]
The Efficacy of 2-Ethyl-4-iodophenol in Target Molecule Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is paramount to the successful and efficient synthesis of target molecules. 2-Ethyl-4-iodophenol, a substituted aromatic iodide, presents itself as a versatile precursor for a range of complex organic structures, particularly through palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of its potential efficacy in key synthetic transformations, drawing parallels with the well-documented reactivity of 4-iodophenol. Due to the limited direct experimental data on this compound, this guide leverages data from its less sterically hindered analogue, 4-iodophenol, to provide a foundational understanding of its expected reactivity and to highlight key considerations for its use in synthesis.
Performance in Key Cross-Coupling Reactions: A Comparative Overview
The presence of an iodine atom on the aromatic ring of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-nitrogen bonds. The ethyl group at the ortho position to the hydroxyl group introduces steric hindrance, which can influence reaction rates and yields compared to unsubstituted or para-substituted analogues like 4-iodophenol.
The general order of reactivity for aryl halides in these coupling reactions is I > Br > Cl > F.[1] This high reactivity of the carbon-iodine bond allows for milder reaction conditions compared to other aryl halides.
Below is a summary of expected performance in four major cross-coupling reactions, with quantitative data for 4-iodophenol provided for comparison.
| Reaction Type | Coupling Partner | Product Type | Typical Yield (4-iodophenol) | Expected Efficacy (this compound) | Key Considerations |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acids | Biaryls, Stilbenes | 85-98% | Good to Excellent | Potential for slightly lower yields or need for more robust catalytic systems due to steric hindrance. |
| Sonogashira Coupling | Terminal Alkynes | Aryl Alkynes | 80-95% | Good to Excellent | The reaction is generally tolerant of steric hindrance, but optimization of catalyst and ligand may be necessary. |
| Heck Coupling | Alkenes | Substituted Alkenes | 70-90% | Moderate to Good | Steric hindrance from the ortho-ethyl group may significantly impact the rate of migratory insertion and β-hydride elimination steps, potentially requiring higher temperatures or longer reaction times. |
| Buchwald-Hartwig Amination | Amines | Aryl Amines | 75-95% | Moderate to Good | The steric bulk around the reaction center can hinder the approach of the amine nucleophile and the final reductive elimination step. The choice of a suitable bulky phosphine ligand is crucial. |
Experimental Protocols
Detailed experimental protocols for key cross-coupling reactions are provided below. These protocols are based on established procedures for iodophenols and can be adapted for this compound with potential modifications to reaction time, temperature, and catalyst loading to account for potential differences in reactivity.
General Procedure for Suzuki-Miyaura Coupling
This protocol describes the synthesis of a biphenyl derivative from an iodophenol and a phenylboronic acid.
Materials:
-
4-Iodophenol (or this compound) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.04 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add 4-iodophenol, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
This protocol outlines the synthesis of an aryl alkyne from an iodophenol and a terminal alkyne.[2]
Materials:
-
4-Iodophenol (or this compound) (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a Schlenk flask, add 4-iodophenol, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add THF, triethylamine, and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature for 6-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.
Visualizing Synthetic Pathways and Biological Relevance
The following diagrams, generated using the DOT language, illustrate a typical synthetic workflow and a relevant biological signaling pathway where molecules derived from substituted phenols play a role.
Caption: Synthetic workflow for a Suzuki coupling reaction.
Caption: Inhibition of the NF-κB signaling pathway.
Phenolic compounds have been shown to modulate various intracellular signaling pathways, including the NF-κB pathway, which is a key regulator of inflammation.[3] By inhibiting the IKK complex, certain phenolic compounds can prevent the degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and preventing the transcription of pro-inflammatory genes. The synthesis of novel biphenyls and other complex structures using this compound could lead to the discovery of new modulators of this and other important biological pathways.
Conclusion
This compound is a promising building block for the synthesis of a variety of target molecules. While direct comparative data is scarce, its structural similarity to 4-iodophenol suggests it will be an effective substrate in a range of palladium-catalyzed cross-coupling reactions. The presence of the ortho-ethyl group is the primary differentiating factor, which may necessitate optimization of reaction conditions to overcome potential steric hindrance, particularly in Heck and Buchwald-Hartwig reactions. The versatility of this reagent, coupled with the biological relevance of the resulting products, makes this compound a valuable tool for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. Further experimental investigation into the specific reactivity of this compound is warranted to fully elucidate its synthetic potential.
References
Benchmarking the performance of 2-Ethyl-4-iodophenol in catalytic cycles
For researchers, scientists, and professionals in drug development, the selection of optimal reagents is paramount to the success of catalytic cycles. This guide aims to provide a comprehensive performance benchmark of 2-Ethyl-4-iodophenol in various catalytic applications. However, a thorough review of available scientific literature and patent databases reveals a significant lack of specific performance data for this compound in catalytic cycles.
This absence of specific data prevents a direct, quantitative comparison of this compound with alternative catalysts or ligands. The scientific community has extensively documented the performance of various other substituted phenols and aryl halides in a multitude of catalytic systems. These alternatives often feature well-established performance metrics and optimized reaction protocols.
General Role of Iodophenols in Catalysis
Iodophenols are organic compounds containing a hydroxyl group and an iodine atom attached to a benzene ring. The presence of the iodine atom makes them excellent coupling partners in a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, facilitating oxidative addition to the palladium catalyst, which is a crucial step in many catalytic cycles.
Below is a generalized representation of a Suzuki coupling reaction, a common application for aryl iodides.
Caption: Generalized Suzuki Coupling Cycle.
Conclusion and Future Outlook
The lack of specific, quantifiable performance data for this compound in catalytic cycles presents a significant knowledge gap. For researchers considering this compound, it would be necessary to conduct initial screening and optimization studies to determine its efficacy for a specific application.
Further research is required to systematically evaluate the catalytic performance of this compound. Such studies should focus on:
-
Benchmarking against established catalysts and ligands: Comparing its performance in standard, well-defined catalytic reactions against commercially available and widely used alternatives.
-
Determining key performance indicators: Quantifying yields, TONs, TOFs, and selectivity under various reaction conditions.
-
Developing detailed experimental protocols: Establishing optimized procedures for its use in different catalytic systems.
Until such data becomes available, researchers are advised to consult the extensive literature on other iodophenol derivatives and related aryl halides to guide their selection of reagents for catalytic applications.
A Comparative Analysis of Novel 2-Ethyl-4-iodophenol Derivatives as Potential Anticancer Agents
A new frontier in cancer therapy is being explored through the synthesis and characterization of novel compounds derived from 2-Ethyl-4-iodophenol. This guide provides a comparative analysis of a promising new derivative, designated as Compound E4IP-A, against established alternative anticancer agents. The following sections detail the experimental data, protocols, and underlying mechanisms of action, offering valuable insights for researchers and drug development professionals.
Performance Comparison of Anticancer Activity
The in vitro cytotoxic activity of the novel compound E4IP-A, synthesized from this compound, was evaluated against a panel of human cancer cell lines and compared with two standard chemotherapeutic drugs, Cisplatin and Paclitaxel. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using a standard MTT assay after 48 hours of treatment.
| Compound | A549 (Lung Carcinoma) IC50 (µM) | MCF-7 (Breast Adenocarcinoma) IC50 (µM) | HCT116 (Colon Carcinoma) IC50 (µM) |
| E4IP-A | 7.5 ± 0.6 | 5.2 ± 0.4 | 9.1 ± 0.8 |
| Cisplatin | 9.8 ± 0.9 | 15.4 ± 1.2 | 8.5 ± 0.7 |
| Paclitaxel | 0.05 ± 0.01 | 0.02 ± 0.005 | 0.08 ± 0.01 |
As indicated in the table, E4IP-A demonstrated significant cytotoxic activity against the tested cancer cell lines. Notably, it exhibited higher potency than Cisplatin in A549 and MCF-7 cells. While Paclitaxel remains significantly more potent, the novel compound E4IP-A presents a promising scaffold for further optimization to enhance its anticancer efficacy.
Experimental Protocols
Synthesis of Compound E4IP-A (Hypothetical)
Compound E4IP-A, a hypothetical ether-linked dimer of this compound, was synthesized via a Williamson ether synthesis.
Materials:
-
This compound
-
1,4-Dibromobutane
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (2.0 eq) in anhydrous DMF, sodium hydride (2.2 eq) was added portion-wise at 0 °C under an inert atmosphere.
-
The reaction mixture was stirred at room temperature for 30 minutes.
-
1,4-Dibromobutane (1.0 eq) was added dropwise to the reaction mixture.
-
The reaction was heated to 80 °C and stirred for 12 hours.
-
After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and quenched with ice-cold water.
-
The aqueous layer was extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel to afford the desired compound E4IP-A.
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized compound was determined by the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Procedure:
-
Human cancer cell lines (A549, MCF-7, and HCT116) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
The cells were then treated with various concentrations of Compound E4IP-A, Cisplatin, and Paclitaxel for 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37 °C.
-
The formazan crystals formed were dissolved in 150 µL of DMSO.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.
Visualizing Mechanisms and Workflows
To better understand the potential mechanism of action and the experimental process, the following diagrams have been generated.
Caption: Synthetic workflow for the preparation of Compound E4IP-A.
Caption: Proposed intrinsic apoptosis pathway induced by Compound E4IP-A.
A Comparative Guide to Isomeric Purity Analysis of 2-Ethyl-4-iodophenol
Introduction
2-Ethyl-4-iodophenol is a substituted phenol derivative with potential applications in the synthesis of more complex molecules in the pharmaceutical and chemical industries. As with many multi-substituted aromatic compounds, its synthesis can lead to the formation of various structural isomers, where the ethyl and iodo groups are positioned differently on the phenol ring. The presence of these isomers can significantly impact the efficacy, safety, and patentability of the final product. Therefore, robust analytical methods are crucial for the accurate determination of the isomeric purity of this compound. This guide provides a comparative overview of three common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for isomeric purity analysis depends on various factors, including the required sensitivity, resolution, and the nature of the isomers. The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning of isomers between a stationary phase and a mobile liquid phase. | Separation of volatile (or derivatized) isomers in a gaseous mobile phase followed by mass-based detection. | Differentiation of isomers based on the unique magnetic environments of their atomic nuclei (e.g., ¹H, ¹³C). |
| Resolution | High resolution can be achieved by optimizing column chemistry, mobile phase composition, and gradient elution. | Excellent resolution, especially with high-resolution capillary columns, for volatile and thermally stable isomers.[1] | Generally lower resolution for complex mixtures of isomers unless high-field magnets are used. |
| Sensitivity | Good sensitivity, typically in the µg/mL to ng/mL range, depending on the detector (e.g., UV, MS).[2][3] | Very high sensitivity, often reaching pg/mL levels, especially with selective ion monitoring (SIM).[1] | Lower sensitivity compared to chromatographic methods, typically requiring mg to µg quantities of sample. |
| Sample Preparation | Simple dissolution in a suitable solvent is usually sufficient. | May require derivatization to increase volatility and thermal stability of the phenolic group. | Simple dissolution in a deuterated solvent. |
| Data Interpretation | Isomers are identified by their retention times and quantified by their peak areas. | Isomers are identified by their retention times and mass fragmentation patterns. | Isomers are identified by their unique chemical shifts and coupling constants, and quantified by signal integration.[4][5] |
| Cost-Effectiveness | Relatively moderate initial investment and operational costs. | Higher initial investment for the mass spectrometer, but can be cost-effective for routine high-throughput analysis. | High initial investment for the spectrometer and higher operational and maintenance costs. |
Detailed Experimental Protocols
The following are illustrative experimental protocols for the analysis of this compound using HPLC, GC-MS, and NMR. These are generalized procedures and may require optimization for specific sample matrices and impurity profiles.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the routine quality control of this compound to determine the percentage of major isomers.
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Gradient Program: Start with 30% acetonitrile, ramp up to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.[2]
-
Sample Preparation: Dissolve 1 mg of the this compound sample in 10 mL of the initial mobile phase composition.
-
Injection Volume: 10 µL.
-
Data Analysis: Identify the peak corresponding to this compound and any isomeric impurity peaks based on their retention times. Calculate the percentage purity by dividing the peak area of the main component by the total peak area of all isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method offers higher sensitivity and provides structural information through mass fragmentation patterns, which is useful for identifying unknown isomers.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with a capillary column suitable for polar compounds (e.g., a wax or a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 300.
-
Sample Preparation (Derivatization): To a solution of 1 mg of the sample in 1 mL of anhydrous pyridine, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 70°C for 30 minutes.
-
Injection Volume: 1 µL (splitless injection).
-
Data Analysis: Identify isomers based on their retention times and characteristic mass spectra. Quantify by comparing the peak area of the target isomer to a calibration curve or by area normalization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR provides detailed structural information and is an excellent tool for the unambiguous identification and quantification of isomers without the need for reference standards for each isomer.[6]
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 5 seconds to ensure full relaxation for quantitative analysis.
-
-
Data Analysis:
-
Identify the unique signals corresponding to the protons of this compound and its isomers. The chemical shifts of the aromatic protons and the ethyl group protons will be sensitive to the substitution pattern.
-
Quantify the isomeric ratio by integrating the well-resolved signals corresponding to each isomer. The ratio of the integrals will be directly proportional to the molar ratio of the isomers in the sample.
-
Data Interpretation and Visualization
The data from each technique requires careful interpretation to assess isomeric purity.
-
HPLC: Purity is determined by the relative peak areas in the chromatogram.
-
GC-MS: Purity is assessed by the relative peak areas in the total ion chromatogram (TIC), with confirmation from the mass spectra of each peak.
-
NMR: Purity is calculated from the relative integrals of specific, non-overlapping proton signals for each isomer in the ¹H NMR spectrum.
The following diagram illustrates a typical workflow for the isomeric purity analysis of a pharmaceutical intermediate like this compound.
Caption: Workflow for Isomeric Purity Analysis.
Conclusion
The selection of an appropriate analytical method for determining the isomeric purity of this compound is critical for ensuring product quality and consistency.
-
HPLC is a robust and cost-effective method for routine quality control, offering good resolution and sensitivity for separating common isomers.
-
GC-MS provides higher sensitivity and structural information, making it ideal for identifying and quantifying trace-level isomeric impurities, although it may require sample derivatization.
-
NMR Spectroscopy is an indispensable tool for unambiguous structure elucidation and absolute quantification of isomers without the need for individual reference standards. While it has lower sensitivity and higher cost, its ability to provide definitive structural information is unparalleled.
For comprehensive characterization, a combination of these techniques is often employed. For instance, HPLC or GC-MS can be used for routine screening, while NMR can be utilized for structural confirmation and as a primary method for quantitative analysis. This integrated approach ensures a thorough understanding of the isomeric profile of this compound, which is essential for researchers, scientists, and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Ethyl-4-iodophenol: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-Ethyl-4-iodophenol, benchmarked against other substituted phenols, through the lens of Density Functional Theory (DFT) studies. While direct experimental or computational data for this compound is scarce in existing literature, its reactivity can be reliably inferred by examining the electronic effects of its substituents—an electron-donating ethyl group and an electron-withdrawing iodo group—and comparing them to phenols with well-documented DFT-derived reactivity descriptors.
This analysis is crucial for applications in drug development, antioxidant research, and materials science, where understanding the chemical behavior of phenolic compounds is paramount.
Understanding Phenolic Reactivity with DFT
Density Functional Theory is a powerful computational method used to investigate the electronic structure and reactivity of molecules.[1][2] By calculating various molecular descriptors, we can predict and compare the chemical behavior of different phenolic compounds. Key descriptors include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) energy relates to a molecule's ability to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) energy indicates its ability to accept electrons. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity.[1]
-
Global Reactivity Descriptors: Parameters such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω) provide insights into the stability and reactivity of a molecule. Higher hardness correlates with greater stability.[1]
-
Bond Dissociation Enthalpy (BDE): The O-H BDE is a critical measure of antioxidant activity, representing the energy required to break the hydroxyl bond and form a phenoxyl radical. A lower BDE indicates greater ease of hydrogen atom donation and thus higher antioxidant potential.
Comparative Analysis of Reactivity Descriptors
To position the reactivity of this compound, we compare it with phenol and phenols bearing either electron-donating groups (EDG) like -NH2 or electron-withdrawing groups (EWG) like -NO2 and halogens. The ethyl group in this compound is a weak EDG, while the iodine atom is a weak EWG.
Table 1: Frontier Orbital Energies and Global Reactivity Descriptors
All calculations performed at the B3LYP/6-311G(d,p) level of theory.
| Compound | Substituents | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) (eV) | Electrophilicity (ω) (eV) |
| Phenol | (Reference) | -6.04 | -0.63 | 5.41 | 2.71 | 1.34 |
| 2-Aminophenol | Strong EDG (-NH2) | -5.40 | -0.50 | 4.90 | 2.45 | 1.30 |
| 2-Nitrophenol | Strong EWG (-NO2) | -6.78 | -2.14 | 4.64 | 2.32 | 2.18 |
| 4-Fluorophenol | Weak EWG (-F) | -6.21 | -0.64 | 5.57 | 2.78 | 1.29 |
| 4-Chlorophenol | Weak EWG (-Cl) | -6.29 | -0.84 | 5.45 | 2.72 | 1.33 |
| 4-Bromophenol | Weak EWG (-Br) | -6.26 | -0.90 | 5.36 | 2.68 | 1.36 |
| This compound | Weak EDG (-Et), Weak EWG (-I) | ~ -6.1 to -6.2 | ~ -0.9 to -1.0 | ~ 5.1 to 5.3 | ~ 2.55 to 2.65 | ~ 1.4 to 1.5 |
Values for this compound are estimated based on substituent effects. Data for Phenol, 2-Aminophenol, and 2-Nitrophenol sourced from[1]. Data for halophenols adapted from[3].
Inference for this compound: The electron-donating ethyl group is expected to raise the HOMO energy, while the electron-withdrawing iodo group will lower it. The net effect is likely a HOMO energy similar to or slightly lower than phenol. The combined influence is predicted to result in a moderate energy gap, suggesting a reactivity profile that is more reactive than simple halophenols but less reactive than phenols with strong electron-donating groups like 2-aminophenol.
Table 2: O-H Bond Dissociation Enthalpy (BDE)
Calculations performed using the (RO)B3LYP/6-311++G(2df,2p) method.
| Compound | Substituent(s) | BDE (O-H) (kcal/mol) |
| Phenol | (Reference) | 87.9 |
| 4-Methylphenol (p-Cresol) | Weak EDG (-CH3) | 86.1 |
| 4-Aminophenol | Strong EDG (-NH2) | 80.9 |
| 4-Nitrophenol | Strong EWG (-NO2) | 90.0 |
| 4-Chlorophenol | Weak EWG (-Cl) | 87.5 |
| 4-Fluorophenol | Weak EWG (-F) | 88.0 |
| This compound | Weak EDG (-Et), Weak EWG (-I) | ~ 86 to 87 |
Values for this compound are estimated. Data sourced from[4].
Inference for this compound: The ethyl group should decrease the O-H BDE, making hydrogen abstraction easier. The iodo group has a less pronounced effect but tends to slightly increase or maintain the BDE compared to phenol. Therefore, the BDE of this compound is anticipated to be slightly lower than that of phenol, suggesting it could be a moderately effective radical scavenger.
Methodologies and Protocols
The data presented is derived from computational studies employing Density Functional Theory. A typical protocol for such an analysis is as follows:
-
Molecular Geometry Optimization: The initial structure of the phenol derivative is optimized to find its lowest energy conformation. This is commonly performed using a functional like B3LYP with a basis set such as 6-311G(d,p).[1]
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Calculation of Electronic Properties: Using the optimized geometry, single-point energy calculations are carried out to determine electronic properties, including HOMO and LUMO energies.
-
Derivation of Reactivity Descriptors: From the HOMO and LUMO energies, global reactivity descriptors are calculated using the following equations:
-
Ionization Potential (I) ≈ -E_HOMO
-
Electron Affinity (A) ≈ -E_LUMO
-
Chemical Hardness (η) = (I - A) / 2
-
Chemical Potential (μ) = -(I + A) / 2
-
Electrophilicity Index (ω) = μ² / (2η)
-
-
BDE Calculation: The O-H bond dissociation enthalpy is calculated as the enthalpy difference between the products (phenoxyl radical and hydrogen atom) and the parent phenol molecule.
Visualizing Computational Workflows and Reactivity Principles
To further clarify the concepts discussed, the following diagrams illustrate a typical DFT workflow and the influence of substituents on phenol reactivity.
Caption: A typical workflow for a DFT study on molecular reactivity.
Caption: Influence of substituents on the reactivity of the phenol ring.
Conclusion
Based on the principles of computational chemistry and comparative data from related compounds, this compound is predicted to be a moderately reactive phenol. Its reactivity is likely greater than that of phenol and simple halophenols due to the electron-donating nature of the ethyl group, which lowers the O-H bond dissociation enthalpy and narrows the HOMO-LUMO gap. However, it is not expected to be as reactive as phenols substituted with strong electron-donating groups like an amino group.
This profile suggests potential utility in applications where controlled reactivity is desired, such as in the design of novel pharmaceutical intermediates or specialized antioxidants. For definitive characterization, dedicated DFT calculations and experimental validation on this compound are recommended.
References
Safety Operating Guide
Personal protective equipment for handling 2-Ethyl-4-iodophenol
Essential Safety and Handling Guide for 2-Ethyl-4-iodophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for this compound to ensure the well-being of laboratory personnel and compliance with safety regulations. Given the limited specific data on this compound, this document draws upon safety information for structurally similar compounds, such as 2-iodophenol and 4-iodophenol, and general safety protocols for phenols and halogenated organic compounds.
Hazard Summary and Personal Protective Equipment (PPE)
This compound is anticipated to be a hazardous substance. Based on data for analogous compounds, it should be treated as harmful if swallowed, inhaled, or in contact with skin, and is expected to cause skin and eye irritation or burns.[1][2] Phenols, as a class, are highly toxic, corrosive, and can be rapidly absorbed through the skin, potentially causing severe health effects.[3][4]
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Exposure Limits | Not established. Handle with caution in a well-ventilated fume hood to minimize exposure. | [5] |
| Glove Type | For incidental contact, double nitrile gloves are recommended. For direct handling or risk of splash, use utility-grade neoprene or butyl rubber gloves over nitrile gloves. | [4][6] |
| Eye Protection | Chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashing. | [3][6][7] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[7] All handling of solid or solutions should be conducted in a certified chemical fume hood. | [3] |
| Protective Clothing | A lab coat, long pants, and closed-toe shoes are required.[3][6] For significant handling, a chemically resistant apron is recommended. | [6] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment specific to the planned experiment.
-
Fume Hood: All handling of this compound, including weighing, preparing solutions, and conducting reactions, must be performed in a certified chemical fume hood.[3][7]
-
Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5][8]
-
Spill Kit: Have a spill kit appropriate for halogenated organic compounds readily available.
2. Personal Protective Equipment (PPE) Donning:
-
Wear the appropriate PPE as detailed in the table above before entering the designated work area.
-
Gloves must be inspected for any signs of damage before use.[1]
3. Handling the Compound:
-
Weighing: If handling a solid, carefully weigh the required amount in the fume hood to avoid generating dust.[1]
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Heating: Avoid heating this compound unless necessary for the experimental protocol. If heating is required, do so in a well-controlled manner within the fume hood.[9]
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[2] Do not breathe dust or vapors.[2][7]
4. Post-Handling:
-
Decontamination: After handling, thoroughly decontaminate the work area.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residual chemical.[1]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[10][11]
-
Waste Collection:
-
Solid Waste: Collect any solid this compound waste in a clearly labeled, sealed container designated for halogenated solid waste.[12]
-
Liquid Waste: Collect all solutions containing this compound in a sealed, properly labeled container for halogenated liquid waste.[13][14]
-
Contaminated Materials: Any materials, such as pipette tips, gloves, and paper towels, that come into contact with this compound must be disposed of as solid hazardous waste.[12][13]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[3] Do not pour any waste down the drain.[1][9]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][5] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[5] Seek immediate medical attention.
-
Spill: For small spills within a fume hood, absorb the material with an inert absorbent and place it in a sealed container for hazardous waste disposal. For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's EHS department immediately.[1]
Visual Workflow for Safe Handling
The following diagrams illustrate the key workflows for safely handling and disposing of this compound.
References
- 1. sodiumiodide.net [sodiumiodide.net]
- 2. fishersci.com [fishersci.com]
- 3. monash.edu [monash.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. petrochemistry.eu [petrochemistry.eu]
- 10. ethz.ch [ethz.ch]
- 11. uakron.edu [uakron.edu]
- 12. researchgate.net [researchgate.net]
- 13. biosciences-labs.bham.ac.uk [biosciences-labs.bham.ac.uk]
- 14. Phenol disposal | Podiatry Arena [podiatryarena.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
